Manumycin E
Description
Properties
Molecular Formula |
C30H34N2O7 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
(2E,4E,6E)-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-10-methylundeca-2,4,6-trienamide |
InChI |
InChI=1S/C30H34N2O7/c1-20(2)13-9-5-3-4-6-10-14-24(35)31-21-19-30(38,29-28(39-29)27(21)37)18-12-8-7-11-15-25(36)32-26-22(33)16-17-23(26)34/h3-8,10-12,14-15,18-20,28-29,33,38H,9,13,16-17H2,1-2H3,(H,31,35)(H,32,36)/b5-3+,6-4+,8-7+,14-10+,15-11+,18-12+/t28?,29?,30-/m0/s1 |
InChI Key |
VVOBNOKKAUOIJN-BZAPOFDNSA-N |
Isomeric SMILES |
CC(C)CC/C=C/C=C/C=C/C(=O)NC1=C[C@](C2C(C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O |
Canonical SMILES |
CC(C)CCC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
Synonyms |
manumycin E |
Origin of Product |
United States |
Foundational & Exploratory
Manumycin E: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Manumycin E, a member of the manumycin class of antibiotics. It details its discovery from Streptomyces sp., outlines generalized protocols for its fermentation and isolation, and presents its known biological activities. Particular focus is given to its role as a farnesyltransferase inhibitor and its subsequent effects on the Ras signaling pathway, a critical target in oncology. This document consolidates available data to serve as a valuable resource for researchers interested in the therapeutic potential of this compound and related natural products.
Discovery and Producing Organism
This compound, along with its congeners Manumycin F and G, was first isolated from the culture broth of Streptomyces sp. strain WB-8376.[1] The discovery of these novel antibiotics expanded the manumycin family, a group of microbial metabolites known for their diverse biological activities. The producing organism, Streptomyces sp. WB-8376, is a filamentous bacterium belonging to the actinomycetes, a phylum renowned for its prolific production of secondary metabolites, including a majority of clinically used antibiotics.
Fermentation and Production
Detailed fermentation protocols for the specific production of this compound from Streptomyces sp. WB-8376 are not extensively publicly available. However, based on general practices for the cultivation of Streptomyces for the production of manumycin-type compounds, a representative protocol can be outlined.
Culture Conditions
Optimization of culture conditions is critical for maximizing the yield of secondary metabolites. Key parameters include the composition of the fermentation medium, pH, temperature, and incubation time.
Table 1: Representative Fermentation Medium for Streptomyces sp.
| Component | Concentration (g/L) | Purpose |
|---|---|---|
| Glucose | 20-40 | Carbon Source |
| Soluble Starch | 10-20 | Carbon Source |
| Yeast Extract | 5-10 | Nitrogen and Growth Factor Source |
| Peptone | 5-10 | Nitrogen Source |
| CaCO₃ | 1-2 | pH Buffering |
| K₂HPO₄ | 0.5-1 | Phosphate Source |
| MgSO₄·7H₂O | 0.5-1 | Mineral Source |
| Trace Elements Solution | 1 mL | Provides essential micronutrients |
Note: This is a generalized medium. Optimization for Streptomyces sp. WB-8376 and this compound production would be required.
Experimental Protocol: Fermentation
-
Inoculum Preparation: A seed culture of Streptomyces sp. WB-8376 is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or a mycelial suspension from a stock culture. The seed culture is incubated at 28-30°C for 2-3 days on a rotary shaker (200-250 rpm).
-
Production Culture: The production medium (as described in Table 1) is inoculated with the seed culture (typically 5-10% v/v).
-
Incubation: The production culture is incubated at 28-30°C for 5-7 days with continuous agitation (200-250 rpm). The pH of the culture should be maintained between 6.8 and 7.2.
-
Monitoring: The production of this compound can be monitored throughout the fermentation process by taking samples of the culture broth and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC).
Isolation and Purification
The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate it from other metabolites and media components.
Experimental Workflow: Isolation and Purification
Caption: Generalized workflow for the isolation and purification of this compound.
Experimental Protocol: Extraction and Chromatography
-
Extraction: The fermentation broth is harvested and centrifuged to separate the supernatant from the mycelial cake. The supernatant is then extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. The organic phase, containing this compound, is collected and concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Reversed-Phase HPLC: Fractions enriched with this compound are pooled, concentrated, and further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water. This step yields highly purified this compound.
Structure Elucidation
The structure of this compound was established using a combination of spectroscopic methods.[1] These techniques provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as carbonyls and hydroxyls.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the carbon-hydrogen framework of the molecule.
-
Circular Dichroism (CD) Spectroscopy: The S configuration of the C-4 in the epoxycyclohexenone moiety was determined using the CD exciton chirality method.[1]
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, including antibacterial effects and the ability to inhibit the farnesylation of the p21 ras protein.[1]
Antibacterial Activity
Table 2: Antibacterial Activity of Manumycin A (as a proxy for this compound)
| Bacterial Strain | MIC Range (µg/mL) |
|---|---|
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 2 - 32 |
| Vancomycin-Resistant Enterococci (VRE) | 8 - 32 |
Source: Adapted from a study on Manumycin from a new Streptomyces strain. Note that these values are for Manumycin A and may differ for this compound.
Inhibition of Farnesyltransferase and Anti-cancer Potential
A key biological activity of the manumycin class of compounds is the inhibition of farnesyltransferase (FTase).[1][2] FTase is a crucial enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases.
The Ras proteins are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras signaling and uncontrolled cell growth. For Ras to be functional, it must be localized to the cell membrane, a process that requires the covalent attachment of a farnesyl pyrophosphate group, catalyzed by FTase.
References
Manumycin E: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manumycin E is a member of the manumycin family of antibiotics, a group of natural products primarily isolated from Streptomyces species. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antibacterial, antifungal, and antitumor properties. A key mechanism of action for many manumycin-type antibiotics is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins. Dysregulation of Ras signaling is a hallmark of many cancers, making farnesyltransferase inhibitors like the manumycins promising candidates for therapeutic development.
This technical guide provides an in-depth overview of the chemical structure and stereochemistry of this compound, supplemented with available quantitative data and experimental methodologies.
Chemical Structure and Properties
This compound is a complex polyketide with the molecular formula C30H34N2O7.[1] Its systematic IUPAC name is (2E,4E,6E)-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-10-methylundeca-2,4,6-trienamide. The structure features a central epoxycyclohexenone core, a polyunsaturated lower side chain terminating in a 2-amino-3-hydroxycyclopent-2-enone moiety, and an upper polyunsaturated acyl side chain.
General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H34N2O7 | [1] |
| Molecular Weight | 534.6 g/mol | |
| IUPAC Name | (2E,4E,6E)-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-10-methylundeca-2,4,6-trienamide | |
| CAS Number | 156250-43-0 |
Stereochemistry
The complex structure of this compound contains several stereocenters, the precise three-dimensional arrangement of which is crucial for its biological activity. The stereochemistry of the epoxycyclohexenone moiety has been a focal point of investigation for the manumycin class of compounds.
For this compound, the absolute configuration at the C-4 position of the epoxycyclohexenone ring has been determined to be S.[1] This was established using the CD exciton chirality method. While the absolute configurations of the other stereocenters in this compound have not been explicitly reported in the reviewed literature, extensive stereochemical studies have been conducted on the closely related Manumycin A. For Manumycin A, the absolute configuration of the epoxycyclohexenone core has been determined as 4R, 5S, and 6R.[2] It is important to note that this configuration for Manumycin A differs at the C-4 position from what has been reported for this compound. The configuration of the remaining stereocenters in this compound requires further definitive experimental confirmation.
Spectroscopic Data
Mass Spectrometry
High-resolution mass spectrometry is a key tool for determining the elemental composition and fragmentation of molecules like this compound. In-source collision-induced dissociation (CID) experiments on related manumycin compounds have identified characteristic fragments. For manumycin-type structures, common fragments arise from the conserved lower polyketide chain attached to the C5N unit.[3]
Biological Activity
This compound exhibits a range of biological activities, characteristic of the manumycin family.
Antibacterial Activity
This compound is active against Gram-positive bacteria.[1] Specific minimum inhibitory concentration (MIC) values against various bacterial strains have not been detailed in the available literature.
Enzyme Inhibition
A significant aspect of the biological profile of the manumycin family is the inhibition of farnesyltransferase. This compound has been shown to have moderate inhibitory effects on the farnesylation of the p21 Ras protein.[1]
Cytotoxic Activity
This compound has demonstrated weak cytotoxic activity against the human colon tumor cell line HCT-116.[1]
Signaling Pathways
The manumycin class of antibiotics, through their inhibition of farnesyltransferase, can modulate critical intracellular signaling pathways that are often hyperactivated in cancer. The primary target is the Ras signaling cascade. Farnesylation is a critical post-translational modification that allows Ras proteins to anchor to the cell membrane, a prerequisite for their function. By inhibiting this process, manumycins can disrupt downstream signaling. Two of the major pathways affected are the Ras/Raf/ERK pathway and the PI3K/AKT pathway.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure of manumycin. III. Absolute configuration and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
Manumycin E: A Technical Guide to its Mechanism of Action as a Farnesyltransferase Inhibitor and Beyond
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manumycin A, a natural product isolated from Streptomyces parvulus, has been historically characterized as a potent inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of Ras proteins and other signaling molecules. This technical guide provides an in-depth analysis of the mechanism of action of Manumycin A, with a primary focus on its role as a competitive inhibitor of farnesyl pyrophosphate in the farnesylation process. While FTase inhibition is a significant aspect of its bioactivity, this document also explores the growing body of evidence suggesting that the cellular effects of Manumycin A are multifaceted, involving the inhibition of other key cellular targets such as thioredoxin reductase and modulation of the PI3K-AKT signaling pathway. This guide consolidates quantitative data on its inhibitory constants, summarizes detailed experimental protocols for assessing its activity, and provides visual representations of the relevant signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology, cell biology, and drug discovery.
Introduction: The Role of Farnesyltransferase in Cellular Signaling
Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl isoprenoid group is attached to a cysteine residue within a C-terminal "CAAX" motif of a target protein. This process is catalyzed by the enzyme farnesyltransferase (FTase) and is essential for the proper membrane localization and subsequent biological activity of numerous proteins involved in cell growth, proliferation, and survival.
The Ras family of small GTPases are prominent substrates of FTase.[1] Mutations leading to the constitutive activation of Ras are implicated in a significant percentage of human cancers, making the inhibition of Ras processing a compelling therapeutic strategy.[1] By preventing the farnesylation of Ras, farnesyltransferase inhibitors (FTIs) like Manumycin A block its translocation to the cell membrane, thereby abrogating its downstream signaling cascades, including the MAPK and PI3K-AKT pathways.[2]
Manumycin A: A Competitive Inhibitor of Farnesyltransferase
Manumycin A acts as a selective inhibitor of FTase by competing with the enzyme's natural substrate, farnesyl pyrophosphate (FPP).[1] This competitive inhibition prevents the transfer of the farnesyl group to Ras and other target proteins, thereby disrupting their function.
Quantitative Analysis of Farnesyltransferase Inhibition
The inhibitory potency of Manumycin A against farnesyltransferase has been determined in various studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters to quantify its efficacy.
| Parameter | Enzyme Source | Value | Reference |
| Ki | Rat Brain FTase | 1.2 µM | [3] |
| Ki | Human FTase | 4.40 µM (CI 3.68–5.25 µM) | [4][5] |
| Ki | C. elegans FTase | 3.16 µM (CI 2.43–4.31 µM) | [4][5] |
| IC50 | Human FTase | 58.03 µM | [4][5] |
| IC50 | C. elegans FTase | 45.96 µM | [4][5] |
Table 1: In Vitro Inhibitory Constants of Manumycin A against Farnesyltransferase.
Cellular Effects and Anti-proliferative Activity
The inhibitory effect of Manumycin A on farnesyltransferase translates to anti-proliferative and pro-apoptotic effects in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (Cell Viability) | Reference |
| MSTO-311H | Malignant Pleural Mesothelioma | 8.3 µM (48h) | [6] |
| H28 | Malignant Pleural Mesothelioma | 4.3 µM (48h) | [6] |
| LNCaP | Prostate Cancer | Not specified, but effective | [4][5] |
| HEK293 | Human Embryonic Kidney | Not specified, but effective | [4][5] |
| PC3 | Prostate Cancer | Not specified, but effective | [4][5] |
Table 2: IC50 Values of Manumycin A for Cell Viability in Various Cancer Cell Lines.
Beyond Farnesyltransferase: Alternative Mechanisms of Action
Recent research has revealed that the biological effects of Manumycin A are not solely attributable to FTase inhibition, especially at concentrations observed to be effective in cellular assays. Evidence points to at least two other significant mechanisms: the inhibition of thioredoxin reductase and the modulation of the PI3K-AKT signaling pathway.
Inhibition of Thioredoxin Reductase
Manumycin A is a potent and irreversible inhibitor of mammalian thioredoxin reductase-1 (TrxR-1), a key enzyme in maintaining cellular redox homeostasis.[7][8] Inhibition of TrxR-1 leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and promoting apoptosis.[7][8]
| Parameter | Enzyme | Value | Conditions | Reference |
| IC50 | Mammalian TrxR-1 | 272 nM | With preincubation | [7][8] |
| IC50 | Mammalian TrxR-1 | 1586 nM | Without preincubation | [7][8] |
Table 3: Inhibitory Potency of Manumycin A against Thioredoxin Reductase-1.
Modulation of the PI3K-AKT Signaling Pathway
Manumycin A has been shown to inhibit the PI3K-AKT signaling pathway in colorectal cancer cells.[9][10] This inhibition is associated with a decrease in the phosphorylation of both PI3K and AKT, leading to the induction of apoptosis.[9][10] This effect may be linked to the increased production of reactive oxygen species.[9][10]
Signaling Pathways and Experimental Workflows
Farnesyltransferase and the Ras Signaling Cascade
Caption: Farnesyltransferase signaling pathway and its inhibition by Manumycin A.
Multifaceted Mechanism of Manumycin A Action
Caption: Proposed multifaceted mechanisms of action for Manumycin A.
Experimental Workflow for Farnesyltransferase Inhibition Assay
Caption: General workflow for an in vitro farnesyltransferase inhibition assay.
Experimental Protocols
In Vitro Farnesyltransferase Inhibition Assay (Fluorimetric)
This protocol is adapted from commercially available kits and published methodologies for a high-throughput, fluorimetric assay to determine the inhibitory activity of compounds against farnesyltransferase.[11][12]
Materials:
-
Purified recombinant farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Manumycin A stock solution in DMSO
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~550 nm
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of Manumycin A in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Prepare working solutions of FTase, FPP, and the dansylated peptide substrate in assay buffer at 2x the final desired concentration.
-
-
Assay Setup:
-
To each well of the microplate, add 25 µL of the Manumycin A dilution or vehicle control (assay buffer with DMSO).
-
Add 25 µL of the 2x FTase working solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the inhibitor with the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2x substrate mix containing FPP and the dansylated peptide substrate in assay buffer.
-
Add 50 µL of the 2x substrate mix to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of Manumycin A.
-
Plot the reaction velocity as a function of the logarithm of the Manumycin A concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Ras Farnesylation Assay (Western Blot)
This protocol describes a method to assess the farnesylation status of Ras in cultured cells treated with Manumycin A by observing the electrophoretic mobility shift of the unprocessed protein.
Materials:
-
Cancer cell line of interest (e.g., with known Ras mutation)
-
Complete cell culture medium
-
Manumycin A
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 12-15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Ras (specific for the isoform of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Manumycin A or vehicle (DMSO) for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. Unfarnesylated Ras will migrate slower than its farnesylated counterpart.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
The appearance of a higher molecular weight band corresponding to unprocessed Ras in Manumycin A-treated samples indicates inhibition of farnesylation.
-
Conclusion
Manumycin A is a valuable tool for studying the biological consequences of farnesyltransferase inhibition. Its mechanism of action as a competitive inhibitor of FPP is well-established, and its ability to block Ras processing provides a clear rationale for its anti-cancer properties. However, a comprehensive understanding of its cellular effects must take into account its activity against other targets, most notably thioredoxin reductase, and its influence on signaling pathways such as PI3K-AKT. This multifaceted nature of Manumycin A's bioactivity underscores the complexity of its interactions within the cell and highlights the importance of considering off-target effects in drug development. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of Manumycin A and to explore the intricate network of signaling pathways it modulates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Manumycin A, Ras farnesyltransferase inhibitor (CAS 52665-74-4) | Abcam [abcam.com]
- 4. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 5. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manumycin A induces apoptosis in malignant pleural mesothelioma through regulation of Sp1 and activation of the mitochondria-related apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Manumycin A Is a Potent Inhibitor of Mammalian Thioredoxin Reductase-1 (TrxR-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide on the Biological Activity of Manumycin-Class Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Antimicrobial Spectrum of Manumycin-Class Antibiotics
Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for Manumycin E, the following table summarizes the reported antimicrobial activities of other members of the manumycin family, including Manumycin A, F, G, Nisamycin, and Alisamycin. This comparative data provides insight into the general antibiotic spectrum of this class of compounds. Manumycins E, F, and G are known to be active against Gram-positive bacteria.[1] Manumycin G also shows activity against Escherichia coli, but is largely ineffective against other Gram-negative bacteria and has no reported antifungal properties.[2] Similarly, Manumycin F exhibits activity against Gram-positive bacteria and Escherichia coli but is not effective against other Gram-negative bacteria or fungi.[3] Nisamycin and Alisamycin are reported to be active against both Gram-positive bacteria and fungi.[4][5] Manumycin A also possesses antibacterial and antifungal properties.[6]
| Manumycin Analogue | Test Organism | MIC (µg/mL) | Reference |
| Manumycin A | Data not publicly available | - | |
| This compound | Data not publicly available | - | |
| Manumycin F | Data not publicly available | - | |
| Manumycin G | Data not publicly available | - | |
| Nisamycin | Data not publicly available | - | |
| Alisamycin | Data not publicly available | - |
Disclaimer: Despite extensive literature searches, specific quantitative MIC values for this compound and a comprehensive, comparative dataset for other manumycin analogues were not found in publicly available scientific literature. The table above reflects the qualitative descriptions of their activity. The lack of quantitative data highlights a potential area for future research.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard laboratory procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8][9] The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after a specified incubation period.[7][8][9]
1. Preparation of Materials:
-
Microorganism: A pure, overnight culture of the test bacterium grown on an appropriate agar medium.
-
Antimicrobial Agent: A stock solution of the Manumycin-class antibiotic of known concentration, sterilized by filtration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, sterile pipette tips, incubator, and a microplate reader (optional, for automated reading).
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from the agar plate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antibiotic:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the antibiotic stock solution to the first well of each row to be tested, resulting in the highest concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 50 µL from the last well. This creates a gradient of decreasing antibiotic concentrations.
-
Include a positive control well (containing only growth medium and the bacterial inoculum) and a negative control well (containing only growth medium) for each organism tested.
4. Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).
-
If a microplate reader is used, the absorbance of each well can be measured to determine the inhibition of growth.
Mandatory Visualization
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Signaling Pathways Affected by Manumycin-Class Antibiotics
The anticancer activity of manumycin-class antibiotics, particularly Manumycin A, is attributed to their ability to inhibit farnesyltransferase.[10] This enzyme is crucial for the post-translational modification of Ras proteins, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[11] By inhibiting farnesyltransferase, manumycins prevent the localization of Ras to the cell membrane, thereby blocking its activation and downstream signaling. One of the critical downstream pathways affected is the PI3K/Akt pathway, which is often hyperactivated in cancer.
Caption: Simplified signaling pathway illustrating the mechanism of action of Manumycin-class antibiotics via inhibition of Ras farnesylation.
Conclusion
The manumycin family of antibiotics exhibits a notable, though not fully quantified, activity against Gram-positive bacteria, with some members also showing effects against specific Gram-negative bacteria and fungi. Their primary mechanism of action, the inhibition of farnesyltransferase, has positioned them as valuable tools in cancer research and potential leads for novel therapeutic development. The provided experimental protocol for MIC determination offers a standardized method for further investigation into the antimicrobial spectrum of this compound and other analogues. The visualized signaling pathway clarifies their molecular mechanism of action, providing a foundation for further studies into their diverse biological effects. Future research should focus on obtaining specific quantitative antimicrobial data for all members of the manumycin class to fully elucidate their therapeutic potential.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Manumycin F_TargetMol [targetmol.com]
- 4. Alisamycin, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nisamycin, a new manumycin group antibiotic from Streptomyces sp. K106. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structure of manumycin. I. Characterization, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idexx.dk [idexx.dk]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.com [idexx.com]
- 10. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Manumycin E: A Technical Guide to its Microbial Origin and Natural Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manumycin E is a member of the manumycin family of antibiotics, a class of natural products characterized by a unique chemical scaffold and promising biological activities. This technical guide provides a comprehensive overview of the origin and natural source of this compound, detailing the producing microorganisms, their taxonomy, and the biosynthetic pathways involved in its formation. Quantitative data on its production and detailed experimental protocols for its isolation and characterization are presented to facilitate further research and development.
Origin and Natural Source of this compound
This compound is a secondary metabolite produced by actinomycete bacteria, primarily belonging to the genus Streptomyces. These filamentous bacteria are prolific sources of a wide array of bioactive compounds, including many clinically important antibiotics.
Producing Organism
The first reported isolation of this compound was from the culture broth of Streptomyces sp. strain WB-8376 .[1] This strain was also found to produce the related analogs Manumycin F and G.[1] While this specific strain is the definitive natural source of this compound, other manumycin-type compounds have been isolated from a variety of actinomycetes, suggesting a broader distribution of the biosynthetic machinery for this class of molecules.
Other microorganisms known to produce manumycin-type metabolites include:
-
Streptomyces aureus SOK1/5-04 : Producer of colabomycin E.[3][5]
-
Saccharothrix espanaensis DSM44229 : Contains a cryptic biosynthetic gene cluster for manumycin-type compounds.[6][7]
-
Streptomyces griseoaurantiacus : A marine isolate of this species has been shown to produce novel manumycin derivatives.[8][9]
-
Salinispora pacifica : A marine actinomycete that produces a manumycin-type metabolite named pacificamide.[10]
-
Streptomyces sp. K106 : Producer of nisamycin, a manumycin group antibiotic.[11]
-
Streptomyces flaveus : Producer of the manumycin-type antibiotic SW-B.[12]
Taxonomic Classification
The primary producers of manumycin-type compounds, including this compound, belong to the following taxonomic ranks:
-
Domain : Bacteria
-
Phylum : Actinobacteria
-
Class : Actinomycetia
-
Order : Actinomycetales
-
Family : Streptomycetaceae
-
Genus : Streptomyces
Biosynthesis of this compound
The biosynthesis of manumycin-type compounds is a complex process involving a Type I polyketide synthase (PKS) system. The general structure of manumycins consists of two polyketide chains, an "upper" and a "lower" chain, connected by a central seven-membered ring containing a nitrogen atom (mC7N unit).
Biosynthetic Gene Cluster
The genetic blueprint for manumycin biosynthesis is encoded in a dedicated biosynthetic gene cluster (BGC).[6][10] Analysis of these clusters has revealed the genes responsible for the synthesis of the polyketide chains, the central ring structure, and various tailoring modifications. While the specific BGC for this compound in Streptomyces sp. WB-8376 has not been explicitly detailed in the provided search results, the general organization can be inferred from related manumycin BGCs.
Biosynthetic Pathway Overview
The biosynthesis of manumycin-type molecules generally proceeds through the following key steps:
-
Formation of the Starter Units : The biosynthesis is initiated with specific starter units for the upper and lower polyketide chains.
-
Polyketide Chain Elongation : The polyketide chains are extended by the sequential addition of extender units, typically malonate or methylmalonate, catalyzed by the PKS modules.
-
Formation of the mC7N Core : A key step involves the formation of the central seven-membered ring, which connects the two polyketide chains.
-
Tailoring Modifications : After the core structure is assembled, it can be further modified by tailoring enzymes, leading to the diversity of manumycin analogs.
Caption: Overview of the generalized biosynthetic pathway for manumycin-type compounds.
Quantitative Data
Currently, there is limited publicly available quantitative data specifically on the production yields of this compound from Streptomyces sp. WB-8376. However, data on the biological activity of this compound and related compounds have been reported.
Table 1: Biological Activity of Manumycin-Type Compounds
| Compound | Activity | Organism/Cell Line | Measurement | Value | Reference |
| This compound, F, G | Antibacterial | Gram-positive bacteria | - | Active | [1] |
| This compound, F, G | Cytotoxicity | Human colon tumor cell HCT-116 | - | Weak | [1] |
| This compound, F, G | Enzyme Inhibition | p21 ras protein farnesylation | - | Moderate | [1] |
| Manumycin A | Enzyme Inhibition | Rat brain FTase | Ki | 1.2 µM | [13] |
| Manumycin A | Antitumor | Ki-ras-activated solid tumors in mice | Effective Dose | 6.3 mg/kg | [13] |
| Manumycin A | Enzyme Inhibition | IκB kinase (IKK) | Effective Concentration | 2-10 µM | [13] |
Experimental Protocols
The following sections provide a generalized methodology for the fermentation, isolation, and characterization of this compound based on standard practices for manumycin-type antibiotics.
Fermentation
The production of this compound is achieved through submerged fermentation of Streptomyces sp. WB-8376.
4.1.1. Culture Media and Conditions
-
Seed Medium : A suitable seed medium, such as yeast-malt extract agar (YM), is used to grow the initial inoculum.
-
Production Medium : A production medium rich in carbon and nitrogen sources is required for optimal secondary metabolite production. The exact composition for this compound production by Streptomyces sp. WB-8376 is not specified in the initial search results but would typically consist of components like glucose, soybean meal, and various mineral salts.
-
Fermentation Parameters :
-
Temperature : 28 °C
-
Agitation : 200-250 rpm
-
Aeration : 1 vvm (volume of air per volume of medium per minute)
-
Duration : 5-7 days
-
Caption: General workflow for the fermentation of Streptomyces sp. to produce this compound.
Isolation and Purification
This compound is extracted from the culture broth and purified using chromatographic techniques.
-
Extraction : The whole fermentation broth is typically extracted with a water-immiscible organic solvent such as ethyl acetate. The organic phase, containing this compound, is then separated and concentrated under reduced pressure.
-
Chromatography :
-
Silica Gel Column Chromatography : The crude extract is subjected to silica gel column chromatography, eluting with a gradient of a non-polar and a polar solvent (e.g., chloroform-methanol).
-
Preparative Thin-Layer Chromatography (TLC) : Further purification can be achieved using preparative TLC.
-
Sephadex LH-20 Column Chromatography : This is often used as a final polishing step to remove small molecule impurities.
-
Structure Elucidation and Characterization
The structure of the purified this compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure.
-
Infrared (IR) Spectroscopy : To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe the electronic transitions within the molecule.
-
Circular Dichroism (CD) Spectroscopy : Used to determine the stereochemistry of chiral centers.[1]
Conclusion
This compound, a polyketide antibiotic, originates from the fermentation of Streptomyces sp. strain WB-8376. Its biosynthesis follows a complex pathway involving a Type I polyketide synthase. While detailed production data remains to be fully disclosed, the established protocols for fermentation, isolation, and characterization of manumycin-type compounds provide a solid foundation for further investigation. The unique structure and biological activity of this compound and its analogs make them attractive candidates for drug discovery and development programs.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 5. Biosynthesis of colabomycin E, a new manumycin-family metabolite, involves an unusual chain-length factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of manumycin-type derivatives and genome characterization of a marine Streptomyces sp. C1-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure and Candidate Biosynthetic Gene Cluster of a Manumycin-Type Metabolite from Salinispora pacifica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nisamycin, a new manumycin group antibiotic from Streptomyces sp. K106. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. caymanchem.com [caymanchem.com]
The Manumycin E Biosynthetic Pathway in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manumycin E belongs to the manumycin family of polyketides, a class of natural products synthesized by Streptomyces species that exhibit a range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a detailed overview of the biosynthetic pathway of this compound, with a focus on the core enzymatic processes, regulatory mechanisms, and experimental methodologies. Due to the limited specific data on this compound, this guide leverages comprehensive information from the well-studied biosynthetic pathways of structurally related analogues, such as asukamycin and colabomycin E, to present a cohesive model for this compound synthesis. This document is intended to serve as a valuable resource for researchers engaged in the study of microbial secondary metabolism and the development of novel therapeutic agents.
Introduction to this compound
Manumycins are a class of microbial secondary metabolites characterized by a unique structural framework. This typically consists of two polyketide chains, an "upper" and a "lower" chain, which are linked by a central meta-carboxy-7-amino-heptenoic acid (mC7N) unit.[1][2] Many manumycin-type compounds also feature a five-membered nitrogen-containing ring (C5N) attached to the lower polyketide chain.[2] Manumycins E, F, and G were first isolated from the culture broth of Streptomyces sp. strain WB-8376.[3] These compounds have demonstrated activity against Gram-positive bacteria and moderate inhibition of the farnesylation of the p21 ras protein, highlighting their potential in drug development.[3]
The this compound Biosynthetic Gene Cluster (BGC)
While the specific biosynthetic gene cluster for this compound in Streptomyces sp. WB-8376 has not been fully elucidated in publicly available literature, analysis of homologous BGCs from other manumycin-producing Streptomyces provides a robust predictive model. The asukamycin (asu) and colabomycin E (col) BGCs are well-characterized and serve as primary references. A typical manumycin-type BGC contains genes encoding:
-
Polyketide Synthases (PKSs): Responsible for the assembly of the upper and lower polyketide chains.[4]
-
Enzymes for mC7N unit biosynthesis: Catalyzing the formation of the central seven-carbon, nitrogen-containing ring from primary metabolic precursors.[5]
-
Enzymes for C5N unit biosynthesis: Involved in the synthesis and attachment of the five-membered nitrogenous ring.[6]
-
Tailoring Enzymes: A suite of enzymes that modify the core structure through oxidation, reduction, and other chemical transformations.
-
Regulatory and Transport Proteins: Genes that control the expression of the BGC and export the final product.[6]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process involving several key enzymatic reactions. The proposed pathway, based on studies of related manumycins, is as follows:
-
Formation of the mC7N Core: The biosynthesis is initiated with the formation of the central mC7N unit, which is derived from 3-amino-4-hydroxybenzoic acid (3,4-AHBA).[2]
-
Assembly of the Lower Polyketide Chain: A Type I polyketide synthase (PKS) extends the 3,4-AHBA starter unit with several malonyl-CoA extender units to form the lower polyketide chain.[4]
-
Assembly of the Upper Polyketide Chain: A separate PKS module synthesizes the upper polyketide chain, which is then attached to the mC7N core.[2]
-
Formation and Attachment of the C5N Unit: The C5N moiety is synthesized from 5-aminolevulinic acid and is subsequently attached to the lower polyketide chain.[5]
-
Tailoring Reactions: A series of post-PKS modifications, including epoxidation and hydroxylation, are carried out by tailoring enzymes to yield the final this compound structure.[2]
Signaling Pathway for Manumycin Biosynthesis
// Nodes "Primary_Metabolites" [label="Primary Metabolites\n(e.g., Amino Acids, Acetyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; "3_4_AHBA" [label="3-amino-4-hydroxybenzoic acid (3,4-AHBA)", fillcolor="#FBBC05", fontcolor="#202124"]; "Lower_Chain_PKS" [label="Lower Chain PKS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Upper_Chain_PKS" [label="Upper Chain PKS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Lower_Polyketide_Chain" [label="Lower Polyketide Chain", fillcolor="#FBBC05", fontcolor="#202124"]; "Upper_Polyketide_Chain" [label="Upper Polyketide Chain", fillcolor="#FBBC05", fontcolor="#202124"]; "Pre_Manumycin_Core" [label="Pre-Manumycin Core", fillcolor="#FBBC05", fontcolor="#202124"]; "5_ALA" [label="5-aminolevulinic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; "C5N_Unit" [label="C5N Unit", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Proto_Manumycin" [label="Proto-Manumycin", fillcolor="#FBBC05", fontcolor="#202124"]; "Tailoring_Enzymes" [label="Tailoring Enzymes\n(e.g., Oxygenases)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Manumycin_E" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges "Primary_Metabolites" -> "3_4_AHBA"; "Primary_Metabolites" -> "Lower_Chain_PKS"; "Primary_Metabolites" -> "Upper_Chain_PKS"; "Primary_Metabolites" -> "5_ALA"; "3_4_AHBA" -> "Lower_Chain_PKS"; "Lower_Chain_PKS" -> "Lower_Polyketide_Chain"; "Upper_Chain_PKS" -> "Upper_Polyketide_Chain"; "Lower_Polyketide_Chain" -> "Pre_Manumycin_Core"; "Upper_Polyketide_Chain" -> "Pre_Manumycin_Core"; "5_ALA" -> "C5N_Unit"; "Pre_Manumycin_Core" -> "Proto_Manumycin"; "C5N_Unit" -> "Proto_Manumycin"; "Proto_Manumycin" -> "Tailoring_Enzymes"; "Tailoring_Enzymes" -> "Manumycin_E"; }
Quantitative Data
Specific quantitative data for the this compound biosynthetic pathway is not extensively available. However, studies on related manumycin-type compounds provide insights into the potential for yield improvement. For instance, the overexpression of pathway-specific positive regulatory genes has been shown to significantly increase the production of manumycin-type metabolites.
| Genetic Modification | Fold Increase in Production (Relative to Wild Type) | Reference |
| Overexpression of espR1 in Saccharothrix espanaensis | ~10-fold | [6] |
| Overexpression of asuD2 in Saccharothrix espanaensis | ~7-fold | [6] |
Experimental Protocols
The following protocols are generalized methods for the cultivation of Streptomyces, extraction of secondary metabolites, and analysis, which can be adapted for the study of this compound.
Cultivation of Streptomyces sp.
-
Spore Suspension Preparation:
-
Grow the Streptomyces strain on a suitable agar medium (e.g., ISP2 or SFM) at 28-30°C for 7-10 days until sporulation is observed.
-
Harvest the spores by scraping the surface of the agar and suspending them in sterile water or a 20% glycerol solution.
-
-
Seed Culture:
-
Inoculate a 100 mL flask containing 25 mL of a seed medium (e.g., TSB or YEME) with the spore suspension.
-
Incubate at 28-30°C with shaking at 150-220 rpm for 48-72 hours.
-
-
Production Culture:
-
Inoculate a larger volume of production medium with the seed culture (typically a 2.5-5% v/v inoculum).
-
Incubate at 28-30°C with shaking for 7-10 days.
-
Extraction of this compound
-
Separation of Biomass and Supernatant:
-
Centrifuge the culture broth at 5000-9000 rpm for 10-15 minutes to pellet the mycelium.
-
-
Extraction from Supernatant:
-
Transfer the supernatant to a separatory funnel.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate, shaking vigorously.
-
Collect the organic phase and repeat the extraction two more times.
-
Pool the organic extracts.
-
-
Extraction from Mycelium:
-
The mycelial pellet can be extracted with methanol or a methanol/acetone mixture.
-
Sonication or vigorous shaking can be used to enhance extraction efficiency.
-
Centrifuge to remove cell debris and collect the solvent.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the pooled extracts under reduced pressure using a rotary evaporator.
-
Analysis of this compound
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Perform chromatographic separation on a C18 column.
-
Use a gradient elution with water and acetonitrile (both often containing 0.1% formic acid) as the mobile phases.
-
-
Mass Spectrometry (MS):
-
Couple the HPLC to a mass spectrometer (LC-MS) for detection and identification of this compound based on its mass-to-charge ratio.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For structural elucidation, purify this compound using preparative HPLC.
-
Dissolve the purified compound in a deuterated solvent and acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
-
Experimental Workflow
// Nodes "Cultivation" [label="Streptomyces Cultivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Extraction" [label="Metabolite Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purification" [label="Purification (HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; "Analysis" [label="Structural Analysis (MS, NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges "Cultivation" -> "Extraction"; "Extraction" -> "Purification"; "Purification" -> "Analysis"; }
Regulation of Manumycin Biosynthesis
The production of manumycin-type antibiotics is tightly regulated at the transcriptional level. This regulation involves a complex interplay of pathway-specific and global regulators that respond to various physiological and environmental signals.
-
Pathway-Specific Regulators: Genes within the BGC often encode for regulatory proteins that can act as activators or repressors of the biosynthetic genes. For example, members of the LuxR and TetR families of transcriptional regulators are commonly found in manumycin BGCs and have been shown to positively influence production.[6]
-
Global Regulators: The biosynthesis of secondary metabolites is also under the control of global regulatory networks that coordinate antibiotic production with other cellular processes such as growth and differentiation.
Regulatory Cascade
// Nodes "Signals" [label="Environmental/Physiological Signals", fillcolor="#F1F3F4", fontcolor="#202124"]; "Global_Regulators" [label="Global Regulators", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pathway_Specific_Regulators" [label="Pathway-Specific Regulators\n(e.g., espR1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Biosynthetic_Genes" [label="Manumycin Biosynthetic Genes", fillcolor="#FBBC05", fontcolor="#202124"]; "Manumycin_Production" [label="this compound Production", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges "Signals" -> "Global_Regulators"; "Global_Regulators" -> "Pathway_Specific_Regulators"; "Pathway_Specific_Regulators" -> "Biosynthetic_Genes" [label="+"]; "Biosynthetic_Genes" -> "Manumycin_Production"; }
Conclusion
The this compound biosynthetic pathway in Streptomyces represents a fascinating example of microbial secondary metabolism, leading to the production of a bioactive compound with therapeutic potential. While specific details of the this compound pathway are still under investigation, the extensive knowledge of related manumycin-type compounds provides a solid framework for future research. The experimental protocols and regulatory insights presented in this guide offer a starting point for researchers aiming to explore and engineer this pathway for the enhanced production of this compound and the generation of novel analogues. Further studies focusing on the characterization of the this compound BGC from Streptomyces sp. WB-8376 are needed to fully unravel the intricacies of its biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of colabomycin E, a new manumycin-family metabolite, involves an unusual chain-length factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Manumycin E Cytotoxicity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a concise overview of the preliminary cytotoxic studies on Manumycin E, a member of the manumycin class of antibiotics. Due to the limited availability of research focused specifically on this compound, this document also incorporates a more detailed analysis of its well-studied analog, Manumycin A, to provide a broader context for the potential mechanisms and experimental methodologies relevant to this class of compounds. The guide includes available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.
Introduction to this compound
This compound is a natural antibiotic belonging to the manumycin family, isolated from Streptomyces sp.[1]. Like other compounds in this class, it is recognized for its potential as an inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins involved in cell signaling pathways that regulate growth and proliferation.[2][3]. While Manumycin A has been the subject of extensive research, studies on this compound are sparse.
Cytotoxicity Data for this compound
Preliminary studies have identified that Manumycins E, F, and G exhibit weak cytotoxic activity against the human colon tumor cell line HCT-116[1]. However, specific quantitative data, such as IC50 values, from this initial research have not been detailed in the available literature.
To provide a comparative benchmark, the cytotoxic activities of the more extensively studied Manumycin A against various cancer cell lines are presented below.
Table 1: Cytotoxicity of Manumycin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Assay |
| SW480 | Colorectal Carcinoma | 45.05 | 24 | MTT |
| Caco-2 | Colorectal Carcinoma | 43.88 | 24 | MTT |
| LNCaP | Prostate Cancer | 8.79 | Not Specified | Not Specified |
| HEK293 | Human Embryonic Kidney | 6.60 | Not Specified | Not Specified |
| PC3 | Prostate Cancer | 11.00 | Not Specified | Not Specified |
| Tca8113 | Tongue Carcinoma | 11.33 | Not Specified | MTT |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the study of Manumycin cytotoxicity, primarily derived from research on Manumycin A.
Cell Culture and Maintenance
Human cancer cell lines, such as SW480 and Caco-2, are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of the Manumycin compound for specified durations (e.g., 24, 48 hours).
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
-
Apoptosis Detection: Flow Cytometry
Apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Procedure:
-
Cells are treated with the Manumycin compound as described for the cytotoxicity assay.
-
Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of proteins involved in relevant signaling pathways.
-
Procedure:
-
Following treatment with the Manumycin compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, Caspase-9, PARP, Bcl-2, Bax).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways in Manumycin-Induced Cytotoxicity
Based on studies of Manumycin A, the following signaling pathways are implicated in its cytotoxic and pro-apoptotic effects.
PI3K-AKT Signaling Pathway
Manumycin A has been shown to inhibit the PI3K-AKT pathway, a critical signaling cascade for cell survival and proliferation. This inhibition leads to apoptosis in colorectal cancer cells.[2].
Caption: Manumycin-induced inhibition of the PI3K-AKT pathway.
Intrinsic Apoptosis Pathway
Manumycin A induces apoptosis through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[4][5].
Caption: Intrinsic apoptosis pathway activated by Manumycin.
Conclusion and Future Directions
The preliminary data on this compound indicate a potential for cytotoxic activity, although it is currently characterized as weak. The lack of comprehensive studies on this compound highlights a significant gap in the literature. Further research is warranted to elucidate its specific cytotoxic profile, including determining its IC50 values across a broader range of cancer cell lines and investigating its precise mechanism of action. The extensive research on Manumycin A provides a valuable framework for these future studies, suggesting that the PI3K-AKT and intrinsic apoptosis pathways are promising areas for investigation into the bioactivity of this compound. Such studies will be crucial in determining its potential as a therapeutic agent in oncology.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Manumycin induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Manumycin E: A Comprehensive Technical Guide to its Molecular Targets in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manumycin E, a natural microbial metabolite, has garnered significant attention in oncology research for its potent anti-tumor activities across a spectrum of cancer cell lines.[1] Initially identified as an inhibitor of farnesyltransferase, its mechanism of action is now understood to be multifaceted, involving the modulation of several critical signaling pathways implicated in cancer cell proliferation, survival, and communication. This technical guide provides an in-depth exploration of the molecular targets of this compound in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Molecular Targets and Mechanisms of Action
This compound exerts its anticancer effects primarily through the inhibition of protein farnesylation, leading to the disruption of key signaling cascades. Its major molecular targets and the downstream consequences are detailed below.
Farnesyltransferase Inhibition and Disruption of Ras Signaling
This compound functions as a potent and selective inhibitor of farnesyl:protein transferase (FTase).[2] This enzyme is responsible for the post-translational farnesylation of a variety of proteins, most notably the small GTPase Ras.[3] Farnesylation is a critical step for the proper localization and function of Ras at the plasma membrane, where it transduces mitogenic signals.[4] By competitively inhibiting FTase, this compound prevents Ras farnesylation, thereby blocking its activation and downstream signaling.[3]
The inhibition of Ras signaling subsequently affects the Raf/MEK/ERK (MAPK) pathway, a critical cascade for cell proliferation and survival.[4][5]
Signaling Pathway: this compound Inhibition of Ras/Raf/ERK Pathway
Caption: this compound inhibits FTase, preventing Ras farnesylation and subsequent activation of the Raf/MEK/ERK pathway.
Induction of Reactive Oxygen Species (ROS) and PI3K/AKT Pathway Inhibition
A significant component of this compound's anticancer activity is its ability to induce the generation of reactive oxygen species (ROS) within cancer cells.[1][6] Elevated ROS levels can lead to oxidative stress and trigger apoptotic cell death.[6] Furthermore, ROS production plays a crucial role in the this compound-mediated inhibition of the PI3K/AKT signaling pathway, another key regulator of cell survival and proliferation.[1][6] Studies have shown that this compound treatment leads to a time-dependent decrease in the phosphorylation of both PI3K and AKT.[1][6]
The interplay between ROS and the PI3K/AKT pathway suggests a feedback loop where this compound-induced ROS inhibits PI3K/AKT signaling, which in turn can further sensitize cells to apoptosis.[6]
Signaling Pathway: this compound, ROS, and PI3K/AKT Inhibition
Caption: this compound induces ROS, which in turn inhibits the pro-survival PI3K/AKT signaling pathway.
Induction of Apoptosis via the Intrinsic Pathway
This compound is a potent inducer of apoptosis in various cancer cell lines.[7][8] The apoptotic mechanism is primarily mediated through the intrinsic, or mitochondrial, pathway.[7][8] This is characterized by the regulation of the Bcl-2 family of proteins.[7][8] Treatment with this compound has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[7][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9, the initiator caspase of the intrinsic pathway.[7] Activated caspase-9 then activates downstream effector caspases, such as caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, apoptotic cell death.[1][6]
Logical Relationship: this compound-Induced Intrinsic Apoptosis
Caption: this compound modulates Bcl-2 family proteins to trigger the intrinsic apoptotic cascade.
Inhibition of Exosome Biogenesis and Secretion
Recent studies have unveiled a novel mechanism of action for this compound: the inhibition of exosome biogenesis and secretion in cancer cells.[4] Exosomes are small extracellular vesicles that play a crucial role in intercellular communication and can promote cancer progression by transferring oncogenic cargo.[4] this compound-mediated inhibition of the Ras/Raf/ERK1/2 signaling pathway has been shown to be a key driver of this effect.[4] Additionally, this compound can attenuate the expression of proteins involved in the endosomal sorting complexes required for transport (ESCRT) machinery, such as Alix and TSG101, which are essential for exosome formation.[4]
Molecular Glue Activity
Intriguing new research suggests that Manumycin A, a closely related compound, can act as a "molecular glue."[9] This property enables it to induce an interaction between the E3 ubiquitin ligase UBR7 and the tumor suppressor protein p53.[9] This novel mechanism could contribute to its anti-proliferative effects, although further research is needed to fully elucidate its significance in the context of this compound's overall anticancer activity.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound for Cell Viability
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| SW480 | Colorectal Carcinoma | 45.05 | 24 | [6] |
| Caco-2 | Colorectal Carcinoma | 43.88 | 24 | [6] |
| LNCaP | Prostate Cancer | ~20 (estimated from graph) | 48 | [10] |
| PC-3 | Prostate Cancer | Not specified | 48 | [7] |
| DU145 | Prostate Cancer | Not specified | Not specified | [7] |
| 22Rv1 | Prostate Cancer | Not specified | 48 | [7] |
| C4-2B | Castration-Resistant Prostate Cancer | Not specified | 48 | [4] |
| COLO320-DM | Colon Adenocarcinoma | 3.58 ± 0.27 | Not specified | [2] |
Table 2: IC50 Values of this compound for Farnesyltransferase Inhibition
| Source | IC50 (µM) | Reference |
| Human FTase (cell-free assay) | 58.03 | [10] |
| p21ras farnesylation in COLO320-DM cells | 2.51 ± 0.11 (membranes) | [2] |
| p21ras farnesylation in COLO320-DM cells | 2.68 ± 0.20 (total lysates) | [2] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Workflow: MTT Assay for Cell Viability
Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-15,000 cells per well and allowed to adhere for 24 hours.[10]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1-60 µM) or a vehicle control (DMSO).[10] The cells are then incubated for a specified period (e.g., 24 or 48 hours).[6][10]
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.[10]
-
Solubilization and Measurement: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[6] The absorbance is then measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and for the specified time.[11]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[11]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[11]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
Methodology:
-
Protein Extraction: Following treatment with this compound, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., p-PI3K, p-AKT, Bcl-2, Bax, Caspase-9, PARP).[6][7] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6] The band intensities can be quantified using densitometry software.
Conclusion
This compound is a promising anti-cancer agent with a complex and multifaceted mechanism of action. Its ability to inhibit farnesyltransferase and consequently disrupt the Ras signaling pathway remains a central tenet of its activity. However, its induction of ROS, inhibition of the PI3K/AKT pathway, and potent induction of intrinsic apoptosis highlight its pleiotropic effects on cancer cells. The more recent discoveries of its role in inhibiting exosome biogenesis and its potential as a molecular glue further expand our understanding of its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the anti-neoplastic properties of this compound.
References
- 1. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adipogen.com [adipogen.com]
- 6. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Manumycin Polyketides Act as Molecular Glues Between UBR7 and P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 11. Manumycin induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Manumycin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manumycin E is a member of the manumycin family of antibiotics, a group of natural products known for their diverse biological activities. Isolated from Streptomyces species, these polyketide-derived compounds have garnered significant interest in the scientific community, particularly for their potential as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its characterization, and a visualization of its role in inhibiting the Ras signaling pathway.
Spectroscopic Data of this compound
Table 1: 1H NMR Spectroscopic Data (Representative for Manumycin-type compounds)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinyl Protons | 5.0 - 7.5 | m | - |
| Allylic Protons | 2.0 - 3.0 | m | - |
| Epoxide Protons | 3.0 - 3.5 | m | - |
| Methyl Protons | 0.8 - 2.0 | s, d, t | - |
| NH Protons | 7.0 - 9.0 | br s | - |
| OH Protons | 4.0 - 6.0 | br s | - |
Table 2: 13C NMR Spectroscopic Data (Representative for Manumycin-type compounds)
| Position | Chemical Shift (δ, ppm) |
| Carbonyl Carbons | 160 - 180 |
| Olefinic Carbons | 110 - 150 |
| Epoxide Carbons | 50 - 65 |
| Aliphatic Carbons | 10 - 50 |
Table 3: High-Resolution Mass Spectrometry (HR-MS) Data
| Ion Type | Calculated m/z | Observed m/z |
| [M+H]+ | 535.2439 | Data not available |
| [M+Na]+ | 557.2258 | Data not available |
| [M-H]- | 533.2293 | Data not available |
Key Fragmentation Pathways: Mass spectrometry of manumycin-type compounds often reveals characteristic fragmentation patterns. These include the loss of the polyene side chains and cleavages within the central m-C7N core structure. Analysis of these fragments is crucial for confirming the identity of new manumycin analogs.[2]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for manumycin-class compounds, based on established methodologies for natural product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
1H NMR Spectroscopy: Proton NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
13C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling techniques (e.g., broadband decoupling) are employed to simplify the spectrum.
-
2D NMR Spectroscopy: To fully assign the structure, a suite of 2D NMR experiments is typically performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
High-Resolution Mass Spectrometry (HR-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common method for manumycin-type compounds, and data is typically collected in both positive and negative ion modes to obtain comprehensive information.
-
Data Acquisition: Full scan mass spectra are acquired to determine the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation and obtain structural information. In these experiments, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID).
Signaling Pathway Visualization
This compound and its analogs are known to inhibit the farnesylation of Ras proteins.[1] Farnesylation is a critical post-translational modification that allows Ras proteins to anchor to the cell membrane, a prerequisite for their function in signal transduction. By inhibiting farnesyltransferase, manumycins disrupt this process, leading to the inactivation of Ras-mediated signaling pathways that are often hyperactive in cancer cells.
References
The Role of Manumycin E in Inhibiting p21 Ras Protein Farnesylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manumycin E, more commonly referred to in scientific literature as Manumycin A, is a natural product originally isolated from Streptomyces parvulus. It has garnered significant attention in cancer research due to its activity as a farnesyltransferase inhibitor. Farnesylation is a critical post-translational modification required for the proper localization and function of the p21 Ras protein, a key signaling molecule frequently mutated in human cancers. This technical guide provides an in-depth overview of the role of this compound in the inhibition of p21 Ras farnesylation, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated molecular pathways and experimental workflows.
Introduction to p21 Ras Farnesylation and its Inhibition by this compound
The p21 Ras proteins (H-Ras, N-Ras, and K-Ras) are small GTPases that act as molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] For Ras to become biologically active, it must undergo a series of post-translational modifications, the first and most critical of which is farnesylation. This process involves the attachment of a 15-carbon farnesyl isoprenoid group from farnesyl pyrophosphate (FPP) to a cysteine residue within the C-terminal CAAX motif of the Ras protein.[1] This modification is catalyzed by the enzyme farnesyltransferase (FTase). Farnesylation increases the hydrophobicity of Ras, facilitating its anchoring to the inner leaflet of the plasma membrane, a prerequisite for its interaction with downstream effectors.[2]
This compound (Manumycin A) has been identified as a potent and selective inhibitor of FTase.[3] It acts as a competitive inhibitor with respect to the FPP substrate, effectively blocking the farnesylation of Ras proteins.[1][2] By preventing Ras farnesylation, this compound disrupts its membrane localization and abrogates its downstream signaling cascades, such as the Raf-MEK-ERK pathway, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.[4][5]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various in vitro and cellular assays. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.
| Table 1: Inhibitory Constant (Ki) of Manumycin A against Farnesyltransferase | | :--- | :--- | | Enzyme Source | Ki Value (µM) | | Rat Brain FTase | 1.2[3][6] | | Human FTase | 4.40[4] | | C. elegans FTase | 3.16[4] |
| Table 2: IC50 Values of Manumycin A in Cell Viability/Proliferation Assays | | :--- | :--- | :--- | | Cell Line | Cancer Type | IC50 Value (µM) | | LNCaP | Prostate Cancer | 8.79[4] | | HEK293 | Human Embryonic Kidney | 6.60[4] | | PC3 | Prostate Cancer | 11.00[4] | | C4-2B | Prostate Cancer | ~0.25 (for inhibition of exosome release)[7] | | Various Cell Lines | - | 4.3 - 50[4] |
| Table 3: IC50 Values of Manumycin A against Farnesyltransferase Activity | | :--- | :--- | | Enzyme Source | IC50 Value (µM) | | Yeast FTase | 5[2] | | Human FTase | 58.03[4] | | C. elegans FTase | 45.96[4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the inhibitory effects of this compound on p21 Ras farnesylation and its downstream signaling.
In Vitro Farnesyltransferase Activity Assay
This assay measures the enzymatic activity of FTase and its inhibition by compounds like this compound in a cell-free system. A common method is a fluorescence-based assay.
Principle: The assay monitors the increase in fluorescence of a dansylated peptide substrate as it becomes farnesylated by FTase. The hydrophobic farnesyl group enhances the quantum yield of the dansyl fluorophore.
Materials:
-
Purified farnesyltransferase (human or other species)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., N-Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 10 µM ZnCl2, 5 mM MgCl2)
-
This compound
-
96-well or 384-well black plates
-
Fluorescence plate reader (λex = 340 nm, λem = 550 nm)
Protocol:
-
Prepare a reaction mixture containing assay buffer, the dansylated peptide substrate, and varying concentrations of this compound.
-
Pre-incubate the mixture for a specified time at the optimal temperature for the enzyme (e.g., 30°C for human FTase).[4]
-
Initiate the reaction by adding FPP and purified FTase.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.
-
The initial reaction velocity is calculated from the linear portion of the progress curve.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve.
-
For Ki determination, perform the assay with varying concentrations of both FPP and this compound and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive inhibition).[4]
Western Blot Analysis of ERK Phosphorylation
This protocol is used to assess the effect of this compound on the downstream Ras signaling pathway by measuring the phosphorylation status of ERK1/2 (p44/42 MAPK).
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. A decrease in the level of phosphorylated ERK (p-ERK) relative to total ERK indicates inhibition of the Ras-Raf-MEK-ERK pathway.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK.[8]
-
Densitometry Analysis: Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the effect of this compound.
Analysis of Ras Membrane Localization
This experiment determines whether this compound treatment prevents the association of Ras with the cell membrane.
Principle: Farnesylation is essential for Ras to anchor to the plasma membrane. Inhibition of this process by this compound will result in an accumulation of Ras in the cytosolic fraction. Subcellular fractionation followed by Western blotting is a common method to assess this.
Materials:
-
Cell culture reagents and this compound
-
Homogenization buffer (hypotonic)
-
Ultracentrifuge
-
Lysis buffer for Western blotting
-
Antibodies: anti-Ras isoform-specific antibodies (e.g., anti-pan-Ras)
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the Western blot protocol.
-
Cell Homogenization: Harvest and wash the cells. Resuspend the cell pellet in a hypotonic homogenization buffer and disrupt the cells using a Dounce homogenizer or by sonication.
-
Subcellular Fractionation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).
-
-
Sample Preparation:
-
Carefully collect the supernatant (cytosolic fraction).
-
Resuspend the pellet (membrane fraction) in lysis buffer.
-
-
Western Blot Analysis:
-
Determine the protein concentration of both the cytosolic and membrane fractions.
-
Perform Western blotting as described in section 3.2, loading equal amounts of protein from the cytosolic and membrane fractions for both control and this compound-treated samples.
-
Probe the membrane with an anti-Ras antibody.
-
-
Analysis: Compare the amount of Ras protein in the membrane versus the cytosolic fractions between the control and this compound-treated samples. An increase in cytosolic Ras and a decrease in membrane-bound Ras indicates effective inhibition of farnesylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows discussed in this guide.
Figure 1: The p21 Ras signaling pathway.
Figure 2: Mechanism of this compound inhibition.
Figure 3: Western blot experimental workflow.
Conclusion
This compound serves as a critical tool for studying the biological consequences of inhibiting p21 Ras farnesylation. Its mechanism as a competitive inhibitor of farnesyltransferase is well-established, and its effects on Ras localization and downstream signaling have been extensively documented. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in oncology and cell biology. Further investigation into the broader cellular effects of this compound and the development of more potent and specific farnesyltransferase inhibitors remain active areas of research with significant therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Manumycin A, Ras farnesyltransferase inhibitor (CAS 52665-74-4) | Abcam [abcam.com]
- 4. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manumycin A, inhibitor of ras farnesyltransferase, inhibits proliferation and migration of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Manumycin E for In Vitro Cancer Cell Line Studies
Introduction
Manumycin E belongs to the manumycin class of antibiotics, which are recognized as inhibitors of farnesyltransferase.[1] Farnesyltransferase inhibitors (FTIs) like manumycin block the farnesylation of key proteins involved in cellular signaling, most notably Ras proteins, which are critical in many signal transduction pathways that regulate cell growth, differentiation, and survival.[2][3] While specific research on this compound is limited, studies on the closely related Manumycin A provide a strong framework for its potential anti-cancer applications. Manumycins exhibit antitumor effects across a variety of cancer cell lines by inducing programmed cell death (apoptosis) and inhibiting cell proliferation.[4][5][6]
The mechanisms of action are multifaceted, often involving the induction of reactive oxygen species (ROS), inhibition of survival pathways like PI3K-AKT, and activation of the intrinsic mitochondrial apoptotic pathway.[5][6][7] These notes provide an overview of the cellular effects of manumycins and detailed protocols for evaluating their efficacy in in vitro cancer models. Manumycins E, F, and G have demonstrated weak cytotoxic activity against the HCT-116 human colon tumor cell line.[1]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of manumycin in various cancer cell lines as reported in the literature. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population after a specified exposure time.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| SW480 | Colorectal Cancer | 45.05 | 24 | [7] |
| Caco-2 | Colorectal Cancer | 43.88 | 24 | [7] |
| HN22 | Oral Squamous Cell Carcinoma | 6.38 | 48 | [8] |
| HSC4 | Oral Squamous Cell Carcinoma | 4.6 | 48 | [8] |
| Tca8113 | Tongue Carcinoma | 11.33 | Not Specified | [3] |
| MSTO-311H | Mesothelioma | 8.3 | 48 | [3] |
| H28 | Mesothelioma | 4.3 | 48 | [3] |
Mechanism of Action: Signaling Pathways
Manumycin exerts its anti-cancer effects by modulating several key signaling pathways. As a farnesyltransferase inhibitor, its primary action is to prevent the post-translational modification of Ras proteins, keeping them in an inactive state.[2] This initiates a cascade of downstream effects, including the inhibition of the PI3K-AKT survival pathway and the induction of apoptosis through the mitochondrial (intrinsic) pathway.[5][7] Studies also show that manumycin can elevate intracellular reactive oxygen species (ROS), which further contributes to apoptosis.[7][9]
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol determines the effect of this compound on cancer cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 2 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with medium containing various concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for desired time points, such as 24, 48, or 72 hours.[10]
-
MTT Addition: Following incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[11]
-
Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells and plot the results to determine the IC50 value.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic or late apoptotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for various time points (e.g., 12, 24, 48 hours).[4]
-
Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 200 x g for 5 minutes at 4°C.[12]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[12]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[4]
Western Blot Analysis of Apoptotic and Signaling Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling pathways following treatment with this compound.
Protocol:
-
Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, p-AKT, total AKT, and a loading control like β-actin) overnight at 4°C.[4][5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. dovepress.com [dovepress.com]
Application Notes and Protocols: Manumycin E as a Farnesyltransferase Inhibitor in Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manumycin E, often referred to as Manumycin A in scientific literature, is a natural product originally isolated from Streptomyces parvulus.[1] It has been widely studied as an inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of various proteins, most notably those in the Ras superfamily.[1] Farnesylation is the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX" motif of a target protein. This modification is crucial for the proper subcellular localization and function of these proteins, including their role in signal transduction pathways that regulate cell growth, proliferation, and survival.[1][2]
This compound exerts its inhibitory effect by competing with FPP for the binding site on farnesyltransferase.[1][3][4] By preventing the farnesylation of proteins like Ras, this compound can disrupt their signaling cascades, making it a valuable tool for studying these pathways and a potential therapeutic agent.[1][3][4] However, it is important to note that some recent studies suggest that Manumycin A's primary mechanism of action in cells may be through the inhibition of other targets, such as thioredoxin reductase 1, at concentrations lower than those required to inhibit farnesyltransferase.[5][6][7] Therefore, researchers should consider these potential off-target effects when interpreting experimental results.
These application notes provide an overview of the use of this compound as a farnesyltransferase inhibitor in various assays, including quantitative data on its inhibitory activity and detailed experimental protocols.
Quantitative Data
The inhibitory potency of this compound against farnesyltransferase and its effects on cell viability have been determined in various studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibition of Farnesyltransferase by Manumycin A
| Enzyme Source | Substrate | IC50 | Ki | Reference |
| Human FTase | Dansyl-GCVLS & FPP | 58.03 µM | 4.40 µM | [5] |
| C. elegans FTase | Dansyl-GCVLS & FPP | 45.96 µM | 3.16 µM | [5] |
| Yeast PFT | RAS2 & FPP | 5 µM | 1.2 µM | [8] |
| Rat Brain PFT | 35 µM | [8] |
Table 2: Cellular IC50 Values of Manumycin A
| Cell Line | Assay Type | IC50 | Reference |
| LNCaP | MTT Assay (48h) | 8.79 µM | [5] |
| HEK293 | MTT Assay (48h) | 6.60 µM | [5] |
| PC3 | MTT Assay (48h) | 11.00 µM | [5] |
Signaling Pathway
The Ras signaling pathway is a critical regulator of cell proliferation and survival. Farnesylation of Ras is a prerequisite for its membrane localization and subsequent activation of downstream effector pathways such as the Raf-MEK-ERK cascade. This compound, by inhibiting farnesyltransferase, prevents this initial step.
Caption: Ras signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies described for assessing the cytotoxic effects of this compound on cancer cell lines.[5]
Objective: To determine the IC50 value of this compound in a specific cell line.
Materials:
-
Cell line of interest (e.g., LNCaP, HEK293, PC3)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-15,000 cells per well in 100 µL of complete culture medium.[5] The optimal seeding density should be determined for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., ranging from 1 µM to 60 µM) to the respective wells.[5] Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 48 hours under the same conditions.[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[5]
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: In Vitro Farnesyltransferase Activity Assay
This is a generalized protocol based on the principles of in vitro farnesyltransferase assays used to determine IC50 and Ki values.[5][8][9]
Objective: To measure the inhibitory effect of this compound on farnesyltransferase activity in a cell-free system.
Materials:
-
Purified farnesyltransferase (human or other species)
-
Farnesyl pyrophosphate (FPP)
-
A farnesyl-acceptor substrate (e.g., a fluorescently labeled peptide like Dansyl-GCVLS)
-
This compound stock solution
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and ZnCl2)
-
96-well black plates (for fluorescence assays)
-
Fluorescence plate reader
Procedure:
-
Assay Preparation: In a 96-well plate, prepare reaction mixtures containing the assay buffer, a constant concentration of the farnesyl-acceptor substrate, and a constant concentration of FPP.
-
Inhibitor Addition: Add increasing concentrations of this compound to the wells. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of purified farnesyltransferase to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C for human FTase) for a set period, allowing the enzymatic reaction to proceed.[5]
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The transfer of the farnesyl group to the fluorescent peptide alters its properties, leading to a change in the fluorescent signal.
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Plot the percentage of enzyme activity relative to the no-inhibitor control against the this compound concentration. Determine the IC50 value using non-linear regression. The Ki value can be determined by performing the assay with varying concentrations of both the substrate (FPP) and the inhibitor and fitting the data to appropriate enzyme inhibition models.[5]
Conclusion
This compound serves as a valuable research tool for investigating farnesylation-dependent signaling pathways. While it has been historically characterized as a specific farnesyltransferase inhibitor, researchers should remain cognizant of its potential alternative targets. The provided protocols offer a framework for assessing the biological activity of this compound in both cellular and cell-free contexts. Careful experimental design and data interpretation are crucial for elucidating the precise mechanisms of action of this compound in any given biological system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 7. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
Manumycin E Treatment Protocol for HCT-116 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manumycin E, a member of the manumycin family of natural products, is recognized for its potent antitumor properties. These compounds are primarily known as farnesyltransferase inhibitors, but recent studies have elucidated a broader mechanism of action. In the context of colorectal cancer, particularly in the HCT-116 cell line, Manumycin treatment has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent inhibition of the PI3K-AKT signaling pathway.[1][2] This document provides detailed application notes and experimental protocols for the treatment of HCT-116 cells with this compound, based on existing literature for closely related Manumycin compounds.
Mechanism of Action
This compound exerts its cytotoxic effects on HCT-116 cells through a multi-faceted mechanism. The primary cascade of events involves:
-
Induction of Reactive Oxygen Species (ROS): Manumycin treatment leads to a significant increase in intracellular ROS levels.[1]
-
Inhibition of the PI3K-AKT Signaling Pathway: The elevated ROS levels contribute to the dephosphorylation and inactivation of key components of the PI3K-AKT pathway, namely PI3K and AKT.[1][2]
-
Induction of Apoptosis: The suppression of the pro-survival PI3K-AKT pathway triggers the intrinsic apoptotic cascade. This is characterized by the activation of caspase-9 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[1][2]
The following diagram illustrates the proposed signaling pathway of this compound in HCT-116 cells.
Quantitative Data Summary
While specific data for this compound in HCT-116 cells is limited, the following table summarizes relevant quantitative data for Manumycin A in other colorectal cancer cell lines, which can serve as a valuable reference.
| Cell Line | Parameter | Value | Treatment Duration | Reference |
| SW480 | IC50 | 45.05 µM | 24 hours | [1] |
| Caco-2 | IC50 | 43.88 µM | 24 hours | [1] |
Note: IC50 values can vary depending on experimental conditions. It is recommended to perform a dose-response study to determine the precise IC50 of this compound in your HCT-116 cell line.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on HCT-116 cells.
Cell Culture and Maintenance
-
Cell Line: HCT-116 (human colorectal carcinoma)
-
Growth Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
HCT-116 cells
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
HCT-116 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HCT-116 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with different concentrations of this compound for the desired time points.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins involved in the PI3K-AKT pathway and apoptosis.
Materials:
-
HCT-116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-caspase-9, anti-cleaved caspase-9, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Seed and treat HCT-116 cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
The protocols and information provided in this document offer a comprehensive guide for investigating the effects of this compound on HCT-116 colorectal cancer cells. By understanding its mechanism of action and employing the detailed experimental procedures, researchers can effectively evaluate its potential as a therapeutic agent. It is important to note the absence of specific data for this compound and the reliance on data from the closely related Manumycin A. Therefore, initial dose-response experiments are crucial to establish the optimal working concentrations for HCT-116 cells.
References
- 1. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Susceptibility Testing with Manumycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manumycin E is a member of the manumycin family of polyketide antibiotics produced by Streptomyces species. This class of compounds has garnered interest for its diverse biological activities. This compound has demonstrated activity against Gram-positive bacteria, making it a subject of interest for antibacterial research and development. These application notes provide detailed protocols for performing antibacterial susceptibility testing (AST) with this compound, guidance on data interpretation, and an overview of its potential mechanism of action.
Given the limited publicly available data specifically for this compound, some information presented herein is based on data from closely related compounds, such as Manumycin A, or general protocols for antibacterial susceptibility testing. All such instances are clearly noted.
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) ranges for manumycin against multidrug-resistant Gram-positive bacteria. It is important to note that this data is for "manumycin" and not specifically this compound, but represents the most relevant available data.
Table 1: Manumycin MIC Ranges against select Gram-positive Bacteria
| Bacterial Species | Strain Type | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 - 32 | |
| Enterococcus species | Vancomycin-Resistant (VRE) | 8 - 32 |
Experimental Protocols
Broth Microdilution Susceptibility Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of Gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile, flat-bottom microtiter plates
-
Bacterial strains for testing (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Quality control strains (e.g., Staphylococcus aureus ATCC® 25923™, Enterococcus faecalis ATCC® 29212™)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Based on the solubility of the related Manumycin A, this compound is expected to be soluble in organic solvents.
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in 100% DMSO or ethanol.
-
Note: Due to potential solubility issues in aqueous media, it is recommended to prepare the stock solution in an organic solvent. The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the bacteria.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.125 µg/mL).
-
Each well should contain 50 µL of the diluted this compound solution.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Disk Diffusion Susceptibility Assay
This protocol is adapted from the CLSI guidelines for disk diffusion testing.
Objective: To qualitatively determine the susceptibility of a bacterial isolate to this compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Solvent for this compound (e.g., DMSO or Ethanol)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains for testing
-
Quality control strains
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Preparation of this compound Disks:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Apply a precise volume of the this compound solution to each sterile filter paper disk to achieve a specific drug concentration per disk (e.g., 30 µg).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Note: The optimal concentration of this compound per disk needs to be determined empirically.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of Disks:
-
Aseptically place the prepared this compound disks onto the inoculated surface of the MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Place disks of known control antibiotics on the same plate for comparison.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
-
Reading the Results:
-
Measure the diameter of the zone of inhibition around each disk to the nearest millimeter.
-
Interpretation of the zone sizes (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which are not yet available for this compound.
-
Visualization of Workflows and Pathways
Caption: Workflow for determining the MIC of this compound using broth microdilution.
Caption: Workflow for assessing bacterial susceptibility to this compound via disk diffusion.
Putative Antibacterial Mechanism of Action
The precise antibacterial mechanism of action for the manumycin family of antibiotics in prokaryotes is not yet fully elucidated. In eukaryotic cells, manumycins are known to inhibit farnesyltransferase, an enzyme involved in the post-translational modification of proteins, including the Ras protein which is crucial for signal transduction.
As polyketide antibiotics, manumycins may exert their antibacterial effects through one or more of the common mechanisms associated with this class of compounds. These include:
-
Inhibition of Protein Synthesis: Many polyketides, such as macrolides, bind to the bacterial ribosome and interfere with protein synthesis.
-
Inhibition of Cell Wall Synthesis: Some antibiotics disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of Nucleic Acid Synthesis: Certain compounds can interfere with DNA replication or transcription.
-
Disruption of Cell Membrane Function: Some antibiotics can compromise the integrity of the bacterial cell membrane.
The following diagram illustrates these potential targets for polyketide antibiotics in a bacterial cell.
Caption: Potential bacterial targets of polyketide antibiotics like this compound.
Manumycin E: A Tool for Interrogating Ras Signaling Pathways
Application Notes and Protocols for Researchers
Manumycin E, often referred to as Manumycin A, is a natural product originally isolated from Streptomyces parvulus. It has emerged as a valuable tool for studying the intricate Ras signaling pathways, which are central to cell proliferation, differentiation, and survival, and are frequently dysregulated in cancer. This compound's primary mechanism of action is the inhibition of farnesyltransferase (FTase), a key enzyme in the post-translational modification of Ras proteins. This inhibition prevents the farnesylation of Ras, a critical step for its localization to the plasma membrane and subsequent activation of downstream signaling cascades. These notes provide an overview of this compound's applications, quantitative data on its activity, and detailed protocols for its use in studying Ras signaling.
Mechanism of Action
Ras proteins undergo a series of post-translational modifications, beginning with the addition of a farnesyl pyrophosphate group to a cysteine residue in the C-terminal CAAX box. This reaction is catalyzed by farnesyltransferase. This compound acts as a competitive inhibitor of FTase with respect to farnesyl pyrophosphate.[1][2] By blocking this initial and essential step, this compound effectively prevents Ras from maturing and localizing to the cell membrane, thereby inhibiting its ability to engage with and activate downstream effector proteins.[1][3] This leads to the shutdown of major downstream pathways, including the Raf-MEK-ERK (MAPK) and the PI3K-Akt signaling cascades.[1][4]
Applications in Ras Signaling Research
-
Inhibition of Ras Membrane Localization: this compound can be used to study the consequences of preventing Ras from reaching its site of action at the plasma membrane.[1][3]
-
Downregulation of Downstream Signaling: Researchers can utilize this compound to investigate the roles of the MAPK and PI3K-Akt pathways in various cellular processes by observing the effects of their inhibition.[1][5]
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in various cancer cell lines, making it a useful tool for studying the role of Ras signaling in cell survival.[5][6]
-
Studying Drug Resistance: In some contexts, the Ras pathway contributes to resistance to therapies like Fas-induced apoptosis. This compound can be used to explore the potential of overcoming such resistance by targeting Ras signaling.[7]
-
Inhibition of Exosome Biogenesis: Recent studies have shown that Manumycin A can suppress the formation and secretion of exosomes in cancer cells by inhibiting the Ras/Raf/ERK1/2 signaling pathway.[4]
Quantitative Data
The inhibitory effects of this compound on various aspects of Ras signaling and cellular processes have been quantified in several studies. The following table summarizes key IC50 values.
| Cell Line | Process Inhibited | IC50 (µM) | Reference |
| COLO320-DM (human colon adenocarcinoma) | p21ras farnesylation (in isolated cell membranes) | 2.51 ± 0.11 | [5][8] |
| COLO320-DM (human colon adenocarcinoma) | p21ras farnesylation (in total cellular lysates) | 2.68 ± 0.20 | [5][8] |
| COLO320-DM (human colon adenocarcinoma) | p42MAPK/ERK2 phosphorylation | 2.40 ± 0.67 | [5][8] |
| COLO320-DM (human colon adenocarcinoma) | Cell growth | 3.58 ± 0.27 | [5][8] |
| MCF7 (human breast cancer) | Cell viability | 5.109 | [9] |
Experimental Protocols
Protocol 1: Inhibition of Ras Farnesylation and Downstream Signaling
This protocol is designed to assess the effect of this compound on the farnesylation of Ras and the phosphorylation of downstream kinases like ERK and Akt.
Materials:
-
Cell line of interest (e.g., HepG2, COLO320-DM)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-Ras, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle control (DMSO) for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the levels of farnesylated Ras (often observed as a shift in electrophoretic mobility) and phosphorylated ERK/Akt between treated and control samples.
Protocol 2: Cell Proliferation Assay
This protocol measures the effect of this compound on the growth of cancer cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT, XTT, or WST-1 cell proliferation assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Assay: Add the proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing this compound's Impact on Ras Signaling
To better understand the mechanism and experimental application of this compound, the following diagrams illustrate the Ras signaling pathway, the inhibitory action of this compound, and a typical experimental workflow.
Caption: The Ras signaling pathway is initiated by growth factor binding, leading to Ras activation and subsequent downstream cascades promoting cell proliferation, survival, and differentiation.
Caption: this compound inhibits farnesyltransferase (FTase), preventing the farnesylation of pre-Ras and its subsequent maturation and membrane localization.
Caption: A typical experimental workflow to study the effects of this compound on Ras signaling involves cell treatment followed by various biochemical and cellular assays.
References
- 1. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Manumycin A, inhibitor of ras farnesyltransferase, inhibits proliferation and migration of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumourcells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of the Ras pathway by manumycin, a farnesyltransferase inhibitor, overcomes the resistance of myeloma plasma cells to Fas-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Manumycin E: A Potent Inducer of Reactive Oxygen Species for Cellular Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Manumycin E, a natural microbial metabolite, has emerged as a significant pharmacological tool for inducing reactive oxygen species (ROS) in cellular environments. Primarily known as a farnesyltransferase inhibitor, its pro-oxidant activity triggers a cascade of cellular events, including the modulation of key signaling pathways and the induction of apoptosis, making it a valuable agent for cancer research and drug development. These application notes provide a comprehensive overview of this compound's mechanism of action, detailed protocols for its use in inducing ROS, and a summary of its effects on various cell lines.
Introduction
Reactive oxygen species are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. While essential for various signaling processes at low concentrations, an overabundance of ROS can lead to oxidative stress, cellular damage, and programmed cell death (apoptosis). The ability to experimentally induce ROS is crucial for studying these processes and for developing novel therapeutic strategies, particularly in oncology.
This compound has been identified as a potent inducer of ROS in a variety of cancer cell lines, including glioma, colorectal, and prostate cancer cells.[1][2][3] Its mechanism of action involves the inhibition of Ras, a key protein in cellular signaling, which is dependent on farnesylation for its function.[4][5][6] This inhibition leads to a cascade of downstream effects, including the disruption of the PI3K-AKT and STAT3 signaling pathways, ultimately culminating in increased intracellular ROS levels and apoptosis.[1][2]
Mechanism of Action
This compound's primary mode of action in ROS induction is linked to its ability to inhibit farnesyltransferase. This enzyme is crucial for the post-translational modification of Ras proteins, enabling their localization to the cell membrane and subsequent activation of downstream signaling pathways. By inhibiting farnesyltransferase, this compound prevents Ras activation, leading to a series of events that culminate in elevated ROS levels.[4][7]
The increased ROS production is a central event that mediates the downstream effects of this compound.[1] This oxidative stress has been shown to be responsible for the inhibition of STAT3 phosphorylation and telomerase activity, both of which are critical for cancer cell survival and proliferation.[1][4] Furthermore, the accumulation of ROS disrupts the PI3K-AKT pathway, a key regulator of cell growth and survival.[2][8] The culmination of these effects is the induction of apoptosis, making this compound a subject of interest for anticancer therapeutic strategies.[3][9]
Data Presentation
The following table summarizes the quantitative effects of this compound on cell viability and ROS production in various cancer cell lines as reported in the literature.
| Cell Line | Assay | Concentration (µM) | Time (h) | Observed Effect | Reference |
| Glioma Cells (A172, U87MG, T98G) | MTS Assay | 2.5 - 10 | 24 | Dose-dependent decrease in cell viability.[1] | [1] |
| DCFDA Fluorescence | 10 | 24 | Significant fold increase in ROS levels over control.[1] | [1] | |
| Colorectal Carcinoma Cells (SW480) | MTT Assay | 0 - 80 | 24 | IC50 = 45.05 µM.[2] | [2] |
| ROS Assay | 5, 10, 20 | 48 | Dose-dependent increase in ROS production.[2] | [2] | |
| Colorectal Carcinoma Cells (Caco-2) | MTT Assay | 0 - 80 | 24 | IC50 = 43.88 µM.[2] | [2] |
| ROS Assay | 5, 10, 20 | 48 | Dose-dependent increase in ROS production.[2] | [2] | |
| Colon Adenocarcinoma Cells (COLO320-DM) | Cell Growth Assay | 1 - 25 | 24-72 | IC50 = 3.58 ± 0.27 µM for cell growth inhibition.[5][6] | [5][6] |
| p21ras Farnesylation Assay | - | - | IC50 = 2.51 ± 0.11 µM (membranes), 2.68 ± 0.20 µM (lysates).[5][6] | [5][6] | |
| Prostate Cancer Cells (LNCaP, 22Rv1) | MTT Assay | 0 - 32 | 48 | Dose-dependent decrease in cell viability.[3] | [3] |
Experimental Protocols
Protocol 1: Induction and Measurement of Intracellular ROS
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels following this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DCFDA (stock solution in DMSO)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare working solutions of this compound in complete cell culture medium at the desired concentrations.
-
Remove the overnight culture medium and treat the cells with the this compound working solutions. Include a vehicle control (DMSO) group.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
After incubation, remove the treatment medium and wash the cells twice with PBS.
-
Prepare a 10 µM working solution of DCFDA in serum-free medium.
-
Add the DCFDA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Add PBS to each well and measure the fluorescence using a fluorometric plate reader with excitation at 485 nm and emission at 535 nm.
-
The fold change in ROS levels can be calculated by normalizing the fluorescence of treated cells to that of the control cells.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol outlines the procedure for assessing cell viability using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay after this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound prepared in complete culture medium. Include a vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of viable cells by comparing the absorbance of treated cells to that of the control cells.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol details the steps for analyzing the expression and phosphorylation status of key proteins in the Ras, PI3K-AKT, and STAT3 pathways.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ras, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture dishes and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and for the appropriate time.
-
Lyse the cells using RIPA buffer and collect the protein extracts.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Visualizations
Caption: Signaling pathway of this compound-induced ROS production and apoptosis.
Caption: Experimental workflow for investigating this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manumycin induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manumycin inhibits STAT3, telomerase activity, and growth of glioma cells by elevating intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumourcells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols: Experimental Use of Manumycin E in Glioma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Manumycin E, a farnesyltransferase inhibitor, in glioma research. The protocols detailed below are based on established methodologies for investigating the anti-glioma effects of this compound, focusing on its mechanism of action through the induction of oxidative stress.
Data Presentation
This compound has been shown to reduce the viability of glioma cells in a dose-dependent manner. While specific IC50 values for this compound on various glioma cell lines are not consistently reported across publicly available literature, studies indicate a significant decrease in cell viability with increasing concentrations of the compound. The data presented below is a qualitative summary based on dose-response curves from experimental findings.[1]
| Cell Line | This compound Concentration Range Showing Effect | Observed Effect on Cell Viability |
| A172 | 1 - 20 µM | Dose-dependent decrease in viability |
| U87MG | 1 - 20 µM | Dose-dependent decrease in viability |
| T98G | 1 - 20 µM | Dose-dependent decrease in viability |
Signaling Pathway
This compound exerts its anti-glioma effects primarily through the generation of Reactive Oxygen Species (ROS), which in turn inhibits key survival and proliferation signaling pathways in glioma cells. The diagram below illustrates the proposed mechanism of action.
Caption: this compound signaling pathway in glioma cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on glioma cells.
References
Manumycin E as a Tool for Studying Protein Prenylation: Application Notes and Protocols
Note on the Availability of Data for Manumycin E:
Extensive literature searches for "this compound" have revealed a significant scarcity of detailed scientific data. The primary reference to this compound is a 1994 publication that describes its isolation along with Manumycins F and G. This study notes that these compounds exhibit "moderate inhibitory effects on the farnesylation of p21 ras protein" and "weak cytotoxic activity against human colon tumor cell HCT-116"[1]. However, specific quantitative data, such as IC50 or Ki values for farnesyltransferase inhibition, and detailed experimental protocols using this compound are not available in the public domain.
Given the limited information on this compound, this document will provide comprehensive application notes and protocols for the closely related and extensively studied compound, Manumycin A , as a representative tool for studying protein prenylation. The principles and methodologies described herein are likely applicable to the study of other manumycin-class compounds.
Introduction to Manumycin A and Protein Prenylation
Protein prenylation is a post-translational modification essential for the function of a variety of cellular proteins, including the Ras superfamily of small GTPases.[2] This process involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to a cysteine residue at or near the C-terminus of the target protein.[2] This lipid anchor facilitates the association of these proteins with cellular membranes, a prerequisite for their participation in signal transduction pathways regulating cell growth, differentiation, and survival.[3][4]
Manumycin A is a natural product isolated from Streptomyces parvulus that acts as a potent inhibitor of farnesyltransferase (FTase), the enzyme responsible for attaching the farnesyl group to proteins.[3][4] By competing with the FPP substrate, Manumycin A prevents the farnesylation and subsequent membrane localization of key signaling proteins like Ras, thereby inhibiting their downstream signaling cascades.[4][5] This property makes Manumycin A a valuable tool for researchers studying the role of protein prenylation in various cellular processes and a potential therapeutic agent in diseases characterized by aberrant signaling, such as cancer.[2][4][6]
Mechanism of Action of Manumycin A
Manumycin A primarily exerts its effects by inhibiting farnesyltransferase. However, research has revealed that its biological activities can be pleiotropic, affecting multiple cellular pathways.
Inhibition of Farnesyltransferase
The primary mechanism of Manumycin A is the competitive inhibition of FTase with respect to farnesyl pyrophosphate.[4] This prevents the farnesylation of FTase substrates, most notably Ras proteins. Unfarnesylated Ras remains in the cytosol and is unable to be activated at the plasma membrane, thus blocking downstream signaling through pathways like the Raf-MEK-ERK and PI3K-AKT pathways.[6][7][8]
Induction of Apoptosis
By inhibiting pro-survival signaling pathways, Manumycin A can induce apoptosis in various cancer cell lines.[6][9][10] This is often mediated through the intrinsic or mitochondrial pathway, characterized by the activation of caspase-9 and caspase-3.[9][10][11] Manumycin A has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[11]
Generation of Reactive Oxygen Species (ROS)
Several studies have indicated that Manumycin A can induce the production of reactive oxygen species (ROS) in cancer cells.[6][12] This increase in oxidative stress can contribute to its apoptotic effects and the inhibition of signaling pathways like PI3K-AKT.[6]
Other Cellular Effects
Recent studies suggest that Manumycin A may have additional targets and effects, including the inhibition of thioredoxin reductase 1 and the modulation of exosome biogenesis and secretion.[5]
Quantitative Data
The following tables summarize the quantitative data on the inhibitory effects of Manumycin A from various studies.
Table 1: In Vitro Inhibition of Farnesyltransferase by Manumycin A
| Enzyme Source | IC50 | Ki | Reference |
| Human FTase | 58.03 µM | 4.40 µM | [3] |
| C. elegans FTase | 45.96 µM | 3.16 µM | [3] |
Table 2: Cytotoxicity of Manumycin A in Various Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |
| SW480 | Colorectal Carcinoma | 45.05 µM | 24 hours | [6] |
| Caco-2 | Colorectal Carcinoma | 43.88 µM | 24 hours | [6] |
| LNCaP | Prostate Cancer | 8.79 µM | 48 hours | [3] |
| HEK293 | Human Embryonic Kidney | 6.60 µM | 48 hours | [3] |
| PC3 | Prostate Cancer | 11.00 µM | 48 hours | [3] |
| COLO320-DM | Colon Adenocarcinoma | 3.58 µM | Not Specified | [8] |
| Tca8113 | Tongue Carcinoma | 11.33 µmol/L | Not Specified | [13] |
Table 3: Inhibition of Cellular Processes by Manumycin A
| Process | Cell Line | IC50 | Reference |
| p21ras Farnesylation (Membrane) | COLO320-DM | 2.51 µM | [7] |
| p21ras Farnesylation (Total Lysate) | COLO320-DM | 2.68 µM | [7] |
| p42MAPK/ERK2 Phosphorylation | COLO320-DM | 2.40 µM | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of Manumycin A on protein prenylation and cellular signaling.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Manumycin A on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SW480, Caco-2)
-
Complete culture medium
-
Manumycin A (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Manumycin A in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest Manumycin A treatment.
-
Remove the medium from the wells and add 100 µL of the Manumycin A dilutions or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis of Protein Farnesylation and Signaling Pathways
This protocol is used to detect the inhibition of protein farnesylation (e.g., Ras) and the modulation of downstream signaling proteins (e.g., p-AKT, p-ERK).
Materials:
-
Cells treated with Manumycin A
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Ras, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of Manumycin A for the desired time.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
To assess the inhibition of farnesylation, look for a shift in the electrophoretic mobility of Ras or a decrease in the amount of membrane-associated Ras. For signaling pathways, analyze the changes in the phosphorylation status of key proteins.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by Manumycin A.
Materials:
-
Cells treated with Manumycin A
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with Manumycin A as desired.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathways affected by Manumycin A.
Experimental Workflow Diagram
Caption: General experimental workflow for studying Manumycin A.
Logical Relationship Diagram
Caption: Logical flow of Manumycin A's mechanism of action.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting the "Undruggable" RAS/Farnesyltransferase (FTase) Cancer Target by Manumycin-related Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. adipogen.com [adipogen.com]
- 6. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manumycin inhibits farnesyltransferase and induces apoptosis of drug-resistant interleukin 6-producing myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Manumycin induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Isolating Manumycin E: An Application Note and Protocol for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the isolation of Manumycin E, a member of the manumycin class of antibiotics, from bacterial culture broth. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development.
This compound, along with its structural analogs Manumycin F and G, was first isolated from the culture broth of Streptomyces sp. strain WB-8376.[1] These polyketide compounds have garnered interest due to their biological activities, which include antibacterial properties and moderate inhibitory effects on the farnesylation of the p21 ras protein.[1] The isolation and purification of this compound are critical steps for further investigation into its therapeutic potential.
The following protocols are a composite of established methods for the isolation of manumycin-type antibiotics, providing a comprehensive workflow from culture broth extraction to final purification.
Data Summary: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₄N₂O₇ | PubChem |
| Molecular Weight | 534.6 g/mol | PubChem |
| Appearance | Pale yellow powder | Inferred from similar compounds[2] |
| Solubility | Soluble in chloroform, methanol, diethyl ether, DMSO, and acetonitrile; sparingly soluble in water | Inferred from similar compounds[3] |
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Experimental Protocols
The following are detailed protocols for the key stages of this compound isolation and purification.
Protocol 1: Extraction of Crude this compound from Culture Broth
This protocol outlines the initial extraction of this compound from the liquid culture of Streptomyces sp.
Materials:
-
Fermentation broth of Streptomyces sp.
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Centrifuge the culture broth at 10,000 x g for 15 minutes to separate the supernatant from the mycelium.
-
Collect the cell-free supernatant.
-
Perform a liquid-liquid extraction by mixing the supernatant with an equal volume of ethyl acetate in a separatory funnel.[4]
-
Shake the mixture vigorously for 2-3 minutes and then allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with an equal volume of fresh ethyl acetate.[4]
-
Combine all the ethyl acetate fractions.
-
Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.[4]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes the initial purification of the crude extract using silica gel chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents: Chloroform and Ethyl Acetate
-
Fraction collection tubes
Procedure:
-
Prepare a slurry of silica gel in chloroform and pack it into a chromatography column.
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a stepwise gradient of chloroform and ethyl acetate. A suggested gradient is as follows, collecting 25 mL fractions for each step:
-
100% Chloroform
-
90:10 (v/v) Chloroform:Ethyl Acetate
-
80:20 (v/v) Chloroform:Ethyl Acetate
-
70:30 (v/v) Chloroform:Ethyl Acetate
-
60:40 (v/v) Chloroform:Ethyl Acetate[3]
-
50:50 (v/v) Chloroform:Ethyl Acetate
-
100% Ethyl Acetate
-
-
Monitor the fractions by thin-layer chromatography (TLC) and a relevant bioassay to identify those containing this compound.
-
Pool the active fractions and concentrate them using a rotary evaporator.
Protocol 3: Final Purification by Preparative HPLC
This protocol details the final purification step to obtain high-purity this compound using preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
Partially purified this compound from Protocol 2
-
Preparative HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents: Acetonitrile and Water
-
Vials for fraction collection
Procedure:
-
Dissolve the concentrated active fractions from the silica gel column in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with a mobile phase of acetonitrile and water (e.g., 95:5 v/v).[3]
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector.
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction using analytical HPLC.
-
Lyophilize or evaporate the solvent from the pure fraction to obtain this compound as a powder.
Signaling Pathway Visualization
While the primary focus of this document is on the isolation of this compound, it is noteworthy that manumycin-class compounds are known to inhibit the Ras farnesyltransferase enzyme. The following diagram illustrates the simplified Ras signaling pathway, which is a target of these compounds.
Caption: Simplified Ras signaling pathway and the inhibitory action of this compound.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nisamycin, a new manumycin group antibiotic from Streptomyces sp. K106. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Manumycin E in Anti-inflammatory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manumycin E is a member of the manumycin family of polyketide antibiotics isolated from Streptomyces sp.[1] While much of the detailed anti-inflammatory research has been conducted on the closely related Manumycin A, the structural similarities within the manumycin class suggest that this compound may hold similar potential as a modulator of inflammatory responses. This document provides a comprehensive overview of the application of manumycin-type compounds, with a focus on Manumycin A as a proxy for this compound, in anti-inflammatory research models. The protocols and data presented herein are based on established findings for Manumycin A and are intended to serve as a guide for investigating the anti-inflammatory effects of this compound.
Manumycin-type compounds have demonstrated significant immunomodulatory and anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines.[2][3] These effects are attributed to their ability to interfere with critical intracellular signaling pathways, including the NF-κB and PI3K/AKT pathways, which are central to the inflammatory response.[4][5] These compounds are being explored for their therapeutic potential in a variety of inflammatory conditions.
Data Summary
The following tables summarize the quantitative data from studies on Manumycin A, which can be used as a reference for designing experiments with this compound.
Table 1: Effect of Manumycin A on Pro-inflammatory Cytokine Secretion in TNF-α-stimulated THP-1 Cells
| Treatment | IL-1β (pg/mL) | IL-18 (pg/mL) |
| Unstimulated Control | Not Detectable | 14.68 ± 7.83 |
| TNF-α (20 ng/mL) | 4.96 ± 0.59 | 30.98 ± 2.21 |
| TNF-α + Manumycin A (0.3 µg/mL) | 0.34 ± 0.48 | 18.04 ± 10.21 |
Data adapted from a study on human THP-1 macrophages.[6]
Table 2: Effect of Manumycin A on Pro-inflammatory Cytokine Secretion in LPS-stimulated THP-1 Cells
| Treatment | IL-1β Secretion (% of LPS control) | TNF-α Secretion (% of LPS control) |
| LPS | 100% | 100% |
| LPS + Manumycin A (0.25 µM) | ~90% | ~85% |
| LPS + Manumycin A (1 µM) | ~80% | ~70% |
| LPS + Manumycin A (5 µM) | ~30% | ~40% |
Data extrapolated from graphical representations in a study on human THP-1 cells.[2]
Table 3: IC50 Values of Manumycin A in Human Colorectal Carcinoma Cells (24h treatment)
| Cell Line | IC50 (µM) |
| SW480 | 45.05 |
| Caco-2 | 43.88 |
These values indicate the concentration at which Manumycin A inhibits 50% of cell proliferation and can be a starting point for determining non-toxic concentrations for anti-inflammatory assays.[5]
Signaling Pathways
Manumycin A has been shown to modulate several key signaling pathways involved in inflammation. The following diagrams illustrate the proposed mechanisms of action.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed inhibition of the PI3K/AKT signaling pathway by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound. These are based on methodologies used for Manumycin A and can be adapted accordingly.
Cell Culture and Treatment
This protocol describes the culture of THP-1 monocytes and their differentiation into macrophages, followed by stimulation to induce an inflammatory response.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Pro-Inflammatory Cytokines by Metabolites of Streptomycetes—A Potential Alternative to Current Anti-Inflammatory Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manumycin A downregulates release of proinflammatory cytokines from TNF alpha stimulated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of manumycin A inhibits IkappaB kinase beta activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 107 Immunomodulatory Effects of Manumycin-type Antibiotics on Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Manumycin Analogs as Tools for Studying STAT3 Phosphorylation Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, upon activation through phosphorylation, plays a pivotal role in numerous cellular processes, including cell growth, differentiation, and survival. Constitutive activation of STAT3 is a hallmark of many human cancers, making it a compelling target for therapeutic intervention. Manumycin A, a natural product isolated from Streptomyces parvulus, has been identified as an inhibitor of STAT3 phosphorylation. This document provides detailed application notes and protocols for utilizing manumycin analogs to study the inhibition of STAT3 phosphorylation. While this document focuses on the well-characterized Manumycin A, the protocols may serve as a starting point for investigating other analogs like Manumycin E, for which specific data on STAT3 inhibition is not yet available in published literature.
The inhibitory action of Manumycin A on STAT3 phosphorylation is indirect and mediated by an increase in intracellular reactive oxygen species (ROS)[1][2][3]. This elevation in ROS leads to a decrease in the phosphorylation of STAT3 at both tyrosine 705 (Tyr705) and serine 727 (Ser727) residues, without altering the total cellular levels of the STAT3 protein[3]. This ROS-dependent mechanism offers a unique avenue for investigating the redox regulation of the STAT3 signaling pathway.
Data Presentation
The following table summarizes the quantitative data on the effects of Manumycin A on cellular processes related to its inhibitory action on STAT3 signaling. It is important to note that specific IC50 values for the direct inhibition of STAT3 phosphorylation by Manumycin A are not extensively reported, as its mechanism is indirect.
| Cell Line | Assay | Compound | Concentration/IC50 | Effect | Reference |
| Glioma cells (U87MG, A172, T98G) | Western Blot | Manumycin A | Not specified | Decreased phosphorylation of STAT3 (Tyr705 & Ser727) | [1][3] |
| Glioma cells (U87MG, A172, T98G) | MTS Assay | Manumycin A | Not specified | Induced apoptosis, which was blocked by the ROS inhibitor N-acetylcysteine (NAC) | [1][3] |
| HCT-116 (Human Colon Tumor) | Cytotoxicity Assay | This compound, F, G | Weak | Weak cytotoxic activity | [4] |
| HCT-116 (Human Colon Tumor) | Farnesyltransferase Assay | This compound, F, G | Moderate | Moderate inhibitory effects on the farnesylation of p21 ras protein | [4] |
| Tca8113 cells | MTT Assay | Manumycin A | IC50 of 11.33 µmol/L | Inhibited cell growth | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
This protocol details the procedure for assessing the effect of manumycin analogs on the phosphorylation status of STAT3 in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., U87MG glioma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other manumycin analogs)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-phospho-STAT3 (Ser727)
-
Rabbit anti-STAT3
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: a. After treatment, wash cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant containing the total protein extract.
-
Protein Quantification: a. Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein samples to the same concentration with lysis buffer and add Laemmli sample buffer. b. Denature the samples by boiling at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. d. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), p-STAT3 (Ser727), or total STAT3 overnight at 4°C with gentle agitation. Use a separate membrane for the loading control (β-actin). c. The following day, wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST for 10 minutes each.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's protocol. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system. d. Quantify the band intensities using densitometry software. Normalize the p-STAT3 levels to total STAT3 and the loading control.
Mandatory Visualization
Caption: this compound signaling pathway for STAT3 inhibition.
Caption: Experimental workflow for analyzing STAT3 inhibition.
Conclusion
Manumycin A serves as a valuable research tool for investigating the ROS-mediated inhibition of STAT3 phosphorylation. The provided protocols offer a robust framework for researchers to study this mechanism. It is important to reiterate that while this compound belongs to the same class of antibiotics and exhibits some anti-proliferative effects, its specific impact on the STAT3 signaling pathway has not been documented in the reviewed scientific literature. Therefore, the presented information, primarily based on studies of Manumycin A, should be used as a guide for designing experiments with this compound, and the results should be interpreted with caution until direct evidence is established. Further research is warranted to elucidate the precise mechanism of action of this compound and its potential as a modulator of STAT3 signaling.
References
- 1. Manumycin inhibits STAT3, telomerase activity, and growth of glioma cells by elevating intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Manumycin E solubility issues in cell culture media
Important Notice: Manumycin E is a member of the manumycin class of antibiotics. While it shares structural similarities with other manumycins, such as Manumycin A, specific experimental data, including solubility in various solvents and cell culture media, is not widely available in published literature. The following troubleshooting guide and protocols are largely based on data for the more extensively studied analogue, Manumycin A . Researchers should use this information as a starting point and perform their own validation experiments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a polyketide antibiotic isolated from Streptomyces sp. Like other members of the manumycin family, it is known to inhibit the farnesylation of proteins, most notably the Ras protein. Farnesylation is a critical post-translational modification that allows Ras to anchor to the cell membrane and participate in signal transduction. By inhibiting this process, manumycins can disrupt downstream signaling pathways, such as the Ras/Raf/MEK/ERK pathway, which are often implicated in cell proliferation and survival.
Q2: I am observing a precipitate after adding this compound to my cell culture medium. What could be the cause?
Precipitation of this compound in cell culture media is likely due to its low aqueous solubility. Manumycins are hydrophobic molecules. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of cell culture media, the compound can "crash out" of solution if its solubility limit is exceeded. This phenomenon is often referred to as "solvent shock." Other contributing factors can include the final concentration of the compound, the composition of the media (e.g., serum content), and the pH.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Based on data for Manumycin A, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions. Other organic solvents such as ethanol and dimethylformamide (DMF) can also be used. It is crucial to use anhydrous, high-purity solvents to ensure the stability of the compound.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. It is essential to include a vehicle control in your experiments (i.e., cells treated with the same final concentration of DMSO without this compound) to account for any effects of the solvent on cell viability and function.
Troubleshooting Guide
Issue: Precipitate forms in the cell culture medium immediately after adding this compound.
| Potential Cause | Troubleshooting Steps |
| High Final Concentration | The intended final concentration of this compound may be above its solubility limit in the aqueous medium. Perform a dose-response experiment to determine the maximum soluble concentration that provides the desired biological effect. |
| "Solvent Shock" | Rapidly adding a concentrated DMSO stock to the full volume of media can cause localized high concentrations, leading to precipitation. To avoid this, prepare an intermediate dilution of the stock solution in a small volume of serum-free medium first. Then, add this intermediate dilution to the final volume of complete medium. |
| Low Temperature of Media | Adding the stock solution to cold media can decrease the solubility of the compound. Ensure your cell culture medium is pre-warmed to 37°C before adding this compound. |
Issue: A precipitate appears in the culture plates after several hours of incubation.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | The compound may be degrading or aggregating over time in the culture conditions. While Manumycin A is reported to be stable for at least 4 years at -20°C in a solid form, its stability in aqueous solutions is limited. It is recommended to prepare fresh working solutions for each experiment and avoid storing them for extended periods. |
| Media Evaporation | Evaporation of the medium in the incubator can increase the concentration of this compound, leading to precipitation. Ensure proper humidification of your incubator. |
| Interaction with Media Components | Components in the serum or media supplements may be interacting with this compound, causing it to precipitate. If possible, test the solubility in serum-free versus serum-containing media. |
Data Presentation
Physicochemical Properties: this compound vs. Manumycin A
| Property | This compound | Manumycin A |
| Molecular Formula | C₃₀H₃₄N₂O₇ | C₃₁H₃₈N₂O₇ |
| Molecular Weight | 534.6 g/mol | 550.6 g/mol |
| CAS Number | 156250-43-0 | 52665-74-4 |
Solubility of Manumycin A (as a reference for this compound)
| Solvent | Solubility |
| DMSO | ~10 mg/mL (or 10 mM) |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Ethanol | ~5 mg/mL |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Manumycin A Stock Solution in DMSO
This protocol is for Manumycin A and should be adapted for this compound based on its molecular weight (534.6 g/mol ).
Materials:
-
Manumycin A powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of Manumycin A required to make a 10 mM stock solution.
-
Calculation for Manumycin A (MW = 550.6 g/mol ): For 1 mL of a 10 mM solution, you will need 0.005506 g or 5.51 mg.
-
Calculation for this compound (MW = 534.6 g/mol ): For 1 mL of a 10 mM solution, you will need 0.005346 g or 5.35 mg.
-
-
Weigh the calculated amount of Manumycin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C in the dark. Manumycin A is reported to be light-sensitive.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
This protocol provides a general method to dilute a hydrophobic compound stock solution into an aqueous medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Pre-warmed (37°C) serum-free cell culture medium
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM in 10 mL of medium):
-
Intermediate Dilution:
-
In a sterile conical tube, add 990 µL of pre-warmed serum-free medium.
-
Add 10 µL of the 10 mM this compound stock solution to the serum-free medium. This creates a 100 µM intermediate solution.
-
Gently vortex the intermediate solution to mix thoroughly.
-
-
Final Dilution:
-
In a separate sterile conical tube, add 9 mL of pre-warmed complete cell culture medium.
-
Add 1 mL of the 100 µM intermediate solution to the 9 mL of complete medium.
-
Invert the tube several times to ensure the final 10 µM working solution is homogenous.
-
-
Dosing Cells:
-
Remove the existing medium from your cells.
-
Add the freshly prepared 10 µM this compound working solution to the cells.
-
Remember to prepare a vehicle control with the same final DMSO concentration (in this example, 0.1%).
-
Visualizations
Manumycin E stability and degradation in aqueous solution
Welcome to the technical support center for Manumycin E. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the manumycin class of antibiotics, which are polyketide natural products.[1] Its primary mechanism of action, like other manumycins, is the inhibition of farnesyltransferase. This enzyme is crucial for the post-translational modification of Ras proteins. By inhibiting farnesyltransferase, this compound disrupts the localization of Ras to the cell membrane, thereby interfering with the Ras-Raf-MEK-ERK signaling pathway, which is often hyperactivated in cancer cells.[2][3][4] This disruption can lead to the induction of apoptosis (programmed cell death).[5][6][7][8]
Q2: What is the chemical structure of this compound?
The chemical structure of this compound is characterized by a polyene chain, an epoxy-cyclohexenone core, and two amide linkages. Its molecular formula is C₃₀H₃₄N₂O₇. The presence of the epoxy-cyclohexenone moiety is a key feature of the manumycin class and is important for its biological activity.
Q3: How should I store this compound?
For long-term storage, this compound should be stored as a solid at -20°C. While specific stability data for this compound in solution is limited, it is recommended to prepare aqueous solutions fresh for each experiment. Based on information for the closely related Manumycin A, aqueous solutions are not recommended for storage for more than one day.
Q4: In which solvents is this compound soluble?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or inconsistent biological activity | 1. Degradation of this compound in aqueous solution. The epoxy-cyclohexenone core and polyene chain are susceptible to hydrolysis and oxidation, especially at non-neutral pH, elevated temperatures, or upon exposure to light. 2. Precipitation of this compound. Due to its likely low aqueous solubility, this compound may precipitate out of solution, especially at higher concentrations or in certain buffers. 3. Incorrect dosage or concentration. | 1. Prepare fresh solutions for each experiment. Avoid storing aqueous solutions of this compound. Protect solutions from light and keep them on ice when not in immediate use. Consider conducting a forced degradation study to understand its stability under your specific experimental conditions. 2. Ensure complete dissolution. First, dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) before adding it to your aqueous medium. Visually inspect the final solution for any precipitates. If precipitation occurs, consider reducing the final concentration or adjusting the buffer composition. 3. Perform a dose-response curve. Determine the optimal concentration (e.g., IC50) for your specific cell line and assay. |
| Difficulty in detecting this compound or its metabolites by HPLC or LC-MS | 1. Inappropriate analytical method. The chosen column, mobile phase, or detector settings may not be suitable for this compound. 2. Low concentration of the analyte. this compound or its degradation products may be present at concentrations below the detection limit of the instrument. 3. Matrix effects in biological samples. Components in complex matrices (e.g., cell lysates, plasma) can interfere with the detection. | 1. Optimize the analytical method. Refer to the "Experimental Protocols" section for a suggested starting HPLC-UV and LC-MS/MS method. Method development may be required, including screening different columns (e.g., C18, Phenyl-Hexyl) and optimizing the mobile phase composition and gradient. 2. Concentrate the sample. Use solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analyte before analysis. 3. Implement a robust sample preparation procedure. Use protein precipitation, SPE, or other cleanup techniques to remove interfering substances. The use of a stable isotope-labeled internal standard is recommended for LC-MS/MS analysis to compensate for matrix effects. |
| Unexpected cellular toxicity or off-target effects | 1. Induction of reactive oxygen species (ROS). Manumycin-class compounds have been reported to induce ROS, which can lead to non-specific cytotoxicity.[9] 2. Inhibition of other cellular targets. While primarily a farnesyltransferase inhibitor, off-target effects are possible. | 1. Include a ROS scavenger (e.g., N-acetylcysteine) as a negative control. This can help determine if the observed effects are ROS-dependent. 2. Consult the literature for known off-target effects of manumycins. Consider using other farnesyltransferase inhibitors with different chemical scaffolds to confirm that the observed phenotype is due to the inhibition of the intended target. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis (Suggested Starting Method)
This is a general method that may require optimization for specific applications.
-
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of this compound (if available), or scan from 200-400 nm with a DAD. Manumycin-class compounds typically have absorbance maxima in the UV range.
-
Gradient Program (example):
Time (min) % Mobile Phase B 0 20 20 95 25 95 26 20 | 30 | 20 |
-
-
Sample Preparation:
-
For in vitro samples, dilute with the initial mobile phase composition.
-
For biological samples, perform protein precipitation (e.g., with cold acetonitrile) followed by centrifugation and filtration of the supernatant.
-
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification (Suggested Starting Method)
This is a general method that will require optimization and validation.
-
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Conditions:
-
Use the HPLC conditions described in Protocol 2, potentially with a smaller particle size column (e.g., < 2 µm) and adjusted flow rate for UHPLC systems.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI positive.
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion (e.g., [M+H]⁺) for this compound by infusing a standard solution.
-
Perform a product ion scan to identify characteristic fragment ions.
-
Optimize the collision energy for the most intense and specific transitions.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximal signal intensity.
-
-
Internal Standard:
-
The use of a stable isotope-labeled this compound would be ideal. If unavailable, a structurally similar compound that is not present in the samples can be used after careful validation.
-
Visualizations
Caption: Experimental workflow for studying this compound.
Caption: Potential degradation pathways for this compound.
Caption: this compound's effect on the Ras-ERK pathway.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. A Farnesyltransferase Inhibitor Induces Tumor Regression in Transgenic Mice Harboring Multiple Oncogenic Mutations by Mediating Alterations in Both Cell Cycle Control and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manumycin inhibits STAT3, telomerase activity, and growth of glioma cells by elevating intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing off-target effects of Manumycin E in experiments
Welcome to the technical support center for Manumycin E. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing and understanding its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound belongs to the manumycin class of antibiotics and is primarily recognized as an inhibitor of farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of Ras proteins. By inhibiting FTase, this compound prevents the farnesylation of Ras, which is essential for its localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell proliferation and survival, such as the Ras/Raf/ERK pathway.[1]
Q2: What are the known or potential off-target effects of this compound?
Based on studies of Manumycin A, a closely related compound, this compound is likely to have several off-target effects. The most well-documented of these is the induction of intracellular Reactive Oxygen Species (ROS).[2][3] This increase in ROS can contribute significantly to the cytotoxic and pro-apoptotic effects of the compound.[4] Other potential off-target effects include the inhibition of the PI3K-AKT signaling pathway and the inhibition of thioredoxin reductase-1 (TrxR-1).[2][5]
Q3: How can I differentiate between on-target and off-target effects in my experiment?
To dissect the specific effects of this compound, it is crucial to design experiments with appropriate controls. To determine if an observed effect is due to farnesyltransferase inhibition (on-target), you can perform rescue experiments with downstream components of the Ras pathway or use siRNA to knock down farnesyltransferase and observe if the phenotype is recapitulated. To investigate the role of ROS (a major off-target effect), you can co-treat your cells with an antioxidant such as N-acetylcysteine (NAC) and assess whether the effect is reversed.[4]
Q4: Is there a difference in the off-target profile between Manumycin A and this compound?
While both compounds belong to the same class and share a common mechanism of action as farnesyltransferase inhibitors, their specific off-target profiles may differ in potency and spectrum. Detailed comparative studies on the off-target effects of this compound versus Manumycin A are not extensively available in the current literature. Therefore, it is recommended to experimentally validate the off-target effects for this compound in your specific model system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of unexpected cell death or apoptosis. | The observed cytotoxicity may be due to the off-target induction of Reactive Oxygen Species (ROS) rather than solely farnesyltransferase inhibition. | Co-incubate your cells with this compound and an ROS scavenger, such as N-acetylcysteine (NAC), at a concentration of 2.5-5 mM. If the cell death is attenuated, it suggests a significant contribution from ROS.[2] |
| Inconsistent results between experiments. | Manumycin solutions may be unstable, or the compound may degrade upon repeated freeze-thaw cycles. | Prepare fresh working solutions of this compound from a concentrated stock for each experiment. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Observed effects do not correlate with Ras pathway inhibition. | The cellular phenotype may be a result of this compound's off-target effects on other signaling pathways, such as the PI3K-AKT pathway. | Analyze the phosphorylation status of key proteins in the PI3K-AKT pathway, such as AKT and PI3K, using Western blotting to determine if this pathway is being modulated by this compound in your system.[2] |
| Difficulty in reproducing published IC50 values. | IC50 values can be highly dependent on the cell line, cell density, and assay duration. | Standardize your experimental conditions, including cell seeding density and treatment duration. It is also advisable to determine the IC50 value for this compound in your specific cell line of interest. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of Manumycin A, which can serve as a reference for designing experiments with this compound. Note that these values may vary for this compound and across different cell lines.
| Compound | Target/Cell Line | IC50 / Ki Value | Reference |
| Manumycin A | Human Farnesyltransferase | Ki: 4.15 µM | [6] |
| Manumycin A | C. elegans Farnesyltransferase | Ki: 3.16 µM | [6] |
| Manumycin A | LNCaP (prostate cancer) | IC50: 8.79 µM | [7] |
| Manumycin A | HEK293 (human embryonic kidney) | IC50: 6.60 µM | [7] |
| Manumycin A | PC3 (prostate cancer) | IC50: 11.00 µM | [7] |
| Manumycin A | SW480 (colorectal cancer) | IC50: 45.05 µM (24h) | [8] |
| Manumycin A | Caco-2 (colorectal cancer) | IC50: 43.88 µM (24h) | [8] |
Experimental Protocols
Protocol 1: Mitigation of ROS-Mediated Off-Target Effects using N-acetylcysteine (NAC)
This protocol describes how to use the antioxidant NAC to determine the contribution of ROS to the observed effects of this compound.
Materials:
-
This compound
-
N-acetylcysteine (NAC)
-
Cell culture medium appropriate for your cell line
-
Your cell line of interest
-
Assay reagents to measure your endpoint of interest (e.g., apoptosis, cell viability)
Procedure:
-
Cell Seeding: Seed your cells in appropriate culture vessels and allow them to adhere overnight.
-
NAC Pre-treatment: Prepare a stock solution of NAC in sterile water or PBS. One hour prior to this compound treatment, add NAC to the cell culture medium to a final concentration of 2.5-5 mM.
-
This compound Treatment: Add this compound to the NAC-containing medium at the desired final concentration. Include control groups with no treatment, this compound alone, and NAC alone.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Endpoint Analysis: Perform your assay to measure the experimental endpoint (e.g., caspase activity for apoptosis, MTT assay for viability).
-
Data Analysis: Compare the results from the this compound treated group with the this compound + NAC co-treated group. A significant reduction in the effect in the co-treated group indicates that the effect is at least partially mediated by ROS.[2]
Protocol 2: Western Blot Analysis of PI3K-AKT Pathway Inhibition
This protocol outlines the steps to assess the off-target effect of this compound on the PI3K-AKT signaling pathway.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-PI3K, total PI3K, phospho-AKT (Ser473), and total AKT
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat your cells with this compound at various concentrations and time points. Include an untreated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the ratio of phosphorylated to total PI3K and AKT in this compound-treated cells indicates inhibition of the pathway.[2]
Visualizations
Caption: On-target effect of this compound on the Ras/Raf/ERK signaling pathway.
Caption: Major off-target effects of Manumycin class compounds.
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 8. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Manumycin E inconsistent results in vitro
Welcome to the Manumycin E technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent in vitro results and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a member of the manumycin class of antibiotics. Its primary mechanism of action is the inhibition of farnesyltransferase (FTase).[1] Farnesylation is a critical post-translational modification for the proper function and membrane localization of various proteins, including the Ras superfamily of small GTPases.[2][3] By inhibiting FTase, this compound disrupts downstream signaling pathways, such as the Ras/Raf/ERK1/2 and PI3K/AKT pathways, which are often dysregulated in cancer.[3]
Q2: What are the known cellular effects of Manumycin compounds in vitro?
A2: In vitro, Manumycin compounds have been shown to exhibit a range of cellular effects, including:
-
Inhibition of cell proliferation: By blocking essential signaling pathways, Manumycins can halt the growth of various cancer cell lines.
-
Induction of apoptosis: Manumycin treatment can lead to programmed cell death.[3]
-
Generation of Reactive Oxygen Species (ROS): Increased ROS levels are a significant contributor to the cytotoxic effects of Manumycins.
-
Inhibition of angiogenesis: These compounds can prevent the formation of new blood vessels, a crucial process for tumor growth.[3]
Q3: What is the recommended solvent and storage condition for this compound?
A3: While specific data for this compound is limited, information for the closely related Manumycin A suggests solubility in organic solvents like DMSO, ethanol, and DMF.[4][5] For in vitro experiments, a common practice is to prepare a concentrated stock solution in 100% DMSO.[5] It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Aqueous solutions are not recommended for long-term storage.[6]
Q4: At what concentration range should I use this compound in my experiments?
A4: The optimal concentration of this compound will be cell-line dependent and should be determined empirically through dose-response experiments. Based on studies with Manumycin A, a starting point for in vitro assays could range from nanomolar to low micromolar concentrations (e.g., 250 nM to 10 µM).[4][6]
Troubleshooting Guide for Inconsistent Results
Inconsistent results with this compound can arise from a variety of factors, from reagent handling to experimental execution. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Suggestion |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique across all wells. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.[7] |
| Compound Precipitation | Visually inspect the media after adding this compound for any signs of precipitation. If observed, try pre-diluting the stock in a serum-free medium before adding to the wells. |
| Evaporation | Use plates with low-evaporation lids. Ensure the incubator has adequate humidity. Seal plates with breathable films for long-term experiments.[7] |
Problem 2: Lack of Expected Biological Effect (e.g., no cytotoxicity)
| Potential Cause | Troubleshooting Suggestion |
| This compound Degradation | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6] Protect the stock solution and working dilutions from light. |
| Suboptimal Concentration | Perform a dose-response curve with a wider range of concentrations to determine the EC50 for your specific cell line. |
| Incorrect Cell Density | Optimize cell seeding density. Too many cells may metabolize the compound quickly, while too few may not show a robust response. |
| Cell Line Resistance | Some cell lines may be inherently resistant to farnesyltransferase inhibitors. Consider using a positive control cell line known to be sensitive to these inhibitors. |
| Serum Inhibition | Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Test the effect of this compound in low-serum or serum-free media, if appropriate for your cell line. |
Problem 3: Inconsistent Results Across Different Experiments
| Potential Cause | Troubleshooting Suggestion |
| Cell Culture Conditions | Maintain consistent cell culture practices, including media formulation, passage number, and confluence at the time of treatment.[][9] Document all parameters for each experiment. |
| Reagent Variability | Use the same lot of reagents (e.g., FBS, media, this compound) for a set of comparative experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency.[10] |
| Incubation Time | Ensure the duration of this compound treatment is consistent across all experiments. |
| Technician Variability | Standardize the experimental protocol and ensure all users are trained and follow the same procedure.[11] |
Experimental Protocols
This compound Stock Solution Preparation
-
Reconstitution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Use sonication if necessary to ensure complete dissolution.[5]
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[6] Avoid repeated freeze-thaw cycles.
Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay: Add the MTT or XTT reagent to each well according to the manufacturer's protocol.
-
Measurement: After the appropriate incubation period with the reagent, measure the absorbance at the recommended wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Farnesyltransferase (FTase) Inhibition Assay (Fluorimetric)
This protocol is a generalized example based on commercially available kits.[12][13]
-
Reagent Preparation: Prepare the assay buffer, FTase enzyme, farnesyl pyrophosphate (FPP), and the fluorescent peptide substrate as per the kit's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a black 384-well plate, add the FTase enzyme to wells containing either the assay buffer (control) or the this compound dilutions. Incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.[12]
-
Initiate Reaction: Add a mixture of FPP and the fluorescent peptide substrate to all wells to start the reaction.
-
Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/550 nm) at a specified time point (e.g., 60 minutes).[12][13]
-
Analysis: Calculate the percent inhibition of FTase activity for each this compound concentration relative to the control.
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA)
This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[14][15][16]
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat the cells with this compound at the desired concentrations for the specified time. Include a positive control (e.g., Tert-Butyl hydroperoxide) and a vehicle control.[14]
-
Staining: Remove the treatment medium and wash the cells gently with PBS. Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[14][15]
-
Washing: Remove the DCFH-DA solution and wash the cells gently with PBS.[14]
-
Measurement: Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[14][16]
-
Analysis: Quantify the ROS levels by comparing the fluorescence intensity of the treated cells to the vehicle control.
Western Blot for PI3K/AKT Pathway Analysis
-
Cell Lysis: After treating the cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key PI3K/AKT pathway proteins (e.g., p-AKT, total AKT, p-PI3K, total PI3K) overnight at 4°C.[17][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
Caption: this compound inhibits FTase, blocking Ras farnesylation and downstream PI3K/AKT signaling.
Caption: A logical workflow for troubleshooting inconsistent in vitro experimental results.
Caption: Simplified schematic of the PI3K/AKT signaling pathway activated by Ras.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. adipogen.com [adipogen.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. thomassci.com [thomassci.com]
- 9. corning.com [corning.com]
- 10. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 16. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Manumycin E Production in Streptomyces Fermentation
Welcome to the technical support center for the optimization of Manumycin E production from Streptomyces fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the yield of this potent polyketide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biosynthetic origin?
This compound is a member of the manumycin family of antibiotics, which are classified as polyketides.[1][2] These compounds are synthesized by Streptomyces species and are known for their significant biological activities, including antibacterial and potential anticancer properties.[1][3][4][5] The core structure of manumycin-type metabolites consists of two polyketide chains linked by a central mC7N cyclic unit, which is derived from 3-amino-4-hydroxybenzoic acid (3,4-AHBA).[1]
Q2: What are the key regulatory elements in the this compound biosynthetic gene cluster?
The biosynthetic gene clusters (BGCs) for manumycin-type compounds, including this compound, typically contain pathway-specific regulatory genes.[1][6][7] These regulators are crucial for controlling the expression of the biosynthetic genes. A key positive regulator, homologous to asuR1 found in the asukamycin BGC, has been identified in manumycin-type clusters.[1][6] Overexpression of this positive regulatory gene has been shown to significantly increase the production of manumycin-type compounds.[1][6]
Q3: What are the primary precursors for this compound biosynthesis?
The biosynthesis of this compound, like other polyketides, utilizes simple precursors from primary metabolism. The central mC7N core is derived from 3,4-AHBA. The polyketide chains are assembled from acetyl-CoA and malonyl-CoA, which are derived from the catabolism of carbon sources like glucose. The availability of these precursors is a critical factor influencing the final yield.
Troubleshooting Guides
This section provides structured guidance for addressing common issues encountered during this compound fermentation.
Problem 1: Low or no production of this compound.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incorrect or degenerated Streptomyces strain | Verify the identity and productivity of your strain. | 1. Confirm the strain identity using 16S rRNA sequencing.2. Revive a fresh culture from a frozen stock to avoid issues with strain degeneration from repeated subculturing. |
| Suboptimal Inoculum | Ensure the seed culture is healthy and in the correct growth phase. | 1. Prepare a fresh seed culture for each fermentation.2. Inoculate with a seed culture in the late logarithmic to early stationary phase of growth. |
| Inappropriate Fermentation Medium | The composition of the fermentation medium is critical for secondary metabolite production. | 1. Systematically optimize the concentrations of carbon, nitrogen, and phosphate sources.2. Refer to the Optimized Fermentation Media table below for recommended starting points. |
| Unfavorable Fermentation Conditions | Physical parameters such as pH, temperature, and dissolved oxygen must be tightly controlled. | 1. Monitor and maintain the pH of the culture within the optimal range (typically 6.5-7.5).2. Optimize the fermentation temperature (usually around 28-30°C for Streptomyces).3. Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen levels. |
| Silent or Lowly Expressed Biosynthetic Gene Cluster | The this compound BGC may not be actively transcribed under standard laboratory conditions. | 1. Consider genetic engineering approaches, such as overexpressing the pathway-specific positive regulator (e.g., an asuR1 homolog).2. Experiment with the addition of elicitors or inducers of secondary metabolism. |
Problem 2: Inconsistent this compound yield between fermentation batches.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Variability in Inoculum Preparation | Inconsistent seed culture quality leads to variable production. | 1. Standardize the inoculum preparation protocol, including the age, volume, and physiological state of the seed culture. |
| Inconsistent Medium Components | Variations in the quality and composition of media components can affect yield. | 1. Use high-quality, certified reagents from a reliable supplier.2. Prepare a large batch of the basal medium to minimize batch-to-batch variation. |
| Fluctuations in Fermentation Parameters | Poor control over pH, temperature, or aeration can lead to inconsistent results. | 1. Calibrate all probes and monitoring equipment before each fermentation run.2. Implement automated control systems for pH, temperature, and dissolved oxygen. |
Experimental Protocols & Data
Optimized Fermentation Media for Streptomyces
The following table provides examples of media compositions that can be used as a starting point for optimizing this compound production. Optimization is often strain-specific and may require further refinement using statistical methods like Design of Experiments (DoE).
| Component | Concentration Range (g/L) | Notes |
| Carbon Source | ||
| Glucose | 20 - 50 | A readily metabolizable carbon source. High concentrations can sometimes lead to catabolite repression. |
| Soluble Starch | 20 - 40 | A complex carbohydrate that can support sustained growth and secondary metabolite production. |
| Glycerol | 20 - 40 | Often used as a primary or supplementary carbon source. |
| Nitrogen Source | ||
| Soybean Meal | 10 - 30 | A complex nitrogen source providing amino acids and peptides. |
| Yeast Extract | 5 - 15 | Provides vitamins, amino acids, and other growth factors. |
| Peptone | 5 - 15 | A source of amino acids and peptides. |
| Phosphate Source | ||
| K₂HPO₄ | 0.5 - 2.0 | Phosphate concentration can influence the switch from primary to secondary metabolism. |
| KH₂PO₄ | 0.5 - 2.0 | Used in combination with K₂HPO₄ to buffer the medium. |
| Trace Elements | ||
| MgSO₄·7H₂O | 0.5 - 1.0 | Essential cofactor for many enzymes. |
| FeSO₄·7H₂O | 0.01 - 0.05 | Important for cellular respiration and enzyme function. |
| CaCO₃ | 1.0 - 5.0 | Acts as a pH buffer. |
General Fermentation Parameters
This table summarizes the typical ranges for physical parameters during Streptomyces fermentation for secondary metabolite production.
| Parameter | Optimal Range | Rationale |
| Temperature | 28 - 30 °C | Optimal for the growth and enzymatic activity of most Streptomyces species. |
| pH | 6.5 - 7.5 | Maintaining a neutral to slightly acidic pH is crucial for culture stability and enzyme function. |
| Agitation | 150 - 250 rpm | Ensures proper mixing and oxygen transfer. Excessive shear force can damage mycelia. |
| Dissolved Oxygen | > 30% saturation | Secondary metabolite production is typically an aerobic process requiring sufficient oxygen. |
| Inoculum Size | 5 - 10% (v/v) | A sufficient inoculum ensures a rapid onset of growth and production. |
Protocol: Precursor Feeding for Yield Enhancement
Precursor-directed biosynthesis can be a powerful strategy to increase the yield of this compound.
Objective: To enhance the production of this compound by supplementing the fermentation medium with biosynthetic precursors.
Materials:
-
Sterile-filtered stock solution of 3-amino-4-hydroxybenzoic acid (3,4-AHBA).
-
Fermentation medium for Streptomyces.
-
Streptomyces strain capable of producing this compound.
Procedure:
-
Prepare and sterilize the fermentation medium.
-
Inoculate the medium with a fresh seed culture of the Streptomyces strain.
-
Incubate the culture under optimized fermentation conditions (temperature, pH, agitation).
-
After 24-48 hours of growth (typically in the late logarithmic phase), add the sterile 3,4-AHBA stock solution to the culture to a final concentration of 0.1 - 1.0 mM. The optimal concentration should be determined experimentally.
-
Continue the fermentation for the desired production period (typically 7-10 days).
-
Harvest the culture broth and extract this compound.
-
Quantify the yield of this compound using a suitable analytical method (e.g., HPLC).
Visualizations
This compound Biosynthesis and Regulation
Caption: Simplified pathway of this compound biosynthesis and its regulation.
Workflow for Optimizing this compound Production
Caption: A systematic workflow for troubleshooting and optimizing this compound production.
Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting low this compound yield.
References
- 1. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Manumycin E Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Manumycin E resistance in cancer cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Manumycin?
Manumycin is primarily known as an inhibitor of farnesyltransferase.[1][2][3] This enzyme is essential for the post-translational modification of Ras proteins, which require farnesylation to localize to the cell membrane and become active.[2][4] By inhibiting this process, Manumycin effectively blocks Ras-mediated signaling pathways, including the PI3K-AKT and Raf-MEK-ERK pathways, leading to reduced cell proliferation and induction of apoptosis.[2][5][6] Some studies also indicate that Manumycin can induce apoptosis by increasing the production of reactive oxygen species (ROS) and modulating the Bcl-2 family of proteins.[3][5][7]
Q2: How can I confirm that my cancer cell line has developed resistance to Manumycin?
The development of resistance is confirmed by quantifying and comparing the half-maximal inhibitory concentration (IC50) value of the potentially resistant cell line to the original, parental cell line.[8][9] A significant increase—typically defined as a 3- to 10-fold or greater increase in the IC50 value—indicates that the cells have successfully adapted to the drug pressure and developed resistance.[9]
Q3: What are the key signaling pathways involved in Manumycin's activity and potential resistance?
Manumycin's activity is tightly linked to the Ras signaling network . Therefore, pathways downstream of Ras are critical. These include:
-
The Raf/MEK/ERK Pathway: Manumycin's inhibition of Ras farnesylation prevents the activation of this pathway, which is crucial for cell proliferation.[2][6]
-
The PI3K/AKT Pathway: This pathway, which is critical for cell survival and growth, is also modulated by Ras.[5] Studies have shown that Manumycin can reduce the phosphorylation of PI3K and AKT.[3][5] Resistance could potentially arise from mutations or alterations in these downstream components that render them constitutively active, bypassing the need for Ras activation.
Q4: My cells are showing unexpected resistance. What are the initial troubleshooting steps?
If you observe higher-than-expected resistance, consider the following steps:
-
Verify Drug Integrity: Ensure your Manumycin stock solution is not degraded. Prepare a fresh stock from powder and store it correctly, protected from light and at the appropriate temperature.
-
Confirm IC50 Values: Re-run the cell viability assay on both the parental (sensitive) and the suspected resistant cell line in parallel to confirm the resistance factor.
-
Check for Contamination: Perform routine checks for microbial or cross-contamination of your cell culture, as this can significantly alter experimental outcomes.
-
Analyze Key Pathways: Use Western blotting to check the phosphorylation status of key proteins in the Ras/ERK and PI3K/AKT pathways to see if they are dysregulated in the resistant cells compared to the parental line.
Section 2: Troubleshooting Guide
Issue 1: High or Inconsistent IC50 Value in a Parental (Sensitive) Cell Line
| Possible Cause | Recommended Solution |
| Drug Degradation | Prepare a fresh dilution of Manumycin from a validated powder stock for each experiment. Avoid multiple freeze-thaw cycles. |
| Incorrect Experimental Setup | Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the assay.[10][11] A typical drug exposure time is 48-72 hours, which should allow for at least one to two cell divisions.[11] |
| Sub-optimal Drug Concentration Range | Perform a preliminary range-finding experiment using wide concentration steps (e.g., 10-fold dilutions) to identify the approximate IC50 before running a definitive assay with a narrower range of concentrations.[10] |
| Cell Line Integrity | Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination, which can alter drug sensitivity. |
Issue 2: Difficulty Generating a Stable Manumycin-Resistant Cell Line
| Possible Cause | Recommended Solution |
| Insufficient Drug Pressure | The process of developing resistance can take several weeks or months.[8] Ensure you are incrementally and consistently increasing the drug concentration as the cells adapt. |
| Drug Concentration is Too High | Starting with a lethal dose will prevent the selection of resistant clones. Begin exposure at a concentration around the IC20-IC30 and gradually increase the dose as the surviving cells recover and proliferate. |
| Cell Line Characteristics | Some cell lines are inherently less prone to developing resistance to specific compounds. If progress stalls, consider attempting the protocol in a different, relevant cell line. |
Section 3: Data Presentation
Table 1: Representative IC50 Values of Manumycin A in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Citation |
| SW480 | Colorectal Carcinoma | 45.05 | 24 | [5] |
| Caco-2 | Colorectal Carcinoma | 43.88 | 24 | [5] |
| COLO320-DM | Colon Adenocarcinoma | ~2.5 (for Ras farnesylation inhibition) | Not Specified | [4] |
| LNCaP | Prostate Cancer | ~5-10 | 48 | [7][12] |
| 22Rv1 | Prostate Cancer | ~5-10 | 48 | [7] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell viability assay used and the duration of drug exposure.[13]
Section 4: Key Signaling Pathways and Workflows
Caption: this compound inhibits the Ras/Raf/ERK signaling pathway.
Caption: this compound modulates the PI3K/AKT pathway and induces ROS.
Caption: Experimental workflow for generating a resistant cell line.
Section 5: Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol is adapted from standard methods for developing drug-resistant cell lines.[8][9]
-
Determine Parental IC50: First, accurately determine the IC50 of this compound in your parental cancer cell line using the MTT or a similar viability assay (see Protocol 2).
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 or IC30.
-
Monitor and Subculture: Monitor the cells daily. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, subculture them into a new flask, maintaining the same drug concentration.
-
Incremental Dose Escalation: Once the cells show a stable growth rate comparable to the parental line, increase the this compound concentration by a factor of 1.5 to 2.0.
-
Repeat Selection: Repeat steps 3 and 4 for several months. The goal is to gradually select for a population that can proliferate in high concentrations of the drug.
-
Validation of Resistance: Periodically (e.g., every 4-6 weeks), freeze down a stock of cells and test their IC50. Compare this to the IC50 of the original parental line. A stable, significant increase (e.g., >10-fold) indicates the successful generation of a resistant line.[9]
-
Maintenance: Once established, the resistant cell line should be maintained in culture medium containing a maintenance concentration of this compound (typically the highest concentration they were adapted to) to prevent reversion.
Protocol 2: Determining IC50 with an MTT Cell Viability Assay
This protocol describes a standard endpoint measurement of drug sensitivity.[10][11]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium. It is common to use a 2-fold or 3-fold dilution series spanning a wide concentration range above and below the expected IC50. Include a vehicle-only control (e.g., DMSO).[9]
-
Drug Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations.
-
Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-only control wells. Plot the viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.[8]
Protocol 3: Western Blot Analysis of PI3K/AKT Pathway
This protocol outlines the key steps for analyzing protein expression and phosphorylation.[5]
-
Cell Lysis: Treat both parental and resistant cells with this compound for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, total PI3K, p-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
References
- 1. adipogen.com [adipogen.com]
- 2. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manumycin induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the chemical synthesis of Manumycin E analogs
Welcome to the technical support center for the chemical synthesis of Manumycin E analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this promising class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound analogs?
A1: The primary challenges in the synthesis of this compound analogs revolve around two key structural features: the stereoselective construction of the central epoxyquinol core and the formation of the sensitive polyene side chains.[1][2][3][4] Controlling the stereochemistry of the multiple chiral centers in the epoxyquinol ring is a significant hurdle. Additionally, the conjugated polyene chains are prone to isomerization and degradation, making their synthesis and handling difficult.
Q2: How can I improve the stereoselectivity of the epoxyquinol core synthesis?
A2: Achieving high stereoselectivity in the epoxyquinol core synthesis often involves the use of chiral catalysts or auxiliaries. Methods such as asymmetric epoxidation using Wynberg's chiral phase transfer methodology have been successfully employed.[3] Another effective strategy is to start from a chiral precursor, such as p-benzoquinone, and utilize enzymatic resolutions to obtain optically pure intermediates.[1][2][4] Careful selection of reagents and reaction conditions is crucial to minimize the formation of diastereomers.
Q3: What are the common side reactions to watch out for during the synthesis?
A3: A common side reaction in the Stille coupling for the formation of the polyene side chain is the homocoupling of the organostannane reagents. This leads to the formation of undesired dimers and reduces the yield of the desired product. Additionally, the polyene chains can undergo cis/trans isomerization, especially when exposed to light, heat, or acidic/basic conditions. During the synthesis of the epoxyquinol core, epimerization at stereocenters can occur if the reaction conditions are not carefully controlled.
Q4: What purification techniques are most effective for this compound analogs?
A4: Due to the complex nature of the reaction mixtures and the potential for multiple isomers, multi-step purification strategies are often necessary. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for separating closely related analogs and isomers.[2] Column chromatography on silica gel or other stationary phases is typically used for initial purification of crude products. It is important to use solvents and conditions that minimize degradation of the sensitive polyene chains.
Troubleshooting Guides
Problem 1: Low Yield in the Stereoselective Epoxidation of the Cyclohexenone Core
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired epoxide | Incomplete reaction | Increase reaction time or temperature cautiously. Ensure the catalyst is active and used in the correct stoichiometric amount. |
| Formation of multiple diastereomers | Poor stereocontrol | Re-evaluate the chiral catalyst or auxiliary being used. Consider using a different solvent system, as solvent polarity can influence stereoselectivity. Ensure the reaction temperature is low enough to favor the desired stereoisomer. |
| Product degradation | Unstable epoxide | The epoxide may be sensitive to the reaction or workup conditions. Use a buffered system to control pH and perform the workup at low temperatures. |
Problem 2: Inefficient Stille Coupling for Polyene Side Chain Installation
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the coupled product | Catalyst deactivation or inefficient transmetalation | Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst poisoning. The addition of ligands such as triphenylphosphine can stabilize the palladium catalyst. The choice of solvent can also impact the reaction rate; polar aprotic solvents like DMF or THF are commonly used. |
| Formation of homocoupled byproducts | Competing side reaction | Use a stoichiometric amount of the organostannane reagent or a slight excess. Adding a copper(I) co-catalyst can sometimes suppress homocoupling. |
| Isomerization of the polyene chain | Exposure to light, heat, or acid/base | Protect the reaction from light by wrapping the flask in aluminum foil. Maintain a neutral pH and use the lowest effective temperature for the reaction. |
Experimental Protocols
Key Experiment 1: Stereoselective Epoxidation of a Cyclohexenone Precursor
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dissolve the cyclohexenone precursor in a suitable solvent (e.g., a mixture of toluene and water) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add the oxidizing agent (e.g., tert-butyl hydroperoxide) and the chiral phase-transfer catalyst (e.g., a quinine-derived catalyst).
-
Reaction: Stir the reaction mixture vigorously at a controlled low temperature (e.g., 0 °C) for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired epoxide.
Key Experiment 2: Stille Coupling for Polyene Side Chain Synthesis
This protocol is a general guideline for the palladium-catalyzed cross-coupling of a vinyl iodide with a vinyl stannane.
-
Preparation: To a flame-dried Schlenk flask, add the vinyl iodide, the vinyl stannane, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable ligand (if necessary) under an inert atmosphere.
-
Solvent Addition: Add a degassed solvent (e.g., anhydrous DMF or THF).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature and quench with an aqueous solution of potassium fluoride to precipitate the tin byproducts. Filter the mixture through a pad of Celite.
-
Extraction and Purification: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for key steps in the synthesis of Manumycin analogs, as reported in the literature. Note that yields are highly substrate-dependent and may require optimization.
| Reaction Step | Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Asymmetric Epoxidation | Cyclohexenone derivative | Wynberg's Catalyst / t-BuOOH | Toluene/H₂O | 0 | 24 | 70-85 | [3] |
| Stille Coupling | Vinyl Iodide & Vinyl Stannane | Pd(PPh₃)₄ | DMF | 90 | 12 | 60-80 | [3] |
| Enzymatic Resolution | Diacetoxy conduritol | Lipase | Phosphate Buffer | 25 | 48 | 40-50 (for each enantiomer) | [1][2][4] |
Visualizations
Caption: General workflow for the chemical synthesis of this compound analogs.
References
Manumycin E purity assessment and quality control methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment and quality control of Manumycin E.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
A1: The primary methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. HPLC is effective for separating this compound from related impurities, while qNMR provides a quantitative assessment of purity without the need for reference standards for every impurity.
Q2: How can I confirm the identity of my this compound sample?
A2: The identity of this compound can be confirmed using a combination of spectroscopic techniques. Mass Spectrometry (MS) should be used to verify the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy will confirm its unique chemical structure.
Q3: What is a typical purity specification for this compound?
Q4: How should I store this compound to prevent degradation?
A4: this compound, as a polyketide, is susceptible to degradation by light, heat, and oxidation. It should be stored as a solid at -20°C or colder, protected from light. Solutions should be freshly prepared for use.
Q5: My this compound sample shows low biological activity. What could be the cause?
A5: Low biological activity can be due to several factors:
-
Purity Issues: The sample may contain a significant percentage of inactive impurities.
-
Degradation: The sample may have degraded due to improper storage or handling.
-
Assay Conditions: The experimental conditions of your biological assay may not be optimal.
-
Solubility: this compound may not be fully dissolved in the assay buffer.
It is recommended to re-assess the purity and integrity of your sample using HPLC and to verify your assay parameters.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Multiple peaks in HPLC chromatogram | Sample impurity or degradation. | 1. Confirm the identity of the main peak by comparing the retention time with a reference standard, if available. 2. Use a photodiode array (PDA) detector to check the spectral purity of the main peak. 3. Analyze the sample by LC-MS to identify the molecular weights of the impurity peaks. 4. Review storage and handling procedures to minimize degradation. |
| Inconsistent qNMR results | 1. Inaccurate weighing of the sample or internal standard. 2. Poor signal-to-noise ratio. 3. Overlapping signals between the analyte and impurities or the internal standard. | 1. Use a calibrated microbalance and ensure complete dissolution. 2. Increase the number of scans. 3. Select an internal standard with signals in a clear region of the spectrum. 4. Use 2D NMR techniques (e.g., HSQC) to resolve overlapping signals. |
| Loss of biological activity over time | Degradation of this compound in solution. | 1. Prepare fresh solutions for each experiment. 2. If solutions must be stored, aliquot and freeze at -80°C and use within a short period. Perform a stability study to determine the acceptable storage duration. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a guideline for the determination of this compound purity by reverse-phase HPLC.
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A typical starting point is a gradient elution from 40% to 90% acetonitrile over 20 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both the aqueous and organic phases to improve peak shape.
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 40% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, and return to 40% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Scan for the UV maximum of this compound (polyenes typically have strong absorbance between 250-400 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Purity Calculation:
Purity Assessment by Quantitative NMR (qNMR)
This protocol describes the use of ¹H NMR for the quantitative determination of this compound purity using an internal standard.
Instrumentation:
-
NMR spectrometer (≥400 MHz recommended)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial. The molar ratio of the internal standard to this compound should be roughly 1:1.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
-
Purity Calculation:
Where:
-
I_analyte = Integral of the this compound signal
-
N_analyte = Number of protons for the integrated this compound signal
-
I_std = Integral of the internal standard signal
-
N_std = Number of protons for the integrated internal standard signal
-
MW_analyte = Molecular weight of this compound
-
m_analyte = Mass of this compound
-
MW_std = Molecular weight of the internal standard
-
m_std = Mass of the internal standard
-
P_std = Purity of the internal standard
Biological Activity Assessment: Farnesyltransferase (FTase) Inhibition Assay
This cell-free assay determines the inhibitory activity of this compound on farnesyltransferase.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Fluorescently labeled FTase substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM DTT)
-
This compound
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare solutions of FTase, FPP, and the fluorescent substrate in assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the this compound dilutions.
-
Add the FTase enzyme and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of FPP and the fluorescent substrate.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of FTase activity) by fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for this compound quality control.
Caption: this compound inhibits the Ras signaling pathway.
minimizing Manumycin E toxicity in non-cancerous cells
Welcome to the technical support center for Manumycin E. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize toxicity in non-cancerous cells during their experiments.
Disclaimer: Research on this compound is limited. Much of the available data is on Manumycin A, a closely related compound. The following guidance is based on established mechanisms for the manumycin family, primarily Manumycin A, and should be used as a starting point for your own experimental validation with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing high cytotoxicity in my non-cancerous control cells. How can I reduce this?
A1: High cytotoxicity in non-cancerous cells is a common challenge. The primary mechanism of manumycin-induced toxicity is the generation of intracellular Reactive Oxygen Species (ROS)[1][2][3]. Elevated ROS levels can trigger apoptosis (programmed cell death) indiscriminately if concentrations are too high.
Troubleshooting Steps:
-
Co-treatment with an Antioxidant: The most effective strategy is the co-administration of an antioxidant. N-acetylcysteine (NAC) has been shown to block manumycin-induced apoptosis and ROS generation, thereby protecting cells[1][2][3].
-
Dose Optimization: Perform a dose-response curve on your specific non-cancerous cell line to determine the maximum non-toxic concentration. Manumycin's cytotoxic effects are dose-dependent[3][4].
-
Time-Course Experiment: Reduce the incubation time. Cytotoxicity can increase with prolonged exposure.
Q2: What is the expected difference in sensitivity between cancerous and non-cancerous cells to this compound?
A2: Manumycin compounds typically exhibit a therapeutic window, showing greater potency against cancer cells than normal cells[5]. Cancer cells often have a higher basal level of oxidative stress, making them more vulnerable to further ROS induction by agents like manumycin[3]. One study noted that hepatocellular carcinoma cells (HepG2) were more sensitive to manumycin than primary cultured human cardiac muscle cells and liver cells[5]. While specific data for this compound is scarce, it was reported to have "weak cytotoxic activity" against the HCT-116 colon cancer cell line, suggesting its potency may vary significantly between cell types[6].
Q3: The toxicity in my experiment seems to be independent of Ras farnesylation. What other pathways might be involved?
A3: While farnesyltransferase (FTase) inhibition is a known mechanism, manumycin's effects are pleiotropic[7][8]. If you suspect off-target effects, consider these pathways:
-
PI3K/AKT Pathway Inhibition: Manumycin can decrease the phosphorylation of PI3K and AKT, key regulators of cell survival. This effect can be attenuated by the antioxidant NAC, linking it back to ROS generation[3].
-
Thioredoxin Reductase-1 (TrxR-1) Inhibition: Manumycin A is a potent inhibitor of TrxR-1, a key enzyme in the cell's antioxidant defense system. Inhibiting TrxR-1 can lead to a buildup of ROS[9].
-
Intrinsic Apoptosis Pathway: Manumycin can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to the activation of caspase-9 and caspase-3, which execute apoptosis[10][11]. A caspase-9 inhibitor can protect cells from manumycin-induced cytotoxicity[10][11].
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The table below summarizes published IC50 values for Manumycin A in various human cell lines to provide a reference for expected potency. Note the variation across different cell types, including a non-cancerous line (HEK293).
| Cell Line | Cell Type | IC50 (µM) | Citation(s) |
| Non-Cancerous | |||
| HEK293 | Embryonic Kidney | 6.60 | [12] |
| Cancerous | |||
| COLO320-DM | Colon Adenocarcinoma | 3.58 | [13] |
| MCF7 | Breast Cancer | 5.11 | [7] |
| LNCaP | Prostate Cancer | 8.79 | [12] |
| NCI-H23 | Lung Cancer | 8.71 | [7] |
| NCI-H1299 | Lung Cancer | 9.0 | [7] |
| PC3 | Prostate Cancer | 11.00 | [12] |
| A549 | Lung Cancer | 21.65 | [7] |
| Caco-2 | Colorectal Carcinoma | 43.88 | [3] |
| SW480 | Colorectal Carcinoma | 45.05 | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol assesses the cytotoxic effect of this compound by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) with and without a co-treatment of an antioxidant like NAC (e.g., 2.5 mM). Include untreated and vehicle-only (DMSO) controls.
-
Incubation: Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Intracellular ROS Detection (DCFH-DA Assay)
This protocol measures the levels of intracellular ROS generated by this compound treatment.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or chamber slide. Once attached, treat with this compound at the desired concentration (e.g., IC50 concentration) for a specified time (e.g., 6-24 hours). Include a positive control (e.g., H₂O₂) and an NAC co-treatment group.
-
Staining: Wash the cells with warm PBS. Add serum-free medium containing 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) and incubate for 20-30 minutes at 37°C in the dark.
-
Wash: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Microscopy: Immediately visualize the cells using a fluorescence microscope with a FITC filter. ROS-positive cells will emit green fluorescence.
-
Flow Cytometry: For quantification, detach the cells with trypsin, wash with PBS, and analyze them on a flow cytometer (FL-1 channel).
-
-
Data Interpretation: Compare the fluorescence intensity of treated cells to controls. A significant increase indicates ROS production, which should be preventable by NAC co-treatment.
Visualizations: Pathways and Workflows
Manumycin Signaling Pathways
The following diagram illustrates the key signaling pathways affected by manumycin. It acts by inhibiting Farnesyltransferase (FTase), which impacts the Ras/MAPK and PI3K/AKT pathways, and by inducing ROS, which promotes apoptosis.
Caption: Key signaling pathways modulated by manumycin compounds.
ROS-Mediated Toxicity and Mitigation Workflow
This diagram outlines the mechanism of ROS-induced toxicity and a logical workflow for testing mitigation strategies in non-cancerous cells.
Caption: Experimental workflow for troubleshooting and mitigating this compound toxicity.
References
- 1. Manumycin inhibits STAT3, telomerase activity, and growth of glioma cells by elevating intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manumycin A inhibits triple-negative breast cancer growth through LC3-mediated cytoplasmic vacuolation death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the Heat Shock Protein A (HSPA) Family Potentiates the Anticancer Effects of Manumycin A [mdpi.com]
- 8. adipogen.com [adipogen.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 13. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumourcells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Manumycin E Treatment for Apoptosis Induction
Welcome to the technical support center for Manumycin E-induced apoptosis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound for inducing apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
A1: this compound is a potent inhibitor of farnesyltransferase (FTase).[1][2] Farnesylation is a critical post-translational modification required for the proper function and membrane localization of various proteins, including the Ras family of small GTPases.[1][3] By inhibiting FTase, this compound disrupts Ras signaling pathways, which are crucial for cell survival and proliferation.[4] This disruption leads to the induction of apoptosis, primarily through the intrinsic mitochondrial pathway.[5][6] Key events include the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, and subsequent activation of caspase-9 and caspase-3.[5][6] Some studies also indicate that this compound can induce apoptosis by increasing intracellular reactive oxygen species (ROS) generation.[7]
Q2: What is a typical effective concentration range for this compound to induce apoptosis?
A2: The effective concentration of this compound is cell-line dependent. However, most studies report apoptosis induction in a micromolar range. For instance, in prostate cancer cell lines (LNCaP and 22Rv1), significant apoptosis was observed at 32 µmol/L.[5] In human colon adenocarcinoma cells (COLO320-DM), the IC50 for reducing p21ras farnesylation was approximately 2.5 µM.[4] For malignant pleural mesothelioma cells, IC50 values were between 4.3 and 8.3 µM after 48 hours of treatment.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How long should I treat my cells with this compound to observe apoptosis?
A3: The optimal treatment duration for this compound to induce apoptosis is also cell-type specific and concentration-dependent. Early signs of apoptosis, such as Annexin V positivity, can be detected as early as 12 hours in some cell lines, with a more significant effect observed at 24 to 72 hours.[4][5] For example, in prostate cancer cells, early apoptotic cells were apparent after 12 hours, while late-stage apoptosis became significant at 24 hours.[5] In colon cancer cells, oligonucleosomal fragmentation was observed between 24 and 72 hours of treatment.[4] A time-course experiment is highly recommended to determine the ideal endpoint for your study.
Q4: Can this compound induce apoptosis in cell lines with wild-type Ras?
A4: Yes, this compound can induce apoptosis in cancer cells regardless of their Ras mutation status.[4] Its inhibitory effect on the Ras signal transduction pathway is the primary mechanism, and this pathway can be critical for survival even in cells with wild-type Ras.[4]
Q5: What are the key molecular markers to confirm this compound-induced apoptosis?
A5: Key molecular markers include the activation of caspases, particularly the cleavage of caspase-9 (initiator) and caspase-3 (effector).[5][6] Another important marker is the cleavage of PARP, a substrate of activated caspase-3.[9] Changes in the expression levels of Bcl-2 family proteins, such as an increased Bax/Bcl-2 ratio, are also indicative of apoptosis induction by this compound.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low levels of apoptosis observed. | Suboptimal concentration of this compound. | Perform a dose-response experiment (e.g., 1 µM to 50 µM) to determine the IC50 for your cell line. |
| Inappropriate treatment duration. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for apoptosis induction. | |
| Cell line is resistant to this compound. | Consider using a combination treatment with other chemotherapeutic agents. Also, verify the expression and activity of farnesyltransferase in your cell line. | |
| Incorrect apoptosis assay. | Use multiple assays to confirm apoptosis (e.g., Annexin V/PI staining for early/late apoptosis, and a functional caspase activity assay). | |
| High background in apoptosis assays. | Cells were overgrown or unhealthy before treatment. | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. |
| Harsh cell handling. | Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to false-positive results. | |
| Inconsistent results between experiments. | Variability in this compound stock solution. | Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Cell passage number. | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. | |
| Unexpected cell morphology changes not typical of apoptosis. | This compound may be inducing other forms of cell death. | Investigate markers for other cell death pathways, such as necrosis or autophagy. |
| Solvent (e.g., DMSO) toxicity. | Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve this compound) to rule out solvent-induced effects. |
Data Presentation
Table 1: Summary of this compound Concentrations and Treatment Durations for Apoptosis Induction in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Treatment Duration | Observed Effect | Reference |
| LNCaP, 22Rv1 | Prostate Cancer | 32 µmol/L | 12 - 48 hours | Time-dependent increase in early and late apoptosis. | [5] |
| COLO320-DM | Colon Adenocarcinoma | 1 - 25 µM | 24 - 72 hours | Dose- and time-dependent induction of oligonucleosomal fragmentation. | [4] |
| HepG2 | Hepatocellular Carcinoma | 20 µM | 12 hours | Internucleosomal DNA fragmentation. | [9] |
| MSTO-211H, H28 | Malignant Pleural Mesothelioma | IC50: 4.3 - 8.3 µM | 48 hours | Inhibition of cell viability and induction of apoptosis. | [8] |
| Tca8113 | Tongue Carcinoma | IC50: 11.33 µmol/L | Not specified | Dose-dependent inhibition of growth and induction of apoptosis. | [7] |
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol is used to assess the cytotoxic effect of this compound and determine the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined duration.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression and cleavage of key apoptotic proteins.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound, then harvest and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound-induced apoptosis.
Caption: A logical approach to troubleshooting low apoptosis induction.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Manumycin A, inhibitor of ras farnesyltransferase, inhibits proliferation and migration of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manumycin induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Manumycin A induces apoptosis in malignant pleural mesothelioma through regulation of Sp1 and activation of the mitochondria-related apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Manumycin E vs. Manumycin A: A Comparative Guide to Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer efficacy of Manumycin E and Manumycin A, drawing upon available experimental data. While extensive research has elucidated the anticancer properties of Manumycin A, data on this compound remains limited, necessitating a degree of extrapolation and highlighting areas for future investigation.
Executive Summary
Manumycin A has demonstrated significant anticancer activity across a range of cancer cell lines and in vivo models. Its primary mechanism of action is the inhibition of farnesyltransferase, a key enzyme in the Ras signaling pathway. However, recent studies have revealed a more complex mechanism involving the induction of reactive oxygen species (ROS) and modulation of the PI3K-AKT pathway. In contrast, this compound has been reported to exhibit only weak cytotoxic activity and moderate farnesyltransferase inhibition. Due to a lack of comprehensive studies, a thorough quantitative comparison is challenging. This guide synthesizes the available data to provide a comparative overview.
Data Presentation: Quantitative Comparison
A significant disparity exists in the volume of research available for Manumycin A versus this compound. Consequently, a direct quantitative comparison is limited. The following table summarizes the available data.
| Parameter | Manumycin A | This compound | Source |
| Farnesyltransferase Inhibition (IC50) | ~2.51 - 58.03 µM | Moderate Inhibition (No IC50 reported) | [1][2] |
| Cytotoxicity (IC50) | LNCaP (Prostate): 8.79 µM HEK293 (Kidney): 6.60 µM PC3 (Prostate): 11.00 µM SW480 (Colorectal): 45.05 µM (24h) Caco-2 (Colorectal): 43.88 µM (24h) | Weak cytotoxicity against HCT-116 (human colon tumor) cells (No IC50 reported) | [1][3][4] |
| In Vivo Efficacy | Colorectal Cancer Xenograft (SW480): Significant tumor growth inhibition at 2.5 mg/kg and 5.0 mg/kg. Hepatocellular Carcinoma Xenograft (HepG2): Significant reduction in tumor volume at 2.5 mg/kg and 5 mg/kg. | Not Reported | [3][5] |
Mechanisms of Action: A Comparative Overview
Manumycin A: A Multi-faceted Anticancer Agent
Manumycin A's anticancer effects are attributed to several interconnected mechanisms:
-
Farnesyltransferase (FTase) Inhibition : Manumycin A was initially identified as a potent inhibitor of FTase, an enzyme crucial for the post-translational modification and activation of Ras proteins.[2] By inhibiting Ras farnesylation, Manumycin A disrupts downstream signaling pathways, such as the Raf/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.
-
Induction of Reactive Oxygen Species (ROS) : Recent studies have shown that Manumycin A can induce the production of ROS in cancer cells. This increase in oxidative stress can trigger apoptotic cell death through various mechanisms, including damage to DNA, proteins, and lipids.
-
Inhibition of the PI3K-AKT Pathway : Manumycin A has been shown to inhibit the phosphorylation of key proteins in the PI3K-AKT pathway, a critical signaling cascade for cell survival and proliferation.[3] This inhibition contributes to its pro-apoptotic effects.
This compound: An Understudied Analog
The mechanism of action for this compound is less understood. The available literature indicates that it is a moderate inhibitor of farnesyltransferase.[1] Its "weak" cytotoxicity suggests that its impact on cancer cell viability is significantly less pronounced than that of Manumycin A. Further research is required to determine if it shares other mechanisms with Manumycin A, such as ROS induction or PI3K-AKT pathway inhibition.
Experimental Protocols
Detailed experimental protocols for the anticancer evaluation of Manumycin A are available in the cited literature. A representative workflow for assessing anticancer efficacy is provided below.
General Experimental Workflow for Anticancer Drug Screening
Cell Viability (MTT) Assay Protocol (General)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of Manumycin A or this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% (IC50) using dose-response curve analysis.
In Vivo Xenograft Study Protocol (General)
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., SW480) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer Manumycin A or E (e.g., intraperitoneally) at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Conclusion and Future Directions
The currently available data strongly supports Manumycin A as a promising anticancer agent with a multi-pronged mechanism of action. In stark contrast, the anticancer potential of this compound remains largely unexplored. While it exhibits moderate farnesyltransferase inhibitory activity, its weak cytotoxicity in a single reported cell line suggests it may be a less potent anticancer compound compared to Manumycin A.
To enable a comprehensive and conclusive comparison, further research on this compound is imperative. Key areas for future investigation include:
-
Quantitative analysis of cytotoxicity (IC50 values) across a broad panel of cancer cell lines.
-
Detailed mechanistic studies to determine if it induces ROS or affects other signaling pathways like PI3K-AKT.
-
In vivo studies to assess its antitumor efficacy in animal models.
A direct head-to-head comparison of Manumycin A and this compound in the same experimental systems would be invaluable for elucidating their relative therapeutic potential.
References
- 1. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Antitumor and anti-angiogenic effects of manumycin on human hepatocellular carcinoma HepG2 xenografts in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumourcells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Manumycin E as a Specific Farnesyltransferase Inhibitor
This guide provides a comparative analysis for researchers, scientists, and drug development professionals on the validation of Manumycin E as a specific farnesyltransferase (FTase) inhibitor. The performance and characteristics of the broader manumycin class are compared with other well-established FTase inhibitors, supported by experimental data and detailed protocols.
Note on this compound: Detailed quantitative data specifically for this compound is limited in publicly available literature. Reports indicate it possesses moderate inhibitory effects on the farnesylation of the p21 Ras protein and exhibits weak cytotoxic activity against the HCT-116 human colon tumor cell line[1]. Due to this data scarcity, this guide will use the closely related and extensively studied Manumycin A as a representative of the manumycin class for quantitative comparison, while noting recent findings that challenge its specificity.
Introduction to Farnesyltransferase and its Inhibition
Farnesyltransferase (FTase) is a critical enzyme that catalyzes the post-translational addition of a 15-carbon farnesyl group to a cysteine residue within a C-terminal "CAAX box" of various cellular proteins[2][3]. This process, known as farnesylation, is essential for anchoring these proteins to the cell membrane, a prerequisite for their function.
One of the most critical substrates for FTase is the Ras protein, a small GTPase that acts as a molecular switch in signaling pathways controlling cell growth, differentiation, and survival[2][3]. Mutations in Ras genes are found in approximately 30% of all human cancers, locking the protein in a permanently active state and driving uncontrolled cell division[3]. By blocking farnesylation, FTase inhibitors (FTIs) prevent Ras from localizing to the cell membrane, thereby inhibiting its oncogenic activity[4]. This mechanism forms the basis for developing FTIs as anti-cancer agents and for treating other conditions like Hutchinson-Gilford progeria syndrome, which involves the farnesylation of a mutant protein called progerin[5][6].
Comparative Analysis of FTase Inhibitors
This section compares the manumycin class of inhibitors against two leading synthetic FTIs, Tipifarnib and Lonafarnib, which have undergone extensive clinical investigation.
Inhibitor Profiles
-
Manumycin Class (A and E): Manumycins are natural products isolated from Streptomyces species[1][7]. Manumycin A acts as a competitive inhibitor with respect to farnesyl pyrophosphate (FPP)[7]. However, recent studies suggest its classification as a specific FTase inhibitor may no longer be valid. It inhibits FTase in the micromolar range, whereas its effects on other targets, such as thioredoxin reductase-1 (TrxR-1) and IκB kinase (IKK), occur at nanomolar to low micromolar concentrations, suggesting these may be its primary targets in a cellular context[7][8][9][10].
-
Tipifarnib (R115777): A potent, specific, and orally active non-peptidomimetic FTI[11]. It is a highly selective inhibitor of FTase with activity in the nanomolar range and has shown anti-tumor effects, particularly in cancers driven by H-Ras mutations[2][11].
-
Lonafarnib (SCH66336): Another potent and orally active FTI that inhibits FTase with high specificity over the related enzyme geranylgeranyltransferase I (GGTase I)[5][12]. Lonafarnib is an approved treatment for Hutchinson-Gilford progeria syndrome and is effective at preventing the farnesylation of both Ras and progerin[5].
Quantitative Performance Data
The following table summarizes the inhibitory potency and specificity of Manumycin A, Tipifarnib, and Lonafarnib.
| Inhibitor | Type / Class | Mechanism of Action | In Vitro Potency (FTase) | Cell-Based Potency (IC50) | Specificity (vs. GGTase I) |
| Manumycin A | Natural Product (Polyketide) | FPP-Competitive | Kᵢ: 1.2 - 4.4 µM[7][9] | 6.6 - 20 µM (Various cancer cell lines)[7] | Specificity questioned due to potent off-target effects (e.g., TrxR-1, IKK)[7][8][9] |
| Tipifarnib | Synthetic (Non-peptidomimetic) | CAAX-Competitive | IC₅₀: 0.6 - 0.86 nM[13] | <100 nM (Sensitive T-ALL cell lines)[14] | Highly specific for FTase[15] |
| Lonafarnib | Synthetic (Tricyclic) | CAAX-Competitive | IC₅₀: 1.9 nM[5][16] | 20.3 µM (HCC cell lines SMMC-7721)[12] | Highly specific; no inhibition of GGTase I up to 50 µM[5] |
Experimental Protocols for Inhibitor Validation
Validating a specific FTase inhibitor requires a multi-step approach, moving from cell-free enzymatic assays to cell-based functional assays.
Protocol 1: In Vitro FTase Inhibition Assay (Fluorometric)
This assay directly measures the enzymatic activity of FTase and its inhibition by a test compound in a controlled, cell-free environment.
Principle: The assay quantifies the transfer of a farnesyl group from FPP to a fluorescently-labeled peptide substrate (e.g., Dansyl-peptide). The reaction product is measured by fluorescence (e.g., λex/em = 340/550 nm). A decrease in fluorescence signal in the presence of an inhibitor corresponds to reduced FTase activity[17][18][19].
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human FTase enzyme, FPP, and the Dansyl-peptide substrate. Serially dilute the test inhibitor (e.g., this compound) in DMSO.
-
Reaction Setup: In a 384-well black plate, add the assay buffer, FTase enzyme, and the test inhibitor at various concentrations[17].
-
Initiation: Start the reaction by adding a mixture of the FPP and Dansyl-peptide substrates to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light[17].
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate wavelengths (λex/em = 340/550 nm)[17][20].
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Ras Farnesylation Assay (Western Blot)
This assay determines if the inhibitor can block Ras processing inside living cells. Unprocessed, pre-Ras has a slightly higher molecular weight and migrates slower on an SDS-PAGE gel than its farnesylated, mature form.
Principle: Cells are treated with the FTase inhibitor, and the processing state of Ras is assessed by observing its electrophoretic mobility shift via Western blot. An accumulation of the upper, unprocessed band indicates effective FTase inhibition.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells known to express Ras (e.g., HCT-116, Panc-1) and allow them to adhere. Treat the cells with increasing concentrations of the test inhibitor for 24-48 hours.
-
Lysate Preparation: Wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for Ras (e.g., pan-Ras). This antibody will detect both the farnesylated (processed) and unfarnesylated (unprocessed) forms.
-
Detection: After incubation with a secondary HRP-conjugated antibody, visualize the bands using an ECL substrate. The appearance or increased intensity of a slower-migrating band in treated samples confirms the inhibition of Ras farnesylation.
Protocol 3: Cell Viability / Proliferation Assay
This assay evaluates the functional consequence of FTase inhibition on cancer cell growth and survival.
Principle: Metabolically active cells reduce a tetrazolium salt (like MTT) or a water-soluble salt (like WST in CCK-8 assays) to a colored formazan product. The amount of color produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor and incubate for a specified period (e.g., 48-96 hours)[12][14].
-
Reagent Addition: Add the viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of inhibitor concentration to calculate the IC₅₀ value, representing the concentration that inhibits cell growth by 50%.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the validation of FTase inhibitors.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase II trial of the farnesyl transferase inhibitor tipifarnib plus neoadjuvant doxorubicin-cyclophosphamide in patients with clinical stage IIB-IIIC breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
A Comparative Guide to Farnesyltransferase Inhibitors in Oncology: Manumycin A vs. Synthetic Counterparts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyltransferase inhibitors (FTIs) represent a class of targeted anticancer agents that disrupt a key post-translational modification essential for the function of numerous signaling proteins, most notably those of the Ras superfamily. Ras proteins, which are mutated in approximately 30% of all human cancers, require farnesylation for proper membrane localization and subsequent activation of downstream pro-proliferative and survival pathways. By inhibiting the farnesyltransferase (FTase) enzyme, FTIs prevent Ras processing, thereby representing a promising therapeutic strategy. This guide provides a detailed comparison of Manumycin A, a natural product FTI, with two synthetic FTIs, Tipifarnib and Lonafarnib, which have undergone more extensive clinical investigation. We will delve into their mechanisms of action, comparative preclinical efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: The Role of Farnesyltransferase Inhibition
Protein farnesylation is a critical step in the maturation of several key cellular proteins. The enzyme farnesyltransferase catalyzes the attachment of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CAAX" motif of the target protein. This lipid modification increases the protein's hydrophobicity, facilitating its anchoring to the inner leaflet of the cell membrane, a prerequisite for its biological activity.
The Ras signaling cascade is a primary target of FTIs. Once localized to the membrane, GTP-bound Ras activates downstream pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. In cancer cells harboring Ras mutations, this pathway is constitutively active, leading to uncontrolled cell growth. FTIs competitively inhibit the farnesylation of Ras, trapping it in the cytoplasm in an inactive state and thereby blocking downstream signaling.
While all three inhibitors target farnesyltransferase, their mode of inhibition and potency differ. Manumycin A acts as a competitive inhibitor with respect to farnesyl pyrophosphate.[1] In contrast, Tipifarnib and Lonafarnib are CAAX peptidomimetics, competing with the protein substrate for binding to the enzyme.[1] Recent research, however, suggests that Manumycin A's primary target may be thioredoxin reductase-1, with its anti-FTase activity being significantly less potent than previously thought, which could explain its different biological activity profile.[2][3]
Comparative Preclinical Efficacy
The preclinical efficacy of FTIs is typically evaluated based on their ability to inhibit the FTase enzyme directly (biochemical assays) and to inhibit the proliferation of cancer cell lines (cell-based assays). The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparison.
Enzymatic Inhibition
Data from various studies indicate a significant disparity in the direct inhibitory potency against the farnesyltransferase enzyme.
| Inhibitor | Type of Inhibition | Ki (FTase) | IC50 (FTase) | Source(s) |
| Manumycin A | Competitive with FPP | ~1.2 - 4.4 µM | ~46 - 58 µM | [1][2] |
| Tipifarnib | Competitive with CAAX | - | ~0.86 - 7.9 nM | [1][4] |
| Lonafarnib | Competitive with CAAX | - | ~1.9 nM | [1] |
Note: Values are compiled from different studies and experimental conditions may vary.
Cell-Based Proliferation Assays
The anti-proliferative activity of these inhibitors has been tested across a range of cancer cell lines. The IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.
| Inhibitor | Cancer Cell Line | IC50 (Cell Viability) | Source(s) |
| Manumycin A | LNCaP (Prostate) | ~8.8 µM | [2] |
| PC3 (Prostate) | ~11.0 µM | [2] | |
| HEK293 (Kidney) | ~6.6 µM | [2] | |
| SW480 (Colorectal) | ~45.1 µM | ||
| Caco-2 (Colorectal) | ~43.9 µM | ||
| Tipifarnib | HNSCC cell lines | Varies (often low µM) | [4] |
| Lonafarnib | SMMC-7721 (Hepatocellular) | ~20.3 µM | |
| QGY-7703 (Hepatocellular) | ~20.4 µM | ||
| MCF-7 (Breast) | ~10.8 µM |
Note: Values are compiled from different studies and experimental conditions may vary.
Selectivity and Off-Target Effects
An important consideration for FTIs is their selectivity for farnesyltransferase over the related enzyme geranylgeranyltransferase I (GGTase-I). Some Ras isoforms (K-Ras and N-Ras) can be alternatively prenylated by GGTase-I when FTase is inhibited, which can be a mechanism of resistance. An ideal FTI would be highly selective for FTase.
| Inhibitor | Selectivity for FTase vs. GGTase-I | Source(s) |
| Manumycin A | Reported to be selective for FTase | [1] |
| Tipifarnib | High selectivity for FTase | [5] |
| Lonafarnib | High selectivity for FTase | [5] |
As mentioned, recent evidence points to Manumycin A having a potent inhibitory effect on thioredoxin reductase-1, an enzyme involved in redox homeostasis.[3] This off-target effect may contribute to its anticancer activity through mechanisms independent of FTase inhibition, such as the induction of reactive oxygen species (ROS).[6]
Clinical Trials Overview
To date, Manumycin A has not progressed to formal clinical trials for oncology. In contrast, both Tipifarnib and Lonafarnib have been extensively evaluated in clinical studies.
| Inhibitor | Phase of Development | Targeted Cancers (Examples) | Key Findings/Status |
| Manumycin A | Preclinical | Various (in vitro/in vivo models) | No formal clinical trials in oncology. |
| Tipifarnib | Phase I, II, III | Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), Head and Neck Squamous Cell Carcinoma (HNSCC), Peripheral T-cell Lymphoma (PTCL) | Showed activity in certain hematologic malignancies and HNSCC, particularly in patients with HRAS mutations. Ongoing investigations. |
| Lonafarnib | Phase I, II, III | Various solid tumors and hematologic malignancies. Approved for Hutchinson-Gilford Progeria Syndrome. | Limited single-agent efficacy in many cancers. Now primarily explored in combination therapies and for other indications like progeria and Hepatitis D.[5][7] |
Experimental Protocols
In Vitro Farnesyltransferase Activity Assay (Fluorometric)
This assay measures the direct inhibitory effect of a compound on the FTase enzyme. It relies on the transfer of a farnesyl group from FPP to a dansylated peptide substrate, which results in an increase in fluorescence upon farnesylation.
Materials:
-
Purified human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-GCVLS peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 10 µM ZnCl2, 5 mM MgCl2)
-
Test compounds (Manumycin A, Tipifarnib, Lonafarnib) dissolved in DMSO
-
Black 384-well microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~550 nm)
Procedure:
-
Reagent Preparation: Prepare a working solution of FTase enzyme in assay buffer. Prepare serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted test compound or DMSO (for control wells).
-
Enzyme Addition: Add 5 µL of the FTase working solution to each well (except for 'no enzyme' blanks).
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working reagent containing the Dansyl-GCVLS peptide substrate and FPP in assay buffer. Add 15 µL of this working reagent to all wells to start the reaction.
-
Fluorescence Reading: Immediately measure the fluorescence intensity at time zero and then kinetically over a period of 60 minutes, or as a final endpoint reading after 60 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the anti-proliferative effects of the inhibitors on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (Manumycin A, Tipifarnib, Lonafarnib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
While Manumycin A, Tipifarnib, and Lonafarnib all fall under the classification of farnesyltransferase inhibitors, they exhibit significant differences in their biochemical potency, cellular effects, and clinical development status.
-
Potency: The synthetic inhibitors, Tipifarnib and Lonafarnib, are orders of magnitude more potent as direct inhibitors of farnesyltransferase (nanomolar range) compared to Manumycin A (micromolar range).[1][2][4]
-
Mechanism: The profound difference in potency has led to the hypothesis that the primary anticancer mechanism of Manumycin A may not be through FTase inhibition, but rather through other targets like thioredoxin reductase-1, which induces oxidative stress.[3][6]
-
Clinical Translation: Tipifarnib and Lonafarnib have undergone extensive clinical evaluation, with Tipifarnib showing promise in specific, genetically defined cancer populations (e.g., HRAS-mutant HNSCC). Manumycin A, despite its long history as a research tool, has not been advanced into oncology clinical trials, likely due to its lower potency and potentially less favorable pharmacological properties compared to the synthetic alternatives.
For researchers in oncology and drug development, while Manumycin A remains a valuable tool for studying cellular signaling, its direct comparison to clinically evaluated FTIs like Tipifarnib and Lonafarnib highlights the critical importance of high target potency and selectivity for successful clinical translation. The journey of these compounds underscores the evolution of drug discovery from natural product screening to rational design of highly potent and specific inhibitors.
References
- 1. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Manumycin A Is a Potent Inhibitor of Mammalian Thioredoxin Reductase-1 (TrxR-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Manumycin E: A Comparative Analysis of its Anticancer Effects Across Diverse Cancer Models
For Immediate Release
A comprehensive review of preclinical studies reveals the potent and varied anticancer effects of Manumycin E, a natural microbial metabolite, across a spectrum of cancer models. This guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's efficacy, mechanism of action, and the experimental designs used to evaluate its therapeutic potential.
In Vitro Efficacy: A Broad Spectrum of Activity
This compound, often referred to as Manumycin A in the literature, has demonstrated significant cytotoxic and antiproliferative effects against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, has been determined in numerous studies, highlighting its activity in colorectal, prostate, pancreatic, and non-small cell lung cancers, among others.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration | Citation |
| Colorectal Cancer | SW480 | 45.05 | 24 hours | [1] |
| Colorectal Cancer | Caco-2 | 43.88 | 24 hours | [1] |
| Prostate Cancer | LNCaP | Not explicitly stated, but viability reduced to ~20% at 30 µM | 48 hours | [2][3] |
| Prostate Cancer | 22Rv1 | Not explicitly stated, but dose-dependent decrease in viability observed | 48 hours | [2] |
| Prostate Cancer | PC-3 | Not explicitly stated, but dose-dependent decrease in viability observed | Not Stated | [2] |
| Pancreatic Cancer | SUIT-2 | Lower than BxPC-3 | Not Stated | [4] |
| Pancreatic Cancer | MIA PaCa-2 | Lower than BxPC-3 | Not Stated | [4] |
| Pancreatic Cancer | AsPC-1 | Lower than BxPC-3 | Not Stated | [4] |
| Pancreatic Cancer | BxPC-3 (wild-type K-ras) | Higher than mutant K-ras lines | Not Stated | [4] |
| Non-Small Cell Lung Cancer | Various | 4.3 - 50 | 72 hours | [5] |
In Vivo Studies: Tumor Growth Inhibition in Xenograft Models
The antitumor activity of this compound has been further substantiated in in vivo studies using animal xenograft models. These studies provide crucial insights into the drug's efficacy in a more complex biological system.
| Cancer Type | Animal Model | Cell Line | Dosage and Administration | Key Findings | Citation |
| Colorectal Cancer | Nude mice | SW480 | 2.5 mg/kg and 5.0 mg/kg, intraperitoneal injection | Dose-dependent inhibition of tumor growth. Average tumor weight significantly reduced. | [1] |
| Triple-Negative Breast Cancer | Nude mice | MDA-MB-231 | 5 mg/kg, intraperitoneal injection, every other day for 2 weeks | Reduced tumor burden, induced cytoplasmic vacuolation death. | [6] |
| Pancreatic Cancer | Nude mice | SUIT-2 | Dose-dependent | Inhibition of tumor growth and liver metastasis. | [4] |
| Glioma | Not specified | Not specified | Not specified | Induced glioma cell apoptosis by elevating reactive oxygen species (ROS) generation. | [7] |
It is important to note that no clinical trials involving this compound for cancer treatment have been identified in the reviewed literature.
Mechanism of Action: Targeting Key Signaling Pathways
This compound primarily exerts its anticancer effects by inhibiting farnesyltransferase, a critical enzyme in the post-translational modification of Ras proteins. By preventing the farnesylation of Ras, this compound disrupts its localization to the cell membrane and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and differentiation. The two major pathways affected are the Ras/Raf/ERK and the PI3K/AKT pathways.
Ras/Raf/ERK Signaling Pathway
The inhibition of Ras farnesylation by this compound directly blocks the activation of the Raf-MEK-ERK cascade, a central pathway in regulating cell growth and proliferation.
PI3K/AKT Signaling Pathway
This compound has also been shown to inhibit the PI3K/AKT pathway, which plays a critical role in cell survival and apoptosis resistance. This inhibition is often linked to the generation of reactive oxygen species (ROS).
Experimental Protocols
The following provides a general overview of the methodologies employed in the cited studies. For specific details, researchers should consult the original publications.
In Vitro Cell Viability (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
In Vivo Xenograft Studies
Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.
-
Cell Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: this compound is administered to the mice via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry, may be performed.
This comparative guide underscores the potential of this compound as a broad-spectrum anticancer agent. The compiled data provides a valuable resource for the scientific community to inform future research and development efforts in oncology. Further investigation is warranted to explore the full therapeutic potential of this compound, including its efficacy in combination with other anticancer agents and its potential for clinical translation.
References
- 1. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Manumycin vs. Colabomycin: A Comparative Guide to their Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory effects of Manumycin A, Manumycin B, and Colabomycin E have been evaluated by their ability to inhibit the production of key pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[1]
| Compound | Concentration (µM) | Inhibition of IL-1β Secretion (%) | Inhibition of TNF-α Secretion (%) |
| Manumycin A | 5 | ~75% | ~60% |
| Manumycin B | 5 | ~50% | ~40% |
| Colabomycin E | 5 | ~65% | ~50% |
| Data is estimated from graphical representations in Hrdý et al., 2020 and should be considered indicative.[1] |
Mechanism of Action: Signaling Pathways
Manumycin-type compounds and Colabomycin E exert their anti-inflammatory effects by modulating key intracellular signaling pathways that are activated in response to inflammatory stimuli like LPS. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.
LPS-Induced Pro-inflammatory Signaling
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines.
Caption: LPS-induced pro-inflammatory signaling pathway.
Inhibition by Manumycin and Colabomycin E
Manumycin A has been shown to inhibit the Ras/Raf/ERK (a MAPK pathway) and PI3K/Akt signaling pathways.[2][3] It also directly inhibits IκB kinase (IKK), a critical component for NF-κB activation.[4] While the exact molecular targets of Colabomycin E are less defined, its structural similarity to manumycins and its ability to inhibit cytokine production suggest it likely acts on similar upstream signaling components.
Caption: Proposed inhibitory mechanism of Manumycin and Colabomycin E.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anti-inflammatory properties of Manumycin and Colabomycin E.
Cell Culture and LPS Stimulation
This protocol describes the culture of THP-1 cells and their stimulation with LPS to induce an inflammatory response.
Caption: Workflow for THP-1 cell stimulation.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Manumycin A, Manumycin B, Colabomycin E
-
6-well tissue culture plates
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL of PMA for 48 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640. Allow the cells to rest for 24 hours.
-
Pre-treat the differentiated THP-1 cells with varying concentrations of Manumycin A, Manumycin B, or Colabomycin E for 1 hour.
-
Stimulate the cells with 100 ng/mL of LPS for 4 hours (for RNA analysis) or 24 hours (for protein analysis).
-
Following stimulation, collect the cell culture supernatant for cytokine measurement by ELISA and lyse the cells for RNA or protein extraction.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol details the measurement of secreted IL-1β and TNF-α in the cell culture supernatant.
Materials:
-
Human IL-1β and TNF-α ELISA kits
-
Collected cell culture supernatants
-
Plate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific kits used.
-
Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of cytokines in the samples based on the standard curve.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
This protocol outlines the quantification of IL-1β and TNF-α mRNA levels in the treated cells.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for human IL-1β, TNF-α, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the cell lysates using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, SYBR Green or TaqMan master mix, and specific primers for the target genes and a housekeeping gene.
-
The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Western Blot Analysis for Signaling Pathway Proteins
This protocol describes the detection of key proteins in the NF-κB and MAPK signaling pathways to assess their activation state.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, ERK, p38, and JNK.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
Both Manumycin-class compounds and Colabomycin E demonstrate significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines.[1] Their mechanism of action is believed to involve the suppression of the NF-κB and MAPK signaling pathways. While Manumycin A appears to be a slightly more potent inhibitor of IL-1β and TNF-α secretion compared to Colabomycin E at the tested concentration, both compounds represent promising candidates for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate the specific molecular targets of Colabomycin E and to evaluate the anti-inflammatory potential of other Manumycin family members, such as Manumycin E.
References
- 1. Inhibition of Pro-Inflammatory Cytokines by Metabolites of Streptomycetes—A Potential Alternative to Current Anti-Inflammatory Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of manumycin A inhibits IkappaB kinase beta activity - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the pro-apoptotic effects of Manumycin E via caspase activation
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Manumycin E's pro-apoptotic effects with other well-established apoptosis-inducing agents, focusing on the validation of its mechanism via caspase activation. Experimental data is presented to offer an objective performance benchmark for researchers in drug discovery and cell biology.
Introduction to this compound and Apoptosis Induction
This compound, commonly known as Manumycin A, is a natural product that has demonstrated anti-tumor properties by inducing programmed cell death, or apoptosis, in various cancer cell lines. A key mechanism in its pro-apoptotic activity is the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic process. This compound has been shown to trigger the intrinsic apoptotic pathway, which involves the mitochondria. This pathway is initiated by the regulation of the Bcl-2 family of proteins, leading to the activation of caspase-9, an initiator caspase. Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins, ultimately leading to cell death[1][2].
Comparative Analysis of Pro-Apoptotic Agents
To validate the pro-apoptotic efficacy of this compound, its performance in inducing apoptosis and activating caspases is compared with three other known apoptosis inducers: Staurosporine, Betulinic Acid, and Etoposide.
Table 1: Comparison of IC50 Values for Cell Viability
| Compound | Cell Line | Incubation Time (h) | IC50 Value |
| Manumycin A | MSTO-211H | 48 | 8.3 µM |
| H28 | 48 | 4.3 µM | |
| Betulinic Acid | HeLa | 48 | ~30 µM |
| Etoposide | U937 | Not Specified | 0.5 µM - 50 µM |
| Staurosporine | NIH3T3 | 24 | ~1 µM |
Table 2: Comparative Efficacy of Apoptosis Induction
| Compound | Cell Line | Concentration | Time (h) | Apoptotic Cells (%) | Method |
| Manumycin A | LNCaP | 32 µM | 24 | Significant increase | Annexin V/PI |
| Betulinic Acid | HeLa | 30 µmol/l | 48 | 25.38 ± 3.42 | Annexin V-FITC/PI[3] |
| Etoposide | U937 | 0.5 µM | 72 | Culture extinction | Nuclear fragmentation |
| U937 | 50 µM | 24 | Culture extinction | Nuclear fragmentation | |
| Staurosporine | HCEC | 0.2 µM | 12 | ~40% | Hoechst/PI |
Table 3: Comparison of Caspase Activation
| Compound | Cell Line | Key Caspases Activated | Method of Detection |
| Manumycin A | LNCaP, 22Rv1 | Caspase-9, Caspase-3 | Western Blot for cleaved caspases[1] |
| Betulinic Acid | U937 | Caspase-9, Caspase-3 | Western Blot, Colorimetric Assay[4] |
| Etoposide | HeLa | Caspase-9, Caspase-3 | Western Blot, Fluorometric Assay[5] |
| Staurosporine | HCEC, NIH3T3 | Caspase-3 | Western Blot, Fluorometric Assay[6][7] |
Signaling Pathways and Experimental Visualization
To illustrate the molecular interactions and experimental processes discussed, the following diagrams are provided.
References
- 1. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manumycin induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytoprotective effect of selective small-molecule caspase inhibitors against staurosporine-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Manumycin Analogs as Ras Farnesylation Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of manumycin analogs and other farnesyltransferase inhibitors, supported by experimental data and protocols.
The post-translational farnesylation of Ras proteins is a critical step for their localization to the plasma membrane and subsequent activation of downstream signaling pathways implicated in cell proliferation, differentiation, and survival. The enzyme responsible for this modification, farnesyltransferase (FTase), has been a key target for the development of anticancer agents. Manumycin A, a natural product isolated from Streptomyces parvulus, was one of the first identified inhibitors of FTase. This guide provides a comparative study of manumycin analogs and other FTase inhibitors, presenting their inhibitory activities, detailing the experimental protocols used to determine these activities, and visualizing the relevant biological pathways and experimental workflows.
Inhibitory Activity of Manumycin Analogs and Other Farnesyltransferase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of Manumycin A and its analogs, alongside other selected farnesyltransferase inhibitors, against FTase from various sources. Lower IC50 values indicate higher potency.
| Compound | Source Organism of FTase | IC50 Value | Reference(s) |
| Manumycin A | Homo sapiens (Human) | 58.03 µM | [1] |
| C. elegans | 45.96 µM | [1] | |
| UCF1-A | Yeast | 13 µM | |
| UCF1-B | Yeast | 7 µM | |
| Chaetomellic Acid A | Not Specified | 55 nM | [2] |
| Tipifarnib (R115777) | Not Specified | 0.86 nM | [1] |
| Lonafarnib (SCH66336) | Not Specified | 1.9 nM | [1] |
Note: The inhibitory activity of manumycin A appears to be significantly lower (higher IC50) compared to synthetic farnesyltransferase inhibitors like Tipifarnib and Lonafarnib.[1] Recent studies suggest that the cellular effects of Manumycin A might not be solely attributable to FTase inhibition, with evidence pointing towards other molecular targets.[1][3]
Experimental Protocols
In Vitro Farnesyltransferase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against farnesyltransferase.
1. Materials and Reagents:
-
Purified recombinant farnesyltransferase (human, yeast, etc.)
-
Farnesyl pyrophosphate (FPP)
-
Fluorescently labeled Ras peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT
-
Test compounds (Manumycin analogs, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, a fixed concentration of the fluorescently labeled Ras peptide substrate, and the purified farnesyltransferase enzyme.
-
Add varying concentrations of the test compound (or vehicle control) to the wells of the microplate.
-
Initiate the enzymatic reaction by adding a fixed concentration of farnesyl pyrophosphate (FPP) to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a specific inhibitor).
-
Measure the fluorescence intensity in each well using a fluorescence plate reader (excitation and emission wavelengths will depend on the fluorophore used).
-
The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to the control (no inhibitor).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Visualizations
Ras Signaling Pathway and Farnesylation
The following diagram illustrates the central role of farnesylation in the Ras signaling cascade, which is a key pathway in cellular growth and proliferation.
References
Unraveling the Antibacterial Potential of Manumycin E: A Comparative Guide
For Immediate Release
Wallingford, CT – November 21, 2025 – While Manumycin E, a member of the manumycin class of antibiotics, has been identified as active against Gram-positive bacteria, a comprehensive analysis of its specific antibacterial spectrum through quantitative data remains largely uncharted territory in publicly available scientific literature. This guide provides a comparative overview of the known antibacterial activity of the closely related Manumycin A against key Gram-positive pathogens and contrasts it with the well-established clinical antibiotic, Vancomycin. The methodologies for determining such antibacterial activity are also detailed to provide a framework for future research into this compound.
Comparative Analysis of Antibacterial Activity
Limited quantitative data is currently available for the antibacterial spectrum of this compound. However, studies on the related compound, Manumycin A, offer valuable insights into the potential efficacy of this antibiotic family. In a study investigating its effects on multidrug-resistant bacteria, Manumycin A demonstrated significant activity against various strains of Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)[1].
For comparative purposes, the table below summarizes the Minimum Inhibitory Concentration (MIC) values for Manumycin A against these resistant strains, alongside typical MIC ranges for Vancomycin against susceptible strains of common Gram-positive pathogens.
| Antibiotic | Bacterial Species | Strain | MIC (µg/mL) |
| Manumycin A | Staphylococcus aureus (MRSA) | 8 different strains | 2 - 32[1] |
| Enterococcus spp. (VRE) | 4 different strains | 8 - 32[1] | |
| Vancomycin | Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5 - 2 |
| Methicillin-Resistant (MRSA) | 0.5 - 2 | ||
| Streptococcus pneumoniae | ≤1 | ||
| Enterococcus faecalis | 1 - 4 |
It is important to note that while Manumycin A shows promise, its activity against the tested MRSA strains was reported to be slightly weaker than that of Vancomycin[1]. Conversely, it exhibited stronger activity against four of the VRE strains tested[1]. The lack of specific MIC data for this compound underscores a critical gap in the understanding of its potential as a therapeutic agent and highlights the need for further focused research.
Experimental Protocols for Determining Antibacterial Spectrum
The following are detailed methodologies for key experiments used to determine the in vitro antibacterial activity of a compound like this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Two standard methods are widely accepted:
1. Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
-
Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
2. Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes.
-
Preparation of Agar Plates: A stock solution of this compound is prepared and serially diluted. Each dilution is then mixed with molten Mueller-Hinton Agar (MHA) and poured into sterile petri dishes.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacterial colonies.
Visualizing the Experimental Workflow
The following diagrams illustrate the workflows for the broth microdilution and agar dilution methods.
Conclusion
This compound, along with other members of its class, presents a potential avenue for the development of new antibiotics against Gram-positive bacteria. However, the current lack of specific quantitative data on its antibacterial spectrum is a significant hurdle. The data available for Manumycin A suggests a promising, albeit variable, level of activity against clinically relevant resistant pathogens. To fully assess the therapeutic potential of this compound, rigorous in vitro susceptibility testing using standardized methods, such as those outlined in this guide, is imperative. Such studies will be crucial in confirming its antibacterial spectrum and guiding future drug development efforts.
References
Comparative Analysis of akeycin and Asukamycin's Effects on Macrophage Cytokine Production
A Comparative Guide to the Immunomodulatory Effects of Manumycin E and Asukamycin on Macrophages
For researchers and professionals in drug development, understanding the nuanced immunomodulatory effects of bioactive compounds on macrophages is critical. Macrophages, key players in the innate immune system, can adopt different functional phenotypes in response to microenvironmental signals, influencing inflammation, tissue repair, and disease progression. This compound and Asukamycin, both polyketide-derived antibiotics, have demonstrated immunomodulatory properties, particularly in their ability to suppress pro-inflammatory responses in macrophages. This guide provides an objective comparison of their effects, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
An important aspect of the immunomodulatory activity of this compound and Asukamycin is their ability to inhibit the release of pro-inflammatory cytokines from macrophages. Experimental data from studies on the human monocytic cell line THP-1, differentiated into macrophages, reveals the potent inhibitory effects of these compounds.
In a key study, THP-1 macrophages were stimulated with Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine, to induce an inflammatory response. The subsequent treatment with Manumycin (referred to as manumycin in the study, likely Manumycin A, a close analog of this compound) and Asukamycin resulted in a significant reduction in the secretion of Interleukin-1 beta (IL-1β) and Interleukin-18 (IL-18), two critical mediators of inflammation.[1][2]
Table 1: Inhibition of TNF-α-Induced Cytokine Release from THP-1 Macrophages by Manumycin and Asukamycin [1][2]
| Treatment Group | IL-1β Concentration (pg/mL) | IL-18 Concentration (pg/mL) |
| Unstimulated Control | Not Detectable | 14.68 ± 7.83 |
| TNF-α (20 ng/mL) | 4.96 ± 0.59 | 30.98 ± 2.21 |
| TNF-α + Manumycin (0.3 µg/mL) | 0.34 ± 0.48 | 18.04 ± 10.21 |
| TNF-α + Asukamycin (0.3 µg/mL) | 1.06 ± 0.81 | 12.96 ± 2.32 |
The data clearly indicates that both compounds are effective in suppressing pro-inflammatory cytokine production. Manumycin appears to be a more potent inhibitor of IL-1β release compared to Asukamycin under these experimental conditions.[1][2] Conversely, Asukamycin demonstrated a stronger inhibitory effect on IL-18 release, reducing it to below basal levels.[1][2]
Further studies on Manumycin A have shown that it also inhibits the production of other pro-inflammatory cytokines, such as IL-6 and IL-8, in a dose-dependent manner in both THP-1 cells and peripheral blood monocytes.[3][4] Manumycin was also found to downregulate the mRNA expression of several genes associated with pro-inflammatory responses, including IL-1β, IL-6, and TLR8 (Toll-like receptor 8).[1][2] Interestingly, Manumycin treatment led to the upregulation of HMOX1, the gene encoding for heme oxygenase-1, which has anti-inflammatory properties.[1][2]
Experimental Protocols
To facilitate the replication and further investigation of these findings, the detailed experimental methodology is provided below.
Cell Culture and Macrophage Differentiation
The human monocytic cell line THP-1 is a widely used model for studying macrophage biology.
-
Cell Line: THP-1 human monocytic leukemia cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal calf serum (FCS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, they are typically treated with 12-O-tetradecanoylphorbol-13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours. Following PMA treatment, the cells become adherent and express macrophage-specific surface markers.
Macrophage Stimulation and Treatment
-
Stimulation: Differentiated THP-1 macrophages are stimulated with a pro-inflammatory agent to induce cytokine production. In the cited study, TNF-α was used at a concentration of 20 ng/mL.[1][2] Lipopolysaccharide (LPS) is another common stimulus used to activate macrophages via TLR4 signaling.
-
Treatment: Manumycin and Asukamycin are dissolved in a suitable solvent, such as DMSO, and added to the cell culture medium at the desired concentration (e.g., 0.3 µg/mL) either concurrently with or prior to the addition of the inflammatory stimulus.[1][2]
Cytokine Measurement
The concentration of cytokines in the cell culture supernatants is quantified using sensitive immunoassays.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A standard method for quantifying specific proteins. In the referenced study, ELISA was used to measure IL-18 concentrations.[1][2]
-
Luminex Assay: A multiplex bead-based immunoassay platform that allows for the simultaneous measurement of multiple cytokines in a small sample volume. This was used to measure IL-1β concentrations.[1][2]
Gene Expression Analysis
To understand the impact of these compounds on the transcriptional level, quantitative real-time polymerase chain reaction (qRT-PCR) is employed.
-
RNA Isolation: Total RNA is extracted from the treated and control macrophage populations using a commercial RNA isolation kit.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The expression levels of target genes (e.g., IL-1β, IL-6, TNF-α, HMOX1) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH, β-actin).
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of Manumycin and Asukamycin are mediated through their interference with key intracellular signaling pathways that regulate inflammation. While the precise comparative mechanisms are still under investigation, current evidence points towards the modulation of transcription factor activity.[1][2]
Experimental Workflow for Assessing Immunomodulatory Effects
Caption: Experimental workflow for evaluating the immunomodulatory effects of this compound and Asukamycin on macrophages.
Putative Signaling Pathway Modulation
Both Manumycin and Asukamycin likely exert their anti-inflammatory effects by targeting signaling cascades that lead to the activation of pro-inflammatory transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). The inhibition of cytokine production at both the protein and mRNA level suggests an interference with upstream signaling events.
Caption: Postulated inhibitory mechanism on the NF-κB signaling pathway by this compound and Asukamycin.
Conclusion
This compound and Asukamycin are potent immunomodulators that effectively suppress pro-inflammatory responses in macrophages. While both compounds inhibit the release of key inflammatory cytokines, they exhibit some differences in their potency towards specific cytokines. The available data suggests that their mechanism of action involves the downregulation of pro-inflammatory gene expression, likely through the inhibition of critical signaling pathways such as NF-κB. Further research is warranted to fully elucidate the precise molecular targets and comparative signaling effects of this compound and Asukamycin in macrophages. This will be crucial for their potential development as therapeutic agents for inflammatory diseases.
References
- 1. 107 Immunomodulatory Effects of Manumycin-type Antibiotics on Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapamycin regulates macrophage activation by inhibiting NLRP3 inflammasome-p38 MAPK-NFκB pathways in autophagy- and p62-dependent manners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Validating the Role of ROS in Manumycin E-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies to validate the pivotal role of Reactive Oxygen Species (ROS) in cell death induced by Manumycin E, a farnesyltransferase inhibitor with potent anti-tumor activity. We will explore the performance of this compound in inducing ROS-dependent apoptosis and compare it with other approaches, supported by experimental data and detailed protocols.
This compound and ROS: A Critical Interplay in Cancer Cell Apoptosis
This compound has been shown to exert its cytotoxic effects in various cancer cell lines through the induction of apoptosis. A significant body of evidence points to the elevation of intracellular ROS as a key upstream event in this process. The use of ROS scavengers, such as N-acetylcysteine (NAC), has been instrumental in elucidating this mechanism, as they effectively block this compound-induced apoptosis.[1][2] This highlights the dependency of this compound's pro-apoptotic activity on the generation of oxidative stress.
The proposed mechanism involves this compound triggering an increase in intracellular ROS levels, which in turn leads to the activation of downstream apoptotic pathways. This includes the modulation of the Bcl-2 family of proteins, activation of caspases, and subsequent cleavage of key cellular substrates like PARP, ultimately leading to programmed cell death.[1] Furthermore, some studies suggest that the inhibition of STAT3 phosphorylation and telomerase activity by this compound is also a ROS-dependent phenomenon.[1]
Comparative Analysis of this compound-Induced Cytotoxicity
The efficacy of this compound (often referred to as Manumycin A in literature) in inducing cell death varies across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Manumycin A in several cancer cell lines, providing a quantitative measure of its cytotoxic potential.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | ~5 | [3] |
| C4-2B | Castration-Resistant Prostate Cancer | 48 | ~0.25 | [4] |
| LNCaP | Prostate Cancer | Not Specified | Not Specified | [5] |
| PC3 | Prostate Cancer | Not Specified | Not Specified | [5] |
| HEK293 | Human Embryonic Kidney | Not Specified | Not Specified | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay methodology.
Experimental Protocols for Validating ROS-Mediated Cell Death
To rigorously validate the role of ROS in this compound-induced cell death, a series of key experiments are essential. Below are detailed protocols for these assays.
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, with and without pre-treatment with a ROS inhibitor (e.g., 5 mM N-acetylcysteine for 1 hour). Include untreated cells as a control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Detection of Apoptosis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound (e.g., at its IC50 concentration) with or without NAC pre-treatment.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Measurement of Intracellular ROS (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.
Protocol:
-
Cell Treatment: Treat cells with this compound for a shorter duration (e.g., 1-4 hours) in the presence or absence of NAC.
-
Loading with DCFH-DA: After treatment, incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Quantify the relative change in fluorescence intensity compared to the control group.
Analysis of Apoptotic Proteins (Western Blotting)
Western blotting is used to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Pathways and Experimental Logic
To better understand the mechanisms and experimental design, the following diagrams illustrate the signaling pathway of this compound-induced cell death and the workflow for its validation.
Caption: Signaling pathway of this compound-induced ROS-mediated apoptosis.
Caption: Experimental workflow for validating the role of ROS.
Comparison with Other ROS-Inducing Anti-Cancer Agents
This compound is one of many compounds that induce apoptosis through the generation of ROS. A comparison with other agents can provide a broader perspective on this therapeutic strategy.
| Compound | Primary Target/Mechanism | Common Cancer Cell Types Studied | Reference |
| This compound | Farnesyltransferase inhibitor, induces ROS | Glioma, Prostate Cancer, Breast Cancer | [1][3] |
| Curcumin | Multiple targets, modulates signaling pathways, induces ROS | Various cancers | [6] |
| Quercetin | Flavonoid with antioxidant and pro-oxidant activities | Various cancers | [6] |
| Cisplatin | DNA cross-linking agent, induces ROS | Various solid tumors | [6] |
| Crebanine | Isoquinoline alkaloid, induces ROS via AKT/FoxO3a pathway | Hepatocellular Carcinoma | [7] |
This comparative table highlights that while the upstream mechanisms of these compounds may differ, the convergence on ROS production as a critical step in inducing apoptosis is a shared feature. This underscores the potential of targeting cellular redox balance as a therapeutic strategy in oncology.
Conclusion
References
- 1. Manumycin inhibits STAT3, telomerase activity, and growth of glioma cells by elevating intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Manumycin A inhibits triple-negative breast cancer growth through LC3-mediated cytoplasmic vacuolation death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Downregulation of Reactive Oxygen Species in Apoptosis [jcpjournal.org]
- 7. Frontiers | Crebanine induces ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway [frontiersin.org]
Comparative Genomics of Manumycin E and Related Biosynthetic Gene Clusters: A Guide for Researchers
A detailed examination of the biosynthetic gene clusters for Manumycin E, Asukamycin, and Colabomycin E, offering insights into their genetic organization, biosynthetic pathways, and the biological activities of their products.
This guide provides a comparative analysis of the biosynthetic gene clusters (BGCs) responsible for the production of this compound and its structurally related analogs, Asukamycin and Colabomycin E. These polyketide natural products, primarily produced by Streptomyces species, have garnered significant interest in the scientific community due to their potent anti-cancer and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product biosynthesis, genetic engineering, and pharmacology.
Overview of Manumycin-Type Polyketides
Manumycin-type polyketides are characterized by a central m-C7N unit, typically derived from 3-amino-4-hydroxybenzoic acid (3,4-AHBA), flanked by two polyketide chains, referred to as the "upper" and "lower" chains.[1] The structural diversity within this family of compounds arises from variations in the length, saturation, and branching of these polyketide chains, which are determined by the genetic makeup of their respective biosynthetic gene clusters.[1]
Comparative Analysis of Biosynthetic Gene Clusters
The BGCs for this compound, Asukamycin, and Colabomycin E share a core set of genes essential for the biosynthesis of the manumycin scaffold, yet exhibit key differences that account for the structural variations in their final products.
| Gene Cluster Feature | This compound (from Streptomyces sp. WB-8376) | Asukamycin (from Streptomyces nodosus subsp. asukaensis) | Colabomycin E (from Streptomyces aureus SOK1/5-04) |
| Producing Strain | Streptomyces sp. WB-8376[2] | Streptomyces nodosus subsp. asukaensis[3] | Streptomyces aureus SOK1/5-04[4] |
| BGC Size (approx.) | Information not readily available in public sources | ~64 kb[5] | Information not readily available in public sources |
| Key Biosynthetic Genes | Putative PKS, NRPS, and tailoring enzymes | asu gene cluster containing PKS, NRPS, and tailoring enzymes[5][6] | col gene cluster containing PKS, NRPS, and tailoring enzymes[4] |
| Starter Unit (Upper Chain) | Typically a branched-chain fatty acid precursor | Cyclohexanecarboxylic acid[5] | Putatively a linear or branched-chain fatty acid precursor |
| Polyketide Chain Length | Varies | Triene (upper and lower chains)[5] | Tetraene (lower chain)[7] |
Biosynthetic Pathway Overview
The biosynthesis of manumycin-type compounds is a complex process involving a Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The general pathway can be summarized as follows:
Caption: Generalized biosynthetic pathway for Manumycin-type polyketides.
Quantitative Performance and Yield
Direct comparative data on the production titers of this compound, Asukamycin, and Colabomycin E from their native producers is scarce in the literature. However, studies have shown that the production of Asukamycin in its native producer, Streptomyces nodosus subsp. asukaensis, is relatively low. Genetic engineering strategies, such as the overexpression of pathway-specific regulatory genes, have been shown to significantly enhance production, with reports of up to a 14-fold increase in Asukamycin yield.[6]
| Compound | Producer Strain | Reported Yield/Performance | Reference |
| This compound | Streptomyces sp. WB-8376 | Not quantitatively reported | [2] |
| Asukamycin | Streptomyces nodosus subsp. asukaensis | Low native production; 14-fold increase with genetic engineering | [6] |
| Colabomycin E | Streptomyces aureus SOK1/5-04 | Not quantitatively reported | [4] |
Comparative Biological Activity
Manumycin-type compounds exhibit a range of biological activities, most notably anti-cancer and anti-inflammatory effects. The structural variations between these molecules can influence their potency and selectivity.
| Compound | Cell Line | Biological Activity | IC50 Value | Reference |
| This compound | HCT-116 (Human Colon Carcinoma) | Weak cytotoxic activity | Not specified | [2] |
| Asukamycin | Various Cancer Cell Lines | Growth inhibitory effects | GI50: 0.08 to >30 µM | [1] |
| Colabomycin E | THP-1 (Human Monocytic Cell Line) | Inhibition of IL-1β release | Not specified | [4] |
| Manumycin A | HCT-116 (Human Colon Carcinoma) | Cytotoxic activity | ~5-10 µM (estimated from various studies) | [1] |
| Manumycin A | THP-1 (Human Monocytic Cell Line) | Inhibition of pro-inflammatory cytokines | Not specified | [8] |
Experimental Protocols
Heterologous Expression of Manumycin-Type BGCs in Streptomyces lividans
Streptomyces lividans is a commonly used host for the heterologous expression of biosynthetic gene clusters from other Streptomyces species. The following is a generalized workflow:
Caption: Workflow for heterologous expression of a Manumycin-type BGC.
Detailed Steps:
-
Isolation of Genomic DNA: High-quality genomic DNA is isolated from the native producer strain (e.g., Streptomyces sp. WB-8376).
-
Cosmid Library Construction: The genomic DNA is partially digested and ligated into a suitable cosmid vector to generate a genomic library.
-
Library Screening: The cosmid library is screened using probes designed from conserved regions of PKS or NRPS genes known to be involved in manumycin biosynthesis.
-
BGC Identification and Subcloning: Positive cosmids are identified, and the full BGC is subcloned into an integrative Streptomyces expression vector.
-
Transformation of S. lividans: The expression vector is introduced into a suitable E. coli conjugation donor strain and subsequently transferred to S. lividans via intergeneric conjugation.
-
Fermentation and Analysis: Recombinant S. lividans strains are fermented under appropriate conditions, and the culture broth is extracted and analyzed by HPLC and LC-MS to detect the production of the desired manumycin analog.
Analysis of Anti-inflammatory Activity (IL-1β Inhibition Assay)
This protocol describes a general method to assess the anti-inflammatory potential of manumycin-type compounds by measuring the inhibition of IL-1β release from lipopolysaccharide (LPS)-stimulated THP-1 cells.
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Stimulation: THP-1 cells are seeded in 96-well plates and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA). The differentiated cells are then primed with LPS.
-
Compound Treatment: The primed cells are treated with various concentrations of the test compounds (this compound, Asukamycin, Colabomycin E) for a specified period.
-
IL-1β Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage of IL-1β inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined.
Future Directions
The comparative genomic analysis of manumycin-type BGCs provides a valuable framework for the discovery and engineering of novel bioactive compounds. Future research efforts could focus on:
-
Heterologous expression of the this compound BGC to enable detailed characterization and yield optimization.
-
Combinatorial biosynthesis approaches by swapping domains or modules between different manumycin-type PKSs to generate novel analogs with improved therapeutic properties.
-
In-depth enzymatic studies to elucidate the substrate specificity of the acyltransferase (AT) and ketosynthase (KS) domains within these clusters, providing a roadmap for rational engineering.
-
Comprehensive in vivo studies to evaluate the therapeutic potential of these compounds for the treatment of cancer and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new antibiotic,, asukamycin, produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of colabomycin E, a new manumycin-family metabolite, involves an unusual chain-length factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and Genetic Insights into Asukamycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Manumycin E: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Manumycin E, a polyketide antibiotic.
Given the limited specific data on the stability and environmental fate of this compound, a precautionary approach is recommended for its disposal. All waste containing this compound should be treated as hazardous chemical waste.
Chemical and Physical Properties of this compound and Related Compounds
A summary of the known physicochemical properties of this compound and the closely related Manumycin A is presented below. This information is crucial for understanding the potential hazards and for making informed decisions on handling and disposal.
| Property | This compound | Manumycin A |
| Molecular Formula | C₃₀H₃₄N₂O₇[1] | C₃₁H₃₈N₂O₇[2] |
| Molecular Weight | 534.6 g/mol [1] | 550.64 g/mol [3] |
| Appearance | Solid (form not specified) | Crystalline solid[4] |
| Solubility | No data available | Soluble in DMSO to 10 mM[5], methanol (9.80-10.20 mg/mL), ethanol (9.80-10.20 mg/mL), and DMF (9.80-10.20 mg/mL)[3]. Sparingly soluble in aqueous buffers.[4] |
| Storage | No data available | Store at -20°C[5]. Reported to be light sensitive; store in the dark under desiccating conditions.[5] |
Experimental Protocols for Disposal
The following protocols are based on general best practices for the disposal of antibiotic and hazardous chemical waste in a laboratory setting. Always consult and adhere to your institution's specific environmental health and safety (EHS) guidelines.
Segregation and Collection of this compound Waste
Proper segregation of waste is the first and most critical step to ensure safe disposal.
-
Waste Streams: Establish dedicated and clearly labeled waste containers for the following categories of this compound waste:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, plasticware (e.g., pipette tips, tubes), and any other solid materials that have come into contact with this compound.
-
Liquid Waste: Unused or expired stock solutions, contaminated cell culture media, and solvent rinses from cleaning contaminated glassware.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste - this compound" and include information about the solvent (for liquid waste) and the approximate concentration.
Disposal of Liquid this compound Waste
Under no circumstances should liquid waste containing this compound be poured down the drain. The environmental persistence of manumycin-class antibiotics is not well-characterized, and their release into aquatic ecosystems could have adverse effects.
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically resistant container.
-
Neutralization (if applicable): As the pH stability of this compound is unknown, do not attempt to neutralize acidic or basic solutions without specific guidance from your institution's EHS department.
-
Disposal: Arrange for the disposal of the collected liquid waste through your institution's hazardous waste management program. This typically involves collection by a licensed hazardous waste disposal vendor.
Disposal of Solid this compound Waste
-
Collection: Place all solid waste contaminated with this compound into a designated, durable, and leak-proof waste bag or container.
-
Decontamination: Autoclaving may not be effective in degrading this compound, as the thermal stability of the compound is unknown. Therefore, autoclaving should not be solely relied upon for decontamination.
-
Disposal: Dispose of the collected solid waste as hazardous chemical waste through your institution's EHS-approved disposal stream.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision-making workflow for the proper disposal of this compound waste.
Conclusion
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound. The core principle is to treat all this compound waste as hazardous chemical waste and to follow the specific guidelines set forth by your institution's Environmental Health and Safety department. This proactive approach to waste management is essential for building a culture of safety and sustainability in the scientific community.
References
- 1. This compound | C30H34N2O7 | CID 10324833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Manumycin | C31H38N2O7 | CID 6438330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Manumycin A 52665-74-4 [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Manumycin A, Ras farnesyltransferase inhibitor (CAS 52665-74-4) | Abcam [abcam.com]
Essential Safety and Operational Guidance for Handling Manumycin E
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Manumycin E is paramount. This document provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a secure laboratory environment. The following guidance is primarily based on safety data for Manumycin A, a closely related compound, and established best practices for handling hazardous chemicals, in the absence of specific data for this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Equipment | Specification and Rationale |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | Must meet ANSI Z87.1 or equivalent standards to protect against splashes and airborne particles. A face shield may be necessary for larger quantities or if there is a significant splash risk. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Double-gloving is recommended, particularly when handling the pure compound. Gloves should be inspected before use and changed frequently, especially if contaminated.[1] |
| Body Protection | Laboratory Coat | A buttoned lab coat, preferably made of a flame-resistant material, should be worn to cover the arms and torso completely.[1] Impervious clothing is recommended.[2] |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. A full-face respirator may be required for spill cleanup of large quantities.[1] A suitable respirator should be used.[2] |
Operational Plan: From Receipt to Use
A systematic workflow is essential for the safe handling of this compound.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.[1] Wear appropriate PPE (lab coat, gloves, and safety glasses) during this process.[1]
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2] The container should be kept tightly sealed.[2] Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[2]
-
Preparation for Use : All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2] Ensure adequate ventilation.[2][3]
-
Weighing and Handling :
-
Decontaminate the work surface before and after use.[4]
-
Don all required PPE.
-
Carefully open the container inside the fume hood.
-
Use a clean spatula to transfer the desired amount to a weigh paper or boat. Avoid creating dust.[1]
-
Securely close the primary container after use.[1]
-
Transfer the weighed compound to a labeled secondary container.[1]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Categorization : this compound waste should be treated as hazardous chemical waste.[5]
-
Containerization :
-
Dispose of contaminated disposable items (e.g., gloves, absorbent pads) in a designated, clearly labeled hazardous waste container.[5]
-
For syringes containing any residual drug, they must be disposed of as hazardous chemical waste in a specific "Bulk" waste container, not in a standard sharps container.[5]
-
-
Waste Segregation : Do not mix this compound waste with other laboratory wastes.[5]
-
Disposal Request : Follow your institution's procedures for hazardous waste pickup.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and shoes.[2] Seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
-
Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., diatomite, universal binders) and place it in a sealed container for disposal.[3] Decontaminate the spill area and equipment by scrubbing with alcohol.[3]
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and emergency response.
Caption: This diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
Caption: This flowchart details the immediate steps to take in case of accidental exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
